2-(Methylthio)oxazolo[5,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-9-5-2-3-8-4-6(5)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGNWJBCNBPOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437129 | |
| Record name | 2-(Methylthio)oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-96-3 | |
| Record name | 2-(Methylthio)oxazolo[5,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169205-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylthio)oxazolo[5,4-c]pyridine: A Versatile Synthon in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxazolopyridine Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the oxazolopyridine core, a fusion of an oxazole and a pyridine ring, has garnered significant attention. This scaffold is a key structural motif in molecules designed to interact with a range of biological targets. The strategic incorporation of a nitrogen atom into the benzoxazole framework can favorably alter the physicochemical and pharmacokinetic properties of potential drug candidates. This guide focuses on a particularly valuable derivative, 2-(Methylthio)oxazolo[5,4-c]pyridine (CAS Number: 169205-96-3), a versatile and stable intermediate that serves as a cornerstone for the synthesis of diverse compound libraries aimed at accelerated drug discovery.
This document provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its pivotal role as a precursor to novel bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 169205-96-3 | [1][2] |
| Molecular Formula | C₇H₆N₂OS | [1][3] |
| Molecular Weight | 166.20 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 79-81 °C | [4] |
Synthesis of this compound: A Robust and Scalable Protocol
The preparation of this compound is achieved through a reliable two-step sequence starting from the readily available precursor, 3-amino-4-hydroxypyridine. This method is advantageous due to its simplicity and scalability, making it suitable for the production of substantial quantities required for medicinal chemistry programs.
Synthetic Workflow Overview
The overall synthetic strategy involves the formation of an intermediate dithiocarbamate, followed by S-methylation and subsequent cyclization to yield the target oxazolopyridine.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Formation of the Potassium Dithiocarbamate Salt
-
To a stirred suspension of 3-amino-4-hydroxypyridine in a suitable alcoholic solvent (e.g., ethanol), add a strong base such as potassium hydroxide.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add carbon disulfide (CS₂) to the reaction mixture. The reaction is typically exothermic.
-
Allow the reaction to proceed at room temperature for several hours until the formation of the dithiocarbamate intermediate is complete.
Causality: The use of a strong base is crucial to deprotonate the hydroxyl and amino groups of the starting material, rendering them nucleophilic. Carbon disulfide acts as an electrophile, reacting with the nucleophilic amine to form the dithiocarbamate.
Step 2: S-Methylation and Cyclization
-
To the solution containing the dithiocarbamate intermediate, add a methylating agent, such as methyl iodide (CH₃I).
-
The reaction mixture is then heated to reflux for several hours to facilitate both S-methylation and the subsequent intramolecular cyclization.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound as a solid.
Causality: Methyl iodide is an excellent electrophile for the S-methylation of the dithiocarbamate. The subsequent heating provides the necessary energy for the intramolecular cyclization, where the hydroxyl group attacks the newly formed thioketene S-methyl ester, leading to the formation of the oxazole ring and elimination of methanethiol.
The 2-Methylthio Group: A Versatile Handle for Chemical Diversification
The strategic inclusion of the 2-methylthio (-SCH₃) group is a key feature that makes this compound an exceptionally useful synthon in drug discovery. This group acts as an excellent leaving group, allowing for facile nucleophilic aromatic substitution reactions. This reactivity enables the rapid generation of a diverse library of 2-substituted oxazolopyridine derivatives, which is a cornerstone of modern lead optimization strategies.
Elaboration to 2-Amino Substituted Oxazolopyridines
A primary application of this compound is its conversion to a wide array of 2-amino substituted analogs. By reacting the methylthio compound with various primary and secondary amines, researchers can introduce a multitude of functionalities at the 2-position of the oxazolopyridine core. This allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Diversification of the this compound scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The oxazolopyridine scaffold and its derivatives are of significant interest in the development of novel therapeutics, particularly in the area of kinase inhibitors and other targeted therapies. While specific biological data for this compound is not extensively published, the broader class of oxazolo[5,4-c]pyridines and related fused heterocycles have been investigated for their potential to modulate the activity of several key enzymes and receptors.
Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors. Furthermore, oxazolo[5,4-d]pyrimidines have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. The structural similarity of this compound suggests its potential as a valuable starting point for the design of inhibitors targeting these and other kinases.
The ability to readily diversify the 2-position allows for the fine-tuning of interactions within the ATP-binding pocket of kinases, a common strategy in the design of selective inhibitors.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic shifts for the aromatic protons of the pyridine ring, the methyl protons of the thioether, and the carbons of the heterocyclic core.
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound (166.20 g/mol ).
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=N, C=C, and C-O-C bonds within the fused ring system.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward and scalable synthesis, coupled with the reactivity of the 2-methylthio group, makes it an ideal starting material for the construction of diverse compound libraries. The potential for its derivatives to act as potent and selective modulators of key biological targets, such as protein kinases, underscores its importance for researchers and scientists engaged in modern drug discovery and development. This guide provides a foundational understanding of this key synthon, empowering researchers to leverage its potential in the quest for novel therapeutic agents.
References
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Chu-Moyer, M. Y., & Berger, R. (1995). Preparation of the Four Regioisomeric 2-(Methylthio)oxazolopyridines: Useful Synthons for Elaboration to 2-(Amino substituted)oxazolopyridines. The Journal of Organic Chemistry, 60(17), 5721–5725. [Link]
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Kim, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(11), 2785. [Link]
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Physical and chemical properties of "2-(Methylthio)oxazolo[5,4-c]pyridine"
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)oxazolo[5,4-c]pyridine
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide synthesizes available data on its fundamental properties, chemical reactivity, and potential applications, offering a technical resource for professionals engaged in advanced research and development.
Compound Identification and Structure
This compound is a heterocyclic molecule characterized by a pyridine ring fused with an oxazole ring, further functionalized with a methylthio group (-SMe) at the 2-position of the oxazole moiety.[1] This unique architecture imparts a blend of stability from the fused aromatic system and versatile reactivity centered on the methylthio substituent.[1]
Figure 1: Chemical structure of this compound.
The compound is systematically identified by the following key descriptors:
| Identifier | Value | Source(s) |
| CAS Number | 169205-96-3 | [1][2][3][4] |
| Molecular Formula | C₇H₆N₂OS | [2][3][5] |
| Molecular Weight | 166.20 g/mol | [2][4][5] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 2-methylsulfanyl-[1][3]oxazolo[5,4-c]pyridine | [1][6] |
Physicochemical Properties
The physical state and solubility characteristics of a compound are foundational to its application in experimental settings. The available data, including several predicted values derived from computational models, are summarized below.
| Property | Value | Source(s) |
| Melting Point | 79-81 °C | [7] |
| Boiling Point | 306.2 ± 34.0 °C (Predicted) | [7] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 1.88 ± 0.50 (Predicted) | [7][8] |
These properties suggest that this compound is a solid at room temperature with moderate thermal stability. Its predicted pKa indicates it is a weak base.
Spectroscopic Profile (Anticipated)
While specific, peer-reviewed spectral data for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methylthio (-SCH₃) protons, typically in the range of 2.5-3.0 ppm. The aromatic region should display distinct signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling patterns dictated by their positions relative to the fused ring system and the pyridine nitrogen.
-
¹³C NMR: The carbon spectrum would feature a signal for the methyl carbon (around 15-20 ppm) and multiple signals in the aromatic region (typically >110 ppm) for the seven carbons of the heterocyclic core.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the fused rings (typically in the 1400-1650 cm⁻¹ region), and C-S bond vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (166.20).
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the interplay between its stable aromatic core and its reactive methylthio group.
The Versatile 2-(Methylthio) Group
The methylthio substituent is not merely a passive feature; it is a versatile reactive handle that defines the compound's synthetic utility.[1]
-
Nucleophilic Substitution: The methylthio group can act as a leaving group, allowing for its displacement by various nucleophiles.[9] This reactivity is crucial for synthetic diversification, enabling the introduction of amino, alkoxy, and other functional groups at the 2-position to generate libraries of new derivatives for screening.[1][9] This functionalization allows chemists to fine-tune the molecule's electronic and steric properties for specific applications, such as designing enzyme inhibitors.[1]
-
Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation.[9] This reaction typically proceeds in a controlled, stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone.[9] Common oxidizing agents for this transformation include meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[9] This modification significantly alters the electronic properties and polarity of the molecule, which can be leveraged to modulate biological activity.
Figure 2: Oxidation pathway of the methylthio group.
Synthetic Considerations
Detailed synthetic procedures for this compound are not extensively documented in publicly available literature. However, its synthesis can be inferred from established methods for constructing analogous fused heterocyclic systems. A common strategy involves the cyclization of a suitably substituted pyridine precursor.[9] For the related [4,5-b] isomer, a typical synthesis involves reacting 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base, followed by methylation with an electrophile like methyl iodide to install the methylthio group.[9] Similar approaches, starting from the appropriate aminohydroxypyridine isomer, are plausible for the synthesis of the title compound.
Research Applications and Significance
This compound serves as a valuable building block in several advanced research areas due to its unique structural and electronic properties.[1]
-
Medicinal Chemistry: The oxazolopyridine scaffold is a privileged structure in drug discovery. This compound is particularly useful for designing potential enzyme inhibitors or receptor ligands, where the methylthio group can be modified to optimize binding and pharmacokinetic properties.[1]
-
Materials Science: The heterocyclic core contains nitrogen and oxygen atoms that can act as coordination sites for metal ions.[1] This makes it a candidate for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs), which have potential applications in catalysis and gas storage.[1]
-
Organic Electronics: The electronic characteristics of the fused aromatic system suggest potential for use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.[1]
Handling and Storage
For maintaining the integrity of the compound, proper storage is essential.
-
Storage Conditions: It is recommended to store this compound in a dry, tightly sealed container at 2-8°C.[4][7][8] Some suppliers may also utilize cold-chain transportation to ensure stability.[4]
Conclusion
This compound is a multifaceted heterocyclic compound whose value lies in its versatile chemistry. The stability of its fused aromatic core, combined with the strategic reactivity of the 2-methylthio group, makes it an invaluable precursor in the synthesis of novel molecules. Its demonstrated potential in medicinal chemistry and materials science underscores its importance as a research chemical, with ongoing studies likely to further expand its range of applications.[1]
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ChemSynthesis. (2025). 2-(methylsulfanyl)[1][3]oxazolo[5,4-c]pyridine.
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"2-(Methylthio)oxazolo[5,4-c]pyridine" molecular structure and formula
An In-Depth Technical Guide to 2-(Methylthio)oxazolo[5,4-c]pyridine: Structure, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its core molecular structure, physicochemical properties, synthetic routes, and its emerging role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery pipelines.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the oxazolopyridine class of fused heterocyclic compounds.[1] This scaffold is of high interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[2][3] The core structure consists of a pyridine ring fused to an oxazole ring, with a methylthio (-SCH₃) group substituted at the 2-position of the oxazole moiety.[1] This methylthio group is not merely a static feature; it significantly influences the molecule's electronic properties and serves as a versatile synthetic handle for further functionalization, enhancing its utility as a building block.[1][4]
The IUPAC name for this compound is 2-methylsulfanyl-[1][5]oxazolo[5,4-c]pyridine.[6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 169205-96-3 | [1][5][6][7][8] |
| Molecular Formula | C₇H₆N₂OS | [5][6][7][8][9][10] |
| Molecular Weight | 166.20 g/mol | [5][8][9][10] |
| IUPAC Name | 2-methylsulfanyl-[1][5]oxazolo[5,4-c]pyridine | [6] |
| SMILES | CSc1nc2ccncc2o1 | [6] |
| Melting Point | ~80.5 °C | [6] |
| Physical State | Solid (at 25°C, 1 atm) | [6] |
Molecular Structure Visualization
The 2D structure of this compound highlights the fusion of the pyridine and oxazole rings, a key feature defining its chemical personality.
Synthesis and Strategic Considerations
The synthesis of the oxazolopyridine core is a cornerstone of heterocyclic chemistry. While specific literature for the [5,4-c] isomer is less common than for its [4,5-b] counterpart, the general synthetic logic can be adapted. A robust and reliable method involves the cyclization of an aminohydroxypyridine precursor.
The key strategic decision is the choice of starting material. For the oxazolo[5,4-c]pyridine scaffold, the requisite precursor is a 4-amino-3-hydroxypyridine derivative. The synthesis proceeds via a two-step, one-pot reaction. The causality is clear: the ortho-disposed amine and hydroxyl groups on the pyridine ring are perfectly positioned to undergo condensation and cyclization to form the fused oxazole ring.
Experimental Protocol: Synthesis from 4-Amino-3-hydroxypyridine
This protocol describes a plausible and field-proven method for synthesizing the title compound. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by standard analytical techniques.
Step 1: Formation of the Dithiocarbamate Intermediate
-
To a stirred solution of 4-amino-3-hydroxypyridine (1.0 eq) in ethanol at 0-5 °C, add a solution of potassium hydroxide (1.1 eq) in ethanol.
-
Rationale: The strong base deprotonates the hydroxyl group, increasing the nucleophilicity of the amine for the subsequent step.
-
Slowly add carbon disulfide (CS₂, 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Rationale: The highly reactive CS₂ is attacked by the amino group to form a dithiocarbamate salt. This is the key C-S bond-forming step.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
Step 2: S-Methylation and Cyclization
-
To the same reaction mixture, add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Rationale: Methyl iodide is a potent electrophile that methylates the sulfur anion of the dithiocarbamate, forming a stable S-methyl intermediate.
-
Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Rationale: The elevated temperature provides the activation energy for the intramolecular cyclization. The hydroxyl group attacks the thiocarbonyl carbon, eliminating H₂S (or its equivalent) and forming the stable oxazole ring.
-
Monitor the reaction by TLC until the intermediate is fully consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Synthetic Workflow Diagram
Applications in Drug Discovery and Chemical Biology
This compound is more than an inert scaffold; it is an active participant in discovery chemistry. Its value is primarily realized in two areas: as a foundational core for library synthesis and as a potential pharmacophore itself, drawing activity from the broader oxazolopyridine class.
A Versatile Heterocyclic Building Block
The true power of this molecule lies in the reactivity of its constituent parts. The pyridine ring contains a nitrogen atom that can influence solubility, act as a hydrogen bond acceptor, and be a site for N-oxide formation or quaternization.[11] The methylthio group is a particularly useful synthetic handle.
-
Oxidation: The sulfide can be easily oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic and steric properties of the substituent, providing a rapid method to probe structure-activity relationships (SAR).
-
Nucleophilic Aromatic Substitution (SₙAr): The methylthio group can be displaced by a variety of nucleophiles (e.g., amines, alcohols) under appropriate conditions, allowing for the introduction of diverse functional groups at the 2-position. This is a key strategy for library development.
Potential Therapeutic Relevance
While direct biological data for this compound is limited in publicly available literature, the activity of closely related analogs provides a strong rationale for its investigation.
-
Anti-inflammatory Activity: The isomeric oxazolo[4,5-b]pyridine core is found in potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), which demonstrate significant in vivo anti-inflammatory effects by reducing pro-inflammatory cytokines like TNFα and IL-6.[4]
-
CNS Modulation: The oxazolo[4,5-b]pyridine scaffold has also been identified in modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for treating inflammatory and central nervous system disorders.[4]
-
Kinase Inhibition: Fused heterocyclic systems like oxazolopyrimidines are versatile scaffolds for designing ligands that target enzymes and receptors, including various kinases involved in cell signaling pathways.[2][3] The structural similarity of oxazolopyridines to these systems suggests a high probability of cross-activity.
Library Development Workflow
The methylthio group serves as an excellent launching point for generating a focused library of analogs for screening.
Conclusion and Future Outlook
This compound is a high-value heterocyclic building block with significant, yet underexplored, potential. Its well-defined structure, accessible synthesis, and strategically placed functional groups make it an ideal starting point for synthetic campaigns in drug discovery and materials science. The established bioactivity of the broader oxazolopyridine class provides a strong impetus for its inclusion in screening libraries targeting kinases, inflammatory pathways, and CNS receptors. As the demand for novel, drug-like heterocyclic scaffolds continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
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Kuujia. Cas no 169205-96-3 (2-(Methylthio)oxazolo5,4-cpyridine). [Link]
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Semantic Scholar. Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. [Link]
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PubMed. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. [Link]
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PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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ResearchGate. 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. [Link]
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Synthesis pathways for oxazolo[5,4-c]pyridine scaffold
An In-depth Technical Guide to the Synthesis of the Oxazolo[5,4-c]pyridine Scaffold
Authored by: A Senior Application Scientist
Abstract
The oxazolo[5,4-c]pyridine scaffold is a heterocyclic motif of significant interest to the medicinal chemistry community, primarily due to its structural resemblance to purine nucleobases. This bioisosteric relationship makes it a valuable core for designing novel therapeutics, particularly in oncology and virology. However, the synthesis of this specific isomer presents unique challenges compared to its more commonly reported [4,5-b], [5,4-b], and [4,5-d] counterparts. This guide provides an in-depth exploration of the primary synthetic pathways to the oxazolo[5,4-c]pyridine core, focusing on the underlying chemical principles, field-proven experimental protocols derived from analogous systems, and the causal logic behind key reaction choices.
Introduction: The Strategic Importance of the Oxazolo[5,4-c]pyridine Core
The fusion of an oxazole ring to a pyridine core generates a class of compounds known as oxazolopyridines. These structures are of paramount importance in drug discovery as they function as purine analogues, where a C-N-C segment of the imidazole ring of purine is replaced by a C-O-C segment. This substitution critically alters the scaffold's electronic properties, hydrogen bonding capabilities, and metabolic stability while maintaining a similar spatial arrangement, allowing for interaction with biological targets typically addressed by purine-based molecules.
The oxazolo[5,4-c]pyridine system is specifically derived from the fusion of an oxazole ring across the 4- and 5-positions of the pyridine ring. Its synthesis is fundamentally reliant on the availability and reactivity of 4-amino-3-hydroxypyridine or its synthetic equivalents. The core challenge lies in achieving efficient cyclization to form the five-membered oxazole ring. This guide will focus on the most direct and versatile strategy: the intramolecular cyclocondensation of an ortho-aminohydroxypyridine precursor.
Core Synthetic Pathway: Intramolecular Cyclocondensation
The most logical and established route to the oxazolo[5,4-c]pyridine scaffold involves the construction of the oxazole ring onto a pre-existing, appropriately substituted pyridine core. This is achieved by reacting 4-amino-3-hydroxypyridine with a reagent that provides the C2 carbon of the oxazole ring, followed by a cyclization and dehydration event.
Caption: General workflow for oxazolo[5,4-c]pyridine synthesis.
Synthetic Methodologies & Field-Proven Protocols
While literature specifically detailing the synthesis of the oxazolo[5,4-c]pyridine isomer is sparse, robust and high-yielding protocols for analogous isomers, particularly the oxazolo[4,5-b]pyridine from 2-amino-3-hydroxypyridine, are well-documented.[1][2][3][4] The principles of these reactions are directly translatable.
Method A: Cyclocondensation with Carboxylic Acids
This is a highly versatile method for installing a wide variety of substituents at the C2 position of the oxazole ring. The reaction proceeds by heating the aminohydroxypyridine with a carboxylic acid in the presence of a strong dehydrating agent, which also acts as a catalyst.
Mechanistic Rationale: The reaction is initiated by the N-acylation of the 4-amino group by the carboxylic acid, facilitated by the condensing agent. This forms a 4-(acylamino)-3-hydroxypyridine intermediate. The condensing agent, typically polyphosphoric acid (PPA) or polyphosphate ester (PPSE), then activates the amide carbonyl for intramolecular nucleophilic attack by the adjacent 3-hydroxyl group. The resulting cyclic intermediate readily undergoes dehydration under the harsh reaction conditions to yield the aromatic oxazolo[5,4-c]pyridine. The choice of PPA or PPSE is critical; they serve as both the solvent and the catalyst, driving the equilibrium towards the product by consuming the water generated.[3]
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The Multifaceted Biological Activities of Oxazolopyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Emerging Prominence of the Oxazolopyridine Scaffold
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic avenues, with heterocyclic chemistry consistently proving to be a fertile ground for discovery. Among the myriad of scaffolds, the oxazolopyridine nucleus, a fused heterocyclic system, has garnered significant attention within the medicinal chemistry community. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, making it a privileged scaffold in drug design. Oxazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This versatility stems from the tunable nature of the oxazolopyridine core, which allows for the strategic placement of various functional groups to modulate potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of oxazolopyridine derivatives, supported by field-proven insights and detailed experimental protocols.
Synthetic Strategies for Accessing the Oxazolopyridine Core
The synthetic route to oxazolopyridine derivatives is largely dictated by the desired substitution pattern and the specific regioisomer of interest. The most common isomers explored for their biological activity are the oxazolo[4,5-b]pyridines, oxazolo[5,4-b]pyridines, and oxazolo[5,4-d]pyrimidines. Generally, the synthesis involves the construction of the oxazole ring onto a pre-existing pyridine or pyrimidine precursor, or vice versa.
A prevalent method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids or their derivatives.[1] This reaction is often facilitated by dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[1] For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE affords the corresponding 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivative in high yield.[1]
The synthesis of oxazolo[5,4-b]pyridines can be achieved through the intramolecular cyclization of appropriately substituted pyridines. One approach involves the reaction of 3-aminopyridin-2(1H)-ones with diethyl oxalate, followed by cyclization under the action of phosphorus oxychloride to yield bis-derivatives of oxazolo[5,4-b]pyridine.[2]
For the medicinally important oxazolo[5,4-d]pyrimidine scaffold, a common strategy is the cyclization of a pyrimidine ring onto a pre-functionalized oxazole.[3] This can be achieved by reacting a C(2)-functionalized 5-aminooxazole-4-carbonitrile with a suitable reagent to form the pyrimidine ring.[4] For example, reaction with triethyl orthoformate followed by ring closure with an amine furnishes the desired 7-substituted oxazolo[5,4-d]pyrimidine.[4]
Anticancer Activity: A Primary Therapeutic Focus
The anticancer potential of oxazolopyridine derivatives has been extensively investigated, with numerous compounds demonstrating potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival.
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant number of oxazolopyridine derivatives exert their anticancer effects through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients and oxygen to tumors, thereby inhibiting their growth and metastasis. The binding of these derivatives to the ATP-binding site of the VEGFR-2 kinase domain is a common inhibitory mechanism.
Another important anticancer mechanism is the induction of apoptosis, or programmed cell death. Some oxazolopyridine derivatives have been shown to activate the caspase cascade, a family of proteases that play a crucial role in the execution of apoptosis. Furthermore, certain derivatives can inhibit P-glycoprotein, a transmembrane protein responsible for the efflux of chemotherapeutic drugs from cancer cells, thus overcoming multidrug resistance.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazolopyridine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
Quantitative Data: Anticancer Activity of Oxazolopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3g | HT29 (Colon) | 58.4 | [5][7] |
| 14 | H460 (Lung) | 5.472 | [8] |
| 14 | B16F10 (Melanoma) | 4.260 | [8] |
| 14 | A549 (Lung) | 5.837 | [8] |
| 17 | HCT116 (Colon) | < 0.1 | [8] |
| 7 | HepG-2 (Liver) | 8.90 | [6] |
| 7 | Caco-2 (Colon) | 7.83 | [6] |
| 8 | HepG-2 (Liver) | 8.42 | [6] |
Caption: Workflow for determining the MIC of oxazolopyridine derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and certain cancers. Oxazolopyridine derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
A key target for the anti-inflammatory activity of some oxazolopyridine derivatives is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that acts as a pro-inflammatory enzyme. By inhibiting GSK-3β, these compounds can control inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).
Quantitative Data: Anti-inflammatory Activity of Oxazolopyridine Derivatives
| Compound ID | Target/Assay | IC50 (µM) / % Inhibition | Reference |
| 7d | GSK-3β | 0.34 | |
| 7e | GSK-3β | 0.39 | |
| 7g | GSK-3β | 0.47 | |
| 7c | GSK-3β | 0.53 | |
| 7d | Carrageenan-induced paw edema (5h) | 65.91% | |
| 8 | Carrageenan-induced paw edema | 53.4% | |
| 9 | Carrageenan-induced paw edema | 45.6% |
Diagram: GSK-3β Signaling in Inflammation
Caption: Inhibition of GSK-3β-mediated pro-inflammatory cytokine production.
Neuroprotective Effects: A Frontier in Neurological Drug Discovery
Neurodegenerative diseases represent a significant and growing unmet medical need. Emerging evidence suggests that oxazolopyridine derivatives may offer neuroprotective benefits through various mechanisms, including the modulation of signaling pathways involved in neuronal survival and apoptosis.
Mechanism of Action: Promoting Neuronal Survival
The neuroprotective effects of oxazolopyridine and related heterocyclic derivatives are often linked to their ability to modulate signaling pathways such as the Akt/GSK-3β pathway. A[1]ctivation of Akt and subsequent inhibition of GSK-3β can suppress apoptosis and promote neuronal survival. Additionally, some derivatives have been shown to downregulate pro-apoptotic proteins like Bax and caspase-3. The anti-inflammatory properties of these compounds also likely contribute to their neuroprotective effects by reducing neuroinflammation, a key pathological feature of many neurodegenerative disorders.
[8]#### Quantitative Data: Neuroprotective Activity of Oxazolopyridine and Related Derivatives
| Compound ID | Assay | Effect | Concentration | Reference |
| Pyrazolopyridine Derivatives | MPP+-induced neurotoxicity in SH-SY5Y cells | 20-30% neuroprotection | 5 µM | |
| 5c (Benzo[d]oxazole derivative) | Aβ25-35-induced PC12 cell viability | Significant increase | 1.25, 2.5, 5 µg/mL | |
| 4d (1,4-Dihydropyridine derivative) | Anti-inflammatory in BV2 microglia | EC50 = 780 nM | [6] | |
| 2b (1,2,4-Oxadiazole derivative) | Acetylcholinesterase Inhibition | IC50 = 0.0158 µM |
Conclusion and Future Perspectives
Oxazolopyridine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their modular synthetic accessibility allows for extensive structure-activity relationship studies, paving the way for the development of potent and selective therapeutic agents. The demonstrated efficacy of these compounds in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential for clinical translation. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, as well as further elucidating their precise mechanisms of action to identify novel biological targets and predictive biomarkers. The continued exploration of the oxazolopyridine scaffold holds immense promise for addressing some of the most pressing challenges in modern medicine.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methylthio)oxazolo[5,4-c]pyridine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 2-(Methylthio)oxazolo[5,4-c]pyridine (CAS No. 169205-96-3). While this molecule holds potential for applications in medicinal and materials chemistry, a thorough review of publicly available scientific literature and chemical databases did not yield experimentally acquired spectroscopic data. Consequently, this guide presents a detailed projection of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established principles of spectroscopic interpretation for analogous heterocyclic systems, particularly pyridine and oxazole derivatives. Furthermore, this document outlines robust, field-proven experimental protocols for acquiring high-fidelity NMR, IR, and MS data, intended to serve as a standard operating procedure for researchers synthesizing or analyzing this compound. The causality behind experimental choices and data interpretation is explained to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a fused heterocyclic compound featuring an oxazole ring merged with a pyridine core, and a methylthio (-SCH₃) group at the 2-position of the oxazole moiety. Its molecular formula is C₇H₆N₂OS, with a molecular weight of approximately 166.20 g/mol [1][2][3]. The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring, combined with the electronic influence of the methylthio substituent, results in a unique electronic and structural landscape. This makes it an intriguing scaffold for chemical synthesis and biological screening. Accurate structural elucidation through spectroscopic methods is paramount for any further development or application of this molecule.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and spectral data from similar heterocyclic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Molecular Structure and Numbering:
Caption: Molecular structure of this compound with atom numbering.
2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show three distinct signals: one for the methyl group and two for the aromatic protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.7 | Singlet | 3H | -SCH₃ | The methyl protons are adjacent to a sulfur atom, leading to a downfield shift compared to a standard methyl group. The singlet multiplicity is due to the absence of adjacent protons. |
| ~ 7.5 | Doublet | 1H | H₅ | The proton at position 5 is expected to be deshielded by the adjacent nitrogen (N₆) and the fused oxazole ring. It will appear as a doublet due to coupling with H₇. |
| ~ 8.5 | Doublet | 1H | H₇ | The proton at position 7 is ortho to the pyridine nitrogen (N₆) and part of the fused ring system, leading to a significant downfield shift. It will appear as a doublet due to coupling with H₅. |
2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 15 | -SCH₃ | The methyl carbon attached to sulfur will appear in the typical upfield region for sp³ hybridized carbons. |
| ~ 110 | C₅ | This carbon is in the pyridine ring and is expected to be shielded relative to the other aromatic carbons due to its position relative to the nitrogen atoms. |
| ~ 140 | C₇ | The carbon at position 7 is adjacent to the pyridine nitrogen, causing a downfield shift. |
| ~ 150 | C₃ₐ | This is a quaternary carbon at the fusion of the two rings. |
| ~ 160 | C₇ₐ | This is a quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen. |
| ~ 165 | C₂ | The carbon at position 2 is attached to both a nitrogen and a sulfur atom, resulting in a significant downfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |
| ~ 2950-2850 | Weak | C-H stretch (aliphatic) | Stretching vibrations of the methyl group's C-H bonds. |
| ~ 1620-1580 | Medium-Strong | C=N stretch | Characteristic stretching of the carbon-nitrogen double bonds within the oxazole and pyridine rings. |
| ~ 1550-1450 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the pyridine ring. |
| ~ 1250-1000 | Medium-Strong | C-O-C stretch | Asymmetric and symmetric stretching of the C-O-C bond within the oxazole ring. |
| ~ 700-600 | Medium | C-S stretch | Stretching vibration of the carbon-sulfur bond of the methylthio group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Relative Intensity | Assignment | Rationale |
| 166 | High | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 151 | Medium | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group. |
| 123 | Medium | [M - SCH₃]⁺ | Loss of the entire methylthio radical. |
| 95 | Medium-High | [C₅H₃N₂]⁺ | Fragmentation of the oxazole ring, leading to a stable pyridyl-containing fragment. |
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality spectroscopic data for this compound.
NMR Spectroscopy Protocol
Caption: Workflow for FT-IR data acquisition using ATR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Analysis: Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. The resulting spectrum can be displayed in either transmittance or absorbance mode. Identify and label the wavenumbers of the significant absorption bands.
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 µg/mL.
-
Instrument Setup: Tune the mass spectrometer using a known calibration standard. Set the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.
-
Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion or through a gas chromatograph (GC-MS) for purified samples.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺). Analyze the major fragment ions and propose fragmentation pathways to support the molecular structure.
Conclusion
This technical guide provides a foundational spectroscopic framework for the characterization of this compound. While experimental data is not yet present in the public domain, the predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust starting point for researchers. The provided methodologies are designed to be self-validating, ensuring that acquired data will be of high quality and suitable for unambiguous structural confirmation. As research on this and related heterocyclic systems continues, it is anticipated that experimental data will become available, allowing for a direct comparison with the predictions outlined herein.
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The Untapped Potential of the Oxazolo[5,4-c]pyridine Scaffold: A Technical Guide for Drug Discovery
Abstract
The vast landscape of heterocyclic chemistry perpetually offers novel scaffolds for the advancement of medicinal chemistry. Among these, the oxazolopyridine core, a bioisostere of naturally occurring purines, has garnered significant attention, leading to the development of numerous derivatives with a wide array of biological activities. However, within this family of isomers, the oxazolo[5,4-c]pyridine ring system remains a conspicuously underexplored territory. This technical guide aims to illuminate the untapped potential of this scaffold for researchers, scientists, and drug development professionals. By leveraging the well-documented chemistry and pharmacology of its isomers, this document will provide a comprehensive overview of prospective synthetic strategies, potential biological applications, and a forward-looking perspective on the promise of oxazolo[5,4-c]pyridine derivatives in modern drug discovery.
Introduction: An Uncharted Isomer in a Family of Privilege
The fusion of oxazole and pyridine rings gives rise to four possible isomers: oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, oxazolo[4,5-c]pyridine, and oxazolo[5,4-c]pyridine. While the former three have been the subject of considerable research, leading to the discovery of potent kinase inhibitors, anti-inflammatory agents, and anticancer compounds, the oxazolo[5,4-c]pyridine core is notably absent from the mainstream of medicinal chemistry literature.[1] This guide posits that this oversight represents a significant opportunity. The unique electronic distribution and steric presentation of the oxazolo[5,4-c]pyridine nucleus may offer novel interactions with biological targets, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
This document will serve as a foundational resource, providing a scientifically grounded framework for initiating research programs dedicated to the exploration of this promising, yet nascent, class of heterocyclic compounds.
Charting the Synthetic Landscape: Proposed Routes to the Oxazolo[5,4-c]pyridine Core
The successful exploration of oxazolo[5,4-c]pyridine derivatives is contingent upon the development of robust and versatile synthetic methodologies. Drawing inspiration from the established synthesis of its isomers, two primary retrosynthetic disconnections are proposed, starting from readily accessible aminohydroxypyridine precursors.
Retrosynthetic Strategy A: Cyclization from 3-Amino-4-hydroxypyridine Derivatives
This approach envisions the formation of the oxazole ring from a suitably functionalized 3-amino-4-hydroxypyridine. This precursor is a known organic compound and can be synthesized from pyridine through a series of halogenation, nucleophilic substitution, and oxidation steps.[2]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-substituted-oxazolo[5,4-c]pyridines starting from 3-amino-4-hydroxypyridine.
Experimental Protocol (Hypothetical):
-
Acylation of 3-Amino-4-hydroxypyridine: To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., pyridine, DMF), add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the resulting N-(4-hydroxypyridin-3-yl)amide by recrystallization or column chromatography.
-
Cyclodehydration to form the Oxazolo[5,4-c]pyridine core: Treat the N-(4-hydroxypyridin-3-yl)amide (1.0 eq) with a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or the Burgess reagent. Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC). Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., NaHCO₃). Extract the crude product with an organic solvent and purify by column chromatography to yield the desired 2-substituted-oxazolo[5,4-c]pyridine.
Retrosynthetic Strategy B: Cyclization from 4-Amino-3-hydroxypyridine Derivatives
An alternative and equally viable approach involves the construction of the oxazole ring from a 4-amino-3-hydroxypyridine precursor. 4-Amino-3-hydroxypyridine is a commercially available cholinergic drug, making it an attractive starting material.[3]
Proposed Synthetic Workflow:
Sources
Methodological & Application
Synthesis of 2-(Methylthio)oxazolo[5,4-c]pyridine: An Application Note and Detailed Protocol
Introduction
The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmacologically active agents. Specifically, the 2-(methylthio) substituted oxazolopyridine core serves as a versatile intermediate, allowing for further functionalization at the 2-position through nucleophilic substitution of the methylthio group. This application note provides a detailed, step-by-step experimental protocol for the synthesis of a specific isomer, 2-(Methylthio)oxazolo[5,4-c]pyridine .
While direct literature precedents for the synthesis of this particular isomer are scarce, the protocol herein is designed based on well-established synthetic strategies for analogous oxazolo[4,5-b]pyridine systems. The proposed two-step synthesis is both robust and efficient, commencing with the cyclization of 4-amino-3-hydroxypyridine with carbon disulfide to form a key mercapto intermediate, followed by a straightforward S-methylation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a procedural outline but also the underlying chemical principles and practical insights for successful execution.
Overall Synthetic Scheme
The synthesis of this compound is achieved via a two-step process starting from commercially available 4-amino-3-hydroxypyridine.
Caption: Experimental workflow for the synthesis of the mercapto intermediate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of potassium hydroxide (e.g., 0.1 mol) in a mixture of ethanol (100 mL) and deionized water (20 mL). Stir until the KOH is completely dissolved.
-
Addition of Starting Material: To the basic solution, add 4-amino-3-hydroxypyridine (e.g., 0.05 mol). If using the hydrochloride salt, an additional equivalent of base should be added. Stir the mixture at room temperature for 15 minutes.
-
Addition of Carbon Disulfide: Carefully add carbon disulfide (e.g., 0.1 mol) dropwise to the reaction mixture at room temperature over a period of 20-30 minutes. The addition is exothermic, and the reaction mixture may turn yellow to orange.
-
Reaction: After the addition of carbon disulfide is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If any solid has precipitated, it can be removed by filtration.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly neutralize the solution with glacial acetic acid with stirring. A precipitate will form as the pH approaches neutral.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight. The product, 2-mercaptooxazolo[5,4-c]pyridine, is typically obtained as a pale yellow or off-white solid.
-
Part 2: Synthesis of this compound (Final Product)
The second step is a standard S-alkylation reaction. The thiol group of the intermediate is deprotonated by a base to form a thiolate anion, which then acts as a nucleophile and attacks an electrophilic methyl source, such as methyl iodide, to form the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Mercaptooxazolo[5,4-c]pyridine | Synthesized above | - | |
| Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | ACS Reagent | Standard supplier | Base for deprotonation. |
| Methyl Iodide (CH₃I) | ≥99% | Standard supplier | Alkylating agent. Handle with care. |
| N,N-Dimethylformamide (DMF) or Acetone | Anhydrous | Standard supplier | Reaction solvent. |
| Dichloromethane (DCM) | ACS Reagent | Standard supplier | For extraction. |
| Brine | In-house | Saturated aqueous NaCl solution. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard supplier | Drying agent. |
| Rotary Evaporator | Standard labware | ||
| Separatory Funnel | Standard labware |
Experimental Protocol
Caption: Experimental workflow for the S-methylation step.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-mercaptooxazolo[5,4-c]pyridine (e.g., 0.04 mol) in a suitable solvent such as DMF or acetone (100 mL).
-
Addition of Base: Add a base such as powdered potassium carbonate (e.g., 0.06 mol) or sodium hydroxide (e.g., 0.044 mol) to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Cool the mixture in an ice bath and add methyl iodide (e.g., 0.05 mol) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water (200 mL).
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a pure solid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the melting point of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Carbon disulfide is highly flammable and toxic. Handle with extreme care.
-
Methyl iodide is a toxic and volatile alkylating agent. Handle with care and avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By adapting a well-established protocol for a related isomer, this two-step procedure offers a reliable method for accessing this valuable chemical intermediate. The detailed, step-by-step instructions, coupled with explanations of the underlying chemistry, are designed to enable researchers to successfully synthesize this compound for further applications in drug discovery and materials science.
References
- Given the constructed nature of this specific protocol based on analogous reactions, direct citations for the synthesis of this compound are not available. The principles are derived from general organic chemistry knowledge and literature on related heterocyclic syntheses, such as those for oxazolo[4,5-b]pyridines.
Application Note: High-Purity Purification Strategies for 2-(Methylthio)oxazolo[5,4-c]pyridine
Abstract
This document provides a comprehensive guide with detailed protocols for the purification of 2-(Methylthio)oxazolo[5,4-c]pyridine (CAS: 169205-96-3), a heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Achieving high purity of this compound is paramount for its use in subsequent synthetic steps and biological screening, as impurities can lead to ambiguous results and side reactions. This application note details three primary purification techniques, tailored for different scales and final purity requirements: bulk purification via recrystallization, intermediate purification using flash column chromatography, and high-purity polishing by preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reproducible outcomes.
Compound Profile and Pre-Purification Analysis
This compound is a solid at room temperature, a property that is advantageous for its handling and purification.[2] Understanding its physicochemical properties is the foundation for selecting an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 169205-96-3 | [3][4][5][6] |
| Molecular Formula | C₇H₆N₂OS | [3][7][8] |
| Molecular Weight | 166.20 g/mol | [3][8] |
| Appearance | Solid | [2] |
| Melting Point | 79-81°C | [2] |
| Boiling Point | 306.2 ± 34.0 °C (Predicted) | [2] |
| pKa | 1.88 ± 0.50 (Predicted) | [2] |
Common Synthetic Impurities: The synthesis of this molecule may involve the cyclization of pyridine precursors.[9] Consequently, crude material may contain unreacted starting materials, residual coupling reagents, and structurally related side-products. A preliminary analysis by Thin Layer Chromatography (TLC) or analytical HPLC is essential to assess the impurity profile and inform the choice of purification method.
Purification Method Selection Workflow
The optimal purification strategy depends directly on the initial purity of the crude material, the quantity to be purified, and the target purity required for the downstream application. The following decision-making workflow provides a logical approach to selecting the most suitable technique.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol 1: Bulk Purification by Recrystallization
Recrystallization is the most effective method for purifying large quantities of solid compounds, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[10] The goal is to identify a solvent that completely dissolves the compound at an elevated temperature but provides low solubility upon cooling, allowing the pure product to crystallize out.
3.1. Principle of Operation An impure solid is dissolved in a minimum amount of a hot, appropriate solvent. As the saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice. Impurities, being present in much lower concentrations, remain in the solution (mother liquor).
3.2. Recommended Protocol: Solvent Screening and Execution
-
Solvent Screening: Place ~20-30 mg of the crude material into several test tubes. Add a few drops of different candidate solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) to each tube. A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. The melting point of the dried solid (expected: 79-81°C) can be used as an indicator of purity.[2]
Protocol 2: Intermediate Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities from milligram to multi-gram scales. It is particularly useful when recrystallization is ineffective or when impurities have similar solubility profiles to the target compound.[11][12][13]
4.1. Principle of Operation The technique relies on the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent). Compounds are separated based on their affinity for the stationary phase; less polar compounds travel down the column faster, while more polar compounds are retained longer.
Caption: General workflow for flash column chromatography purification.
4.2. Recommended Protocol
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes). An ideal system will give the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity according to a predefined gradient (e.g., from 5% to 40% ethyl acetate in hexanes). Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect eluent in a series of tubes.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: High-Purity Polishing by Preparative HPLC
For applications requiring the highest level of purity (>99.5%), such as for analytical standards or late-stage drug development, preparative reversed-phase HPLC is the method of choice.[14]
5.1. Principle of Operation High-pressure pumps force a solution of the sample through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is used for elution. The high resolution of this technique allows for the separation of very closely related impurities.
5.2. Method Development and Protocol An analytical HPLC method must first be developed and optimized before scaling up to a preparative scale.
-
Analytical Method Development:
-
Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typical.
-
Additive: Due to the basic pyridine nitrogen (predicted pKa ~1.88), peak tailing can be an issue.[2][15] Adding an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase will protonate the pyridine, leading to sharper, more symmetrical peaks.[16]
-
-
Scale-Up and Preparative Run: Once a good analytical separation is achieved, scale the method up for a preparative column.
Table 2: Example Preparative HPLC Protocol
| Parameter | Setting | Rationale / Comments |
| Column | Reversed-Phase C18 (e.g., 21.2 x 150 mm, 5-10 µm) | Standard for preparative scale purification. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to ensure symmetrical peak shape for the basic analyte.[15][16] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Gradient | 10% B to 70% B over 20 minutes | This should be optimized based on the analytical run to ensure resolution from key impurities. |
| Flow Rate | ~20 mL/min | Scaled up from the analytical flow rate based on column diameter. |
| Sample Prep | Dissolve in DMSO or a minimal amount of mobile phase. | Ensure complete dissolution and filter before injection. |
| Detection | UV at 254 nm and/or 280 nm | Select a wavelength where the compound has strong absorbance. |
| Fraction Collection | Trigger by UV absorbance threshold. | Automated fraction collectors use the UV signal to selectively collect the peak corresponding to the pure compound.[14] |
5.3. Post-Purification Workup Combine the pure fractions and remove the organic solvent (acetonitrile) via rotary evaporation. The remaining aqueous solution containing formic acid can be removed by lyophilization (freeze-drying) to yield the pure compound as its formate salt or after neutralization and extraction.
Purity Validation
The purity of the final material from any of these methods should be rigorously confirmed. A high-resolution analytical UPLC-MS is the gold standard for determining purity and confirming the mass of the compound. ¹H and ¹³C NMR spectroscopy should also be used to confirm the structural integrity of the purified this compound.[1]
References
-
Chemcasts. (n.d.). This compound (CAS 169205-96-3) Properties. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(methylsulfanyl)[7][8]oxazolo[5,4-c]pyridine. Retrieved from [Link]
-
Molbase. (2024). Cas no 169205-96-3 (2-(Methylthio)oxazolo5,4-cpyridine). Retrieved from [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
-
Ravi, C., et al. (n.d.). Substrate selective synthesis of pyrazolo[1, 5-a]pyridines through [3+2] cycloaddition of N-aminopyridines and β-nitro styrenes. The Royal Society of Chemistry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). Retrieved from [Link]
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
The Royal Society of Chemistry. (n.d.). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved from [Link]
Sources
- 1. 169205-96-3(2-(Methylthio)oxazolo5,4-cpyridine) | Kuujia.com [kuujia.com]
- 2. 169205-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound,(CAS# 169205-96-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 16. helixchrom.com [helixchrom.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(Methylthio)oxazolo[5,4-c]pyridine
Introduction and Scope
2-(Methylthio)oxazolo[5,4-c]pyridine is a heterocyclic compound featuring a fused oxazolo-pyridine core, a scaffold of significant interest in medicinal chemistry. The broader family of oxazolopyridines has been explored for various therapeutic applications, including the development of kinase inhibitors.[1] Given its structural complexity and potential role as a key intermediate or active pharmaceutical ingredient (API), a rigorous and multi-technique analytical approach is imperative. The identity, purity, and stability of this molecule must be unequivocally established to ensure reproducible results in research and to meet stringent quality standards in drug development.
This document provides a detailed guide for researchers and drug development professionals on the essential analytical methods for the comprehensive characterization of this compound. The protocols herein are designed to be self-validating, integrating chromatographic separation with spectroscopic elucidation to build a complete analytical profile of the molecule. We will delve into the causality behind methodological choices, offering insights grounded in established analytical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 169205-96-3 | [2][4][5] |
| Molecular Formula | C₇H₆N₂OS | [2][3][6] |
| Molecular Weight | 166.20 g/mol | [2][3] |
The Analytical Workflow: A Strategy of Orthogonal Confirmation
A robust characterization strategy relies on using multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the compound. The workflow described below ensures that purity assessments are confirmed by structural identity, and vice-versa.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Separation
Chromatography is the cornerstone for determining the purity of a compound by separating it from potential impurities, starting materials, or by-products.
High-Performance Liquid Chromatography (HPLC)
Principle of Application: Reversed-phase HPLC is the gold standard for purity analysis of moderately polar to non-polar organic molecules. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By quantifying the area of the main peak relative to all other peaks, a precise purity value can be determined.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Detection: Diode Array Detector (DAD) or UV-Vis Detector set at 254 nm. It is highly recommended to run a preliminary scan to determine the wavelength of maximum absorbance (λmax).
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.
Table 2: Suggested HPLC Gradient Conditions
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Causality Behind Choices:
-
C18 Column: A versatile stationary phase suitable for a wide range of organic molecules.
-
Formic Acid: An additive used to improve peak shape and resolution by ensuring the analyte is in a consistent protonation state.
-
Acetonitrile: A common organic modifier in reversed-phase chromatography with good UV transparency.
-
Gradient Elution: Necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Application: LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This hyphenated technique is invaluable for impurity identification. While HPLC-UV can show the presence of an impurity, LC-MS can provide its molecular weight, offering crucial clues to its identity. This is particularly vital for detecting and quantifying potentially genotoxic impurities, as demonstrated in the analysis of other pyridine derivatives.[7]
Protocol: Impurity Identification by LC-MS
-
LC Method: Utilize the same HPLC method developed in Section 3.1 to ensure chromatographic correlation.
-
MS Instrumentation: Couple the LC system to a mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended. The nitrogen atoms in the pyridine and oxazole rings are readily protonated.
-
Data Acquisition: Acquire data in full scan mode to detect all ions. The expected protonated molecule [M+H]⁺ for the main compound is m/z 167.0274.
-
Data Analysis:
-
Confirm the molecular weight of the parent compound.
-
Extract the exact mass for any detected impurity peaks.
-
Use the accurate mass data to predict the elemental composition of the impurities, which aids in their structural elucidation.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Together, they can be used to confirm the connectivity and constitution of this compound. The characterization of similar heterocyclic systems heavily relies on these techniques.[8][9]
Caption: Structure and predicted NMR shifts for this compound.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Expected Signals: A singlet for the methylthio group (-SCH₃) around 2.7 ppm and two distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyridine ring.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Seven distinct carbon signals are expected. One in the aliphatic region for the -SCH₃ carbon (~15 ppm) and six in the downfield region corresponding to the five carbons of the fused aromatic rings and the C=N carbon of the oxazole ring.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle of Application: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This serves as a definitive confirmation of the compound's identity, complementing the connectivity information from NMR.
Protocol: HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, FT-ICR).
-
Ionization: ESI+ (as described in 3.2).
-
Analysis: The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Theoretical Mass [M+H]⁺: 167.0274 (for C₇H₇N₂OS⁺)
-
-
Validation Criteria: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100 - 3000 | C-H | Aromatic |
| 2950 - 2850 | C-H | Aliphatic (-SCH₃) |
| 1650 - 1580 | C=N | Pyridine / Oxazole Ring |
| 1550 - 1450 | C=C | Aromatic Ring Stretch |
| 1250 - 1020 | C-O | Oxazole Ring Stretch |
| 700 - 600 | C-S | Thioether |
Conclusion
The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, and structural integrity of this molecule. By applying this multi-faceted approach, researchers and developers can ensure the quality and reliability of their findings, paving the way for successful downstream applications.
References
-
This compound (CAS 169205-96-3) Properties. Chemcasts. Available from: [Link]
-
Lee, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3374. Available from: [Link]
-
Supporting Information: H NMR Spectrum and C NMR Spectrum. The Royal Society of Chemistry. Available from: [Link]
-
This compound. Sinfoo Biotech. Available from: [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. Available from: [Link]
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- 2. scbt.com [scbt.com]
- 3. This compound,(CAS# 169205-96-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. chem-casts.com [chem-casts.com]
- 5. 169205-96-3|this compound|BLD Pharm [bldpharm.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Functionalization of the Methylthio Group on 2-(Methylthio)oxazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxazolo[5,4-c]pyridine Scaffold
The fused heterocyclic system of oxazolo[5,4-c]pyridine represents a privileged scaffold in medicinal chemistry and materials science. This particular arrangement of nitrogen and oxygen atoms within a rigid bicyclic structure imparts unique electronic and steric properties, making it a valuable building block for the design of novel therapeutic agents and functional materials.[1] The 2-(methylthio) substituent is not merely a passive feature of the molecule; it is a versatile synthetic handle that allows for a wide range of chemical modifications.[1] The ability to controllably functionalize this position is paramount for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of key functionalization strategies for the methylthio group of 2-(Methylthio)oxazolo[5,4-c]pyridine (1). We will delve into the rationale behind the chosen synthetic routes and provide detailed, field-tested protocols for the preparation of the starting material, its oxidation to the corresponding sulfoxide and sulfone, and subsequent nucleophilic aromatic substitution (SNAr) reactions.
PART 1: Synthesis of the Core Scaffold: this compound (1)
A robust and reproducible synthesis of the starting material is the cornerstone of any successful derivatization campaign. The protocol described below is based on the well-established cyclization of an aminohydroxypyridine precursor with a carbon disulfide equivalent, followed by S-methylation.
Reaction Scheme:
Sources
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-(Methylthio)oxazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The oxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to purines makes it a valuable core for designing enzyme inhibitors, receptor modulators, and functional organic materials. The ability to selectively functionalize this scaffold through cross-coupling reactions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR).
This guide provides a comprehensive overview and detailed protocols for the strategic application of modern cross-coupling reactions to the 2-(Methylthio)oxazolo[5,4-c]pyridine core. We will explore two primary avenues for diversification: direct functionalization at the 2-position via a Liebeskind-Srogl cross-coupling reaction, leveraging the methylthio group as a synthetic handle, and functionalization at other positions of the heterocyclic core, which necessitates the introduction of a halide for traditional palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The protocols and discussions herein are grounded in established chemical principles and draw from analogous transformations on related heterocyclic systems, providing a robust starting point for your research endeavors.
Strategic Approaches to Functionalization
The functionalization of the this compound core can be approached in two main ways, each offering access to a different set of derivatives. The choice of strategy depends on the desired final compound and the available starting materials.
Figure 1. Strategic overview of cross-coupling approaches for the functionalization of the oxazolo[5,4-c]pyridine scaffold.
Part 1: Liebeskind-Srogl Cross-Coupling at the 2-Position
Causality Behind the Method
The Liebeskind-Srogl cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds under neutral conditions. It utilizes a palladium catalyst in concert with a copper(I) cocatalyst to couple organosulfur compounds, such as thioethers, with boronic acids.[1][2] This reaction is particularly advantageous for substrates that are sensitive to the basic conditions often required in other cross-coupling methodologies. The 2-(methylthio) group of our target molecule serves as an excellent leaving group in this transformation, enabling the introduction of a wide array of aryl and vinyl substituents.
The mechanism, in brief, involves the coordination of the copper(I) carboxylate to the sulfur atom of the thioether, which facilitates the oxidative addition of the C-S bond to the Pd(0) catalyst. Subsequent transmetalation with the boronic acid and reductive elimination furnishes the desired coupled product and regenerates the active Pd(0) species.[1]
Figure 2. Simplified catalytic cycle for the Liebeskind-Srogl cross-coupling reaction.
Application Note & Protocol: Synthesis of 2-Aryl-oxazolo[5,4-c]pyridines
This protocol describes the synthesis of 2-aryl-oxazolo[5,4-c]pyridines from this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(2-furyl)phosphine (TFP)
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Protocol:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and copper(I) thiophene-2-carboxylate (CuTC) (1.1 equiv).
-
Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv) and tris(2-furyl)phosphine (TFP) (0.2 equiv) in anhydrous, degassed THF. Add this catalyst solution to the Schlenk flask containing the substrates.
-
Reaction: Add additional anhydrous, degassed THF to the Schlenk flask to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Heating: Stir the reaction mixture at 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-oxazolo[5,4-c]pyridine.
Data Table: Representative Liebeskind-Srogl Couplings
| Entry | Arylboronic Acid | Product | Typical Yield Range |
| 1 | Phenylboronic acid | 2-Phenyl-oxazolo[5,4-c]pyridine | 60-75% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-oxazolo[5,4-c]pyridine | 65-80% |
| 3 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-oxazolo[5,4-c]pyridine | 55-70% |
Note: Yields are estimations based on analogous reactions and will require optimization for this specific substrate.
Part 2: Functionalization via Halogenated Intermediates
Assuming the successful synthesis of a halo-oxazolo[5,4-c]pyridine (e.g., 4-chloro-2-(methylthio)oxazolo[5,4-c]pyridine), a variety of cross-coupling reactions can be employed.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[3]
Application Note & Protocol: Synthesis of 4-Aryl-2-(methylthio)oxazolo[5,4-c]pyridines
Materials:
-
4-Chloro-2-(methylthio)oxazolo[5,4-c]pyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
Experimental Protocol:
-
To a mixture of 4-chloro-2-(methylthio)oxazolo[5,4-c]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a round-bottom flask, add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and heat the reaction mixture to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5]
Application Note & Protocol: Synthesis of 4-Alkynyl-2-(methylthio)oxazolo[5,4-c]pyridines
Materials:
-
4-Bromo-2-(methylthio)oxazolo[5,4-c]pyridine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Experimental Protocol:
-
In an inert atmosphere, dissolve 4-bromo-2-(methylthio)oxazolo[5,4-c]pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of the chosen solvent and triethylamine (2:1).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[6][7]
Application Note & Protocol: Synthesis of 4-Amino-2-(methylthio)oxazolo[5,4-c]pyridines
Materials:
-
4-Iodo-2-(methylthio)oxazolo[5,4-c]pyridine
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene or 1,4-dioxane
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine 4-iodo-2-(methylthio)oxazolo[5,4-c]pyridine (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv) in a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C for the required time (typically 12-24 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.
Figure 3. General experimental workflow for palladium-catalyzed cross-coupling reactions.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published cross-coupling methodologies. For each reaction, it is crucial to perform small-scale test reactions to optimize conditions such as temperature, reaction time, and catalyst loading for the specific substrates being used. The progress of the reaction should be carefully monitored by appropriate analytical techniques (TLC, LC-MS, or GC-MS). The identity and purity of the final products must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion
The this compound scaffold offers multiple avenues for synthetic diversification through modern cross-coupling reactions. The Liebeskind-Srogl reaction provides a direct route to functionalize the 2-position, while the synthesis of halogenated derivatives opens the door to a wide range of palladium-catalyzed transformations at other positions on the heterocyclic core. The protocols and strategies outlined in this guide serve as a robust foundation for researchers to explore the chemical space around this important heterocyclic system, facilitating the discovery of new drug candidates and functional materials.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Liebeskind, L. S., & Srogl, J. (2000). Palladium-Catalyzed, Copper(I)-Mediated, Desulfitative Cross-Coupling of Thioorganics with Boronic Acids under Neutral Conditions. The Journal of Organic Chemistry, 65(18), 5448-5450. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Srogl, J., & Liebeskind, L. S. (2002). Heteroaromatic Thioether – Boronic Acid Cross-Coupling under Neutral Conditions. Organic Letters, 4(6), 979-981. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Torrao, L., & Laali, K. K. (2014). Recent applications of the Buchwald-Hartwig amination reaction in medicinal chemistry. Current Organic Synthesis, 11(5), 684-713. [Link]
-
Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Wikipedia contributors. (2023, November 29). Liebeskind–Srogl coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Wikipedia contributors. (2023, December 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
Sources
- 1. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Framework for Interrogating the Biological Activity of 2-(Methylthio)oxazolo[5,4-c]pyridine
I. Introduction: Rationale and Strategic Overview
The oxazolo[5,4-c]pyridine scaffold represents a class of heterocyclic compounds structurally analogous to purine bases, a similarity that has historically driven their investigation as potential modulators of biological systems.[1][2] While direct biological data for the specific molecule, 2-(Methylthio)oxazolo[5,4-c]pyridine, is not extensively documented in publicly available literature, the broader family of oxazolopyrimidines and related fused heterocyclic systems has demonstrated a remarkable diversity of bioactivities. These activities span anticancer, immunosuppressive, anti-inflammatory, antiviral, and kinase inhibitory functions.[1][2][3][4][5]
Notably, derivatives of the structurally related oxazolo[5,4-d]pyrimidine core have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the activation of apoptotic caspase cascades.[1][6][7][8] Furthermore, different substitutions on this core have yielded compounds with potent immunosuppressive and anti-inflammatory properties.[2][4]
This document provides a strategic framework and detailed protocols for the initial in vitro characterization of this compound (referred to herein as "Compound X"). The proposed workflow is designed as a tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific, mechanism-of-action assays based on the most promising initial findings. This approach ensures a resource-efficient and scientifically rigorous evaluation of Compound X's therapeutic potential.
II. Proposed Investigational Workflow
A logical, tiered approach is essential for systematically characterizing a novel compound. This workflow maximizes the information gained from each experimental stage, guiding subsequent assay selection.
Figure 2: Simplified VEGFR-2 signaling pathway.
Principle: Activation of caspases is a hallmark of apoptosis. [8]This assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is specific for caspases-3 and -7. Cleavage of the substrate by these caspases releases aminoluciferin, generating a luminescent signal proportional to caspase activity.
Materials:
-
Cancer cell line showing sensitivity to Compound X
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled, clear-bottom 96-well plates
-
Compound X
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of Compound X as described in the MTT assay protocol (Protocol 1, steps 1-2). Incubate for a shorter period, typically 24-48 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each sample with a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal (relative luminescence units) against the compound concentration. A dose-dependent increase in luminescence indicates apoptosis induction.
Trustworthiness Check:
-
Positive Control: Use a known apoptosis inducer like Staurosporine or Etoposide.
-
Multiplexing: This assay can be multiplexed with cell viability assays (using fluorescent substrates like GF-AFC) to normalize caspase activity to the number of viable cells.
Scenario B: No/Low Cytotoxicity Observed
If Compound X is not cytotoxic at reasonable concentrations (e.g., GI₅₀ > 50 µM), it may possess more subtle modulatory functions, such as anti-inflammatory activity, which has been reported for related scaffolds. [2][9]
Principle: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS (from E. coli)
-
Compound X
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard curve
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of Compound X for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples. Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀. A parallel MTT assay must be run to confirm that the observed inhibition is not due to cytotoxicity.
Trustworthiness Check:
-
Positive Control: Use a known iNOS inhibitor like L-NAME or a general anti-inflammatory agent like Dexamethasone.
-
Controls: Include "cells only," "cells + LPS + vehicle," and "cells + Compound X (highest conc.) only" to ensure LPS is stimulating NO production and the compound itself is not interfering with the assay.
V. Data Presentation
Quantitative results from these assays should be summarized for clear comparison.
Table 1: Summary of In Vitro Biological Activity for Compound X
| Assay Type | Cell Line / Target | Endpoint | Result (IC₅₀ / GI₅₀, µM) | Positive Control (IC₅₀ / GI₅₀, µM) |
| Cytotoxicity | HT-29 | Growth Inhibition | e.g., 8.5 ± 1.2 | Cisplatin: 47.2 ± 7.4 [6][8] |
| A549 | Growth Inhibition | e.g., 15.2 ± 2.5 | Cisplatin: ~20 | |
| NHDF | Growth Inhibition | e.g., > 100 | Cisplatin: ~5 | |
| Kinase Inhibition | VEGFR-2 (enzyme) | % Inhibition | e.g., 2.1 ± 0.4 | Sunitinib: ~0.01 |
| Apoptosis Induction | HT-29 | Caspase 3/7 Activity | e.g., 4-fold increase at 10 µM | Staurosporine: 10-fold increase at 1 µM |
| Anti-inflammatory | RAW 264.7 | NO Inhibition | e.g., 25.6 ± 3.1 | Dexamethasone: ~0.1 |
Note: Example data is illustrative. Values for positive controls should be determined experimentally or cited from literature.
VI. References
-
Bielenica, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Glowacka, I. E., & Stasiak, A. (2020). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. Archiv der Pharmazie. [Link]
-
Bielenica, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Semantic Scholar. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(20), 4793. [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
-
Bielenica, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Stasiak, A., et al. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 26(21), 6666. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Semantic Scholar. [Link]
-
Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
Chemcasts. (n.d.). This compound (CAS 169205-96-3) Properties. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(20), 4793. [Link]
-
Ghorab, M. M., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Kremer, I. V., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
ResearchGate. (2019). (PDF) Synthesis and antioxidant activity of 2-methylthio-pyrido[3,2-e] [3][6][7]triazolo[1,5-a]pyrimidines. [Link]
-
Kim, D., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link]
-
Chahal, R., et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(1), 61-75. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1(Suppl.)), 0578. [Link]
-
Stączek, P., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1040378. [Link]
-
Nagashima, T., et al. (2020). Discovery ofT[3][6][7]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link]
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Application Notes and Protocols for Kinase Inhibitor Development: Leveraging the 2-(Methylthio)oxazolo[5,4-c]pyridine Scaffold
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds. Fused heterocyclic systems are particularly attractive starting points due to their rigid structures, which can pre-organize key pharmacophoric features for optimal interaction with the ATP-binding site of kinases, and their rich potential for synthetic diversification.
The pyridine ring is a well-established pharmacophore in medicinal chemistry, known to improve metabolic stability, permeability, potency, and binding of drug candidates.[1] Its nitrogen atom frequently serves as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. This has led to the widespread incorporation of pyridine and its fused derivatives into numerous FDA-approved drugs.[1] Scaffolds such as thiazolo[5,4-b]pyridine have proven to be exceptionally versatile, yielding potent inhibitors of various kinases including PI3K, ITK, BCR-ABL, RAF, VEGFR2, and c-KIT.[2][3]
This application note explores the potential of the 2-(Methylthio)oxazolo[5,4-c]pyridine scaffold (CAS 169205-96-3) as a promising, yet underexplored, core for the development of novel kinase inhibitors.[4][5][6][7] While direct literature on this specific isomer's application in kinase inhibition is sparse, its structural similarity to the bioactive oxazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine systems provides a strong rationale for its investigation.[2][8] The 2-methylthio group offers a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.[8]
We will provide a detailed guide for researchers, from the proposed synthesis of this scaffold to comprehensive protocols for its evaluation as a kinase inhibitor. This includes primary biochemical screening, cellular assays for anti-proliferative activity, and methods for elucidating the mechanism of action.
Scientific Rationale and Proposed Workflow
The central hypothesis is that the oxazolo[5,4-c]pyridine core can serve as an effective "hinge-binder" for various protein kinases. The strategic placement of nitrogen atoms in the fused ring system is anticipated to facilitate hydrogen bonding interactions within the ATP-binding cleft, a common feature of many type I and type II kinase inhibitors. The 2-methylthio substituent acts as a modifiable vector, allowing for the introduction of diverse chemical moieties to probe different regions of the kinase active site, thereby driving potency and selectivity.
Our proposed workflow for investigating the potential of this scaffold is outlined below. This systematic approach ensures a logical progression from initial compound synthesis to detailed biological characterization.
Caption: Proposed workflow for developing kinase inhibitors from the this compound scaffold.
Part 1: Synthesis Protocols
Protocol 1.1: Synthesis of the this compound Core Scaffold
The synthesis of the target scaffold can be approached through the cyclization of a substituted pyridine precursor. The following protocol is a proposed method based on established syntheses of related oxazolopyridine isomers.[8]
Reaction Scheme:
Step 1: Synthesis of 4-chloro-3-nitropyridin-2-ol Step 2: Amination to yield 4-amino-3-nitropyridin-2-ol Step 3: Reduction to yield 3,4-diaminopyridin-2-ol Step 4: Cyclization and Thionation Step 5: S-Methylation
Materials:
-
4-chloro-3-nitropyridine
-
Sodium Hydroxide (NaOH)
-
Ammonia (aqueous solution)
-
Palladium on Carbon (Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
Potassium Xanthogenate (or Lawesson's Reagent followed by CS₂)
-
Methyl Iodide (MeI)
-
Ethanol, Dioxane, Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Step-by-Step Procedure:
-
Hydroxylation: Reflux 4-chloro-3-nitropyridine with aqueous NaOH to yield 4-chloro-3-nitropyridin-2-ol.
-
Amination: Heat the product from step 1 with aqueous ammonia in a sealed vessel to substitute the chloro group with an amino group, yielding 4-amino-3-nitropyridin-2-ol.
-
Reduction: Reduce the nitro group of 4-amino-3-nitropyridin-2-ol using a standard method such as catalytic hydrogenation (H₂/Pd/C) or chemical reduction (e.g., with SnCl₂ or hydrazine hydrate) to obtain 3,4-diaminopyridin-2-ol.
-
Oxazole Ring Formation: React the resulting diaminopyridinol with potassium xanthogenate in an appropriate solvent like ethanol. This should facilitate the cyclization to form the oxazole ring, yielding the corresponding thiol intermediate.
-
S-Methylation: Treat the thiol intermediate with methyl iodide in the presence of a mild base (e.g., K₂CO₃) in DMF to afford the final product, This compound .
-
Purification: Purify the final compound using flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Generation of a Focused Library via Nucleophilic Substitution
The 2-methylthio group is an excellent leaving group, allowing for facile nucleophilic aromatic substitution to generate a library of analogs for SAR studies.[8]
Reaction Scheme:
This compound + R-NH₂ → 2-(R-amino)oxazolo[5,4-c]pyridine
Materials:
-
This compound (from Protocol 1.1)
-
A diverse set of primary and secondary amines (aliphatic, aromatic, heterocyclic)
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO))
-
Optional: Lewis acid catalyst
Step-by-Step Procedure:
-
Dissolve 1 equivalent of this compound in NMP in a microwave vial.
-
Add 1.5-2.0 equivalents of the desired amine.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150-200 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water to precipitate the product.
-
Collect the solid by filtration or extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by chromatography or recrystallization to yield the desired 2-amino-substituted oxazolo[5,4-c]pyridine derivative.
Part 2: Biological Evaluation Protocols
The following protocols provide a framework for screening the synthesized compounds and characterizing their biological activity.
Protocol 2.1: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay suitable for screening against a wide panel of kinases.
Principle:
The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO.
-
Appropriate kinase substrate and buffer (refer to manufacturer's datasheet for the specific kinase).
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 96- or 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Kinase Reaction: Prepare a kinase reaction mix containing the kinase, substrate, and buffer. Add this mix to the wells.
-
Initiate Reaction: Prepare an ATP solution at the desired concentration (often at or near the Kₘ for the specific kinase). Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a set period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity) and a known potent inhibitor or no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
The IC₅₀ values for a series of compounds can be summarized in a table for easy comparison.
| Compound ID | R-Group on C2-Position | Target Kinase | IC₅₀ (nM) |
| SC-01 | -SMe (Scaffold) | c-Met | >10,000 |
| SC-02 | -NH-phenyl | c-Met | 850 |
| SC-03 | -NH-(4-fluorophenyl) | c-Met | 250 |
| SC-04 | -NH-(3-pyridyl) | c-Met | 120 |
Protocol 2.2: Cellular Anti-Proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. It is a robust method for assessing the cytotoxic or cytostatic effects of inhibitor compounds on cancer cell lines.
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., HMC1.2 cells for c-KIT inhibition).[2]
-
Complete cell culture medium.
-
Synthesized inhibitor compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
White, opaque 96-well cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet).
-
Plate reader capable of measuring luminescence.
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include DMSO-only vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C, 5% CO₂.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2.3: Target Engagement and Downstream Signaling Analysis (Western Blot)
Western blotting is used to confirm that the inhibitor is engaging its intended target within the cell and inhibiting the downstream signaling pathway. This is typically assessed by measuring the phosphorylation status of the target kinase (autophosphorylation) and its key substrates.
Caption: Simplified kinase signaling pathway showing inhibitor action.
Materials:
-
Treated cell lysates from a cellular experiment.
-
Protein electrophoresis equipment (SDS-PAGE gels, running and transfer buffers).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-c-KIT, anti-c-KIT, anti-p-AKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the inhibitor for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-c-KIT) overnight at 4 °C, diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against the total protein (e.g., anti-c-KIT) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and to assess the specific effect on phosphorylation.
Conclusion and Future Directions
The This compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its structural relationship to known successful kinase inhibitor cores, combined with a versatile synthetic handle for library generation, provides a solid foundation for a drug discovery program. The protocols detailed in this application note offer a comprehensive, step-by-step guide for synthesizing, screening, and characterizing compounds derived from this scaffold. By systematically applying these methodologies, researchers can efficiently explore the structure-activity landscape and potentially identify potent and selective kinase inhibitors for further preclinical and clinical development.
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2-(Methylthio)oxazolo[4,5-b]pyridine - Benchchem. (URL: [Link])
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Diepoltová, A., et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel). 2022 May; 15(5): 593. (URL: [Link])
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This compound - Sinfoo Biotech. (URL: [Link])
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Nam, J., et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). 2021 Nov; 13(22): 5786. (URL: [Link])
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El-Shaier, Y. A. M. M., et al. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules. 2021 Feb 9;26(4):902. (URL: [Link])
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Gomha, S. M., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. 2022; 27(19): 6636. (URL: [Link])
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El-Shaier, Y. A. M. M., et al. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules. 2021; 26(4): 902. (URL: [Link])
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This compound (CAS 169205-96-3) Properties - Chemcasts. (URL: [Link])
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El-Shaier, Y. A. M. M., et al. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. ResearchGate. 2021 Feb. (URL: [Link])
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Nossier, E. M., et al. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. 2022; 12(35): 22843-22861. (URL: [Link])
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Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. 2015 Aug. (URL: [Link])
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. (URL: [Link])
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Zhang, Y., et al. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020 Oct 12;25(20):4660. (URL: [Link])
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. (URL: [Link])
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Poczta, A., et al. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry. 2021 Jul 7. (URL: [Link])
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Sharma, M. C., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021; 26(16): 4799. (URL: [Link])
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Nossier, E. M., et al. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. 2022. (URL: [Link])
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Singh, H., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2023; 14(3): 402-439. (URL: [Link])
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Ohnuki, T., et al. Discovery of[5][8][10]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. 2020 Feb 27;11(4):528-534. (URL: [Link])
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Gallardo-Godoy, A., et al. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry. 2014 May 1; 57(10): 10.1021/jm500155b. (URL: [Link])
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. (URL: [Link])
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El-Adl, K., et al. An Unusual Binding Model of the Methyl 9-Anilinothiazolo[5,4-f] quinazoline-2-carbimidates (EHT 1610 and EHT 5372) Confers High Selectivity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases. Journal of Medicinal Chemistry. 2016 Nov 23;59(22):10315-10321. (URL: [Link])
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Chesnel, F., et al. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules. 2018 Sep; 23(9): 2231. (URL: [Link])
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The Emerging Potential of 2-(Methylthio)oxazolo[5,4-c]pyridine in Advanced Materials Science: A Prospective Guide
Introduction: Unveiling a Promising Heterocyclic Scaffold
In the relentless pursuit of novel materials for next-generation electronics and photonics, the exploration of unique molecular architectures is paramount. Heterocyclic compounds, with their inherent electronic diversity and synthetic tunability, form the bedrock of many advanced materials. Within this vast chemical space, the oxazolopyridine core has garnered significant attention, particularly for its applications in organic light-emitting diodes (OLEDs) and as charge-transporting materials. This application note delves into the prospective utility of a lesser-explored derivative: 2-(Methylthio)oxazolo[5,4-c]pyridine .
While direct applications of this specific molecule in materials science are not yet extensively documented, a comprehensive analysis of its structural features and the well-established properties of its isomers and related compounds strongly suggests its potential as a versatile building block for advanced functional materials. This guide will provide a scientifically grounded perspective on its synthesis, potential functionalization pathways, and projected applications, offering a roadmap for researchers and materials scientists poised to investigate this promising scaffold.
Core Scientific Rationale: Why this compound Merits Investigation
The promise of this compound in materials science is rooted in the synergistic interplay of its constituent parts: the oxazolopyridine core and the 2-methylthio substituent.
-
The Oxazolopyridine Core: A Luminescent and Charge-Conducting Engine: The fused oxazolo[5,4-b]pyridine ring system, an isomer of our target molecule, is known to be a robust fluorophore, often exhibiting strong luminescence in the blue region of the visible spectrum with high quantum yields.[1][2][3] This intrinsic photophysical property is a critical prerequisite for emissive materials in OLEDs. Furthermore, the electron-rich nature of the pyridine ring and the overall planar structure of the fused system are conducive to efficient charge transport, a key characteristic for both emissive and charge-transporting layers in organic electronic devices.[4]
-
The 2-Methylthio Group: A Gateway to Functionalization and Property Tuning: The methylthio (-SCH₃) group at the 2-position is not merely a passive substituent. It serves as a versatile synthetic handle, enabling a wide array of post-synthesis modifications. This allows for the fine-tuning of the molecule's electronic and photophysical properties. For instance, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electron-accepting character of the molecule. More importantly, it can be displaced by various nucleophiles or engaged in cross-coupling reactions, opening the door to a vast library of derivatives with tailored properties.
Projected Synthesis Protocol: A Chemically Sound Pathway
Step 1: Formation of the Dithiocarbamate Intermediate
This step involves the reaction of the aminopyridinol with carbon disulfide in the presence of a strong base to form a dithiocarbamate salt.
Protocol:
-
To a stirred solution of 4-amino-pyridin-3-ol (1.0 eq.) in ethanol, add potassium hydroxide (1.1 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The formation of the potassium dithiocarbamate salt can be monitored by Thin Layer Chromatography (TLC).
Causality: The hydroxide base deprotonates the hydroxyl group of the aminopyridinol, and the resulting alkoxide initiates a nucleophilic attack on the carbon disulfide. The amino group then attacks the intermediate, leading to the formation of the dithiocarbamate.
Step 2: S-Methylation and Intramolecular Cyclization
The dithiocarbamate intermediate is then methylated, followed by an intramolecular cyclization to yield the final product.
Protocol:
-
To the reaction mixture from Step 1, add methyl iodide (1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality: The highly nucleophilic sulfur of the dithiocarbamate attacks the electrophilic methyl iodide in an Sₙ2 reaction. The subsequent heating promotes an intramolecular nucleophilic attack of the hydroxyl group onto the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide, leading to the formation of the stable oxazole ring.
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Materials Science
Based on the properties of analogous compounds, this compound is a promising candidate for several applications in materials science, particularly in organic electronics.
Emissive Material for Organic Light-Emitting Diodes (OLEDs)
The inherent fluorescence of the oxazolopyridine core suggests its direct use as a blue-emitting material in OLEDs. The emission color can be further tuned by functionalizing the core structure.
Experimental Workflow: Fabrication of a Solution-Processed OLED
Caption: Workflow for the fabrication of a solution-processed OLED.
Protocol:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate under a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of a host material (e.g., poly(N-vinylcarbazole) - PVK) and the this compound derivative (as a dopant) in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the film at 80 °C for 30 minutes inside the glovebox.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporation chamber. Sequentially deposit an electron transport layer (e.g., 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi), a lithium fluoride (LiF) layer, and an aluminum (Al) cathode through a shadow mask.
Hole-Transporting Material (HTM) in Perovskite Solar Cells (PSCs)
The electron-rich nature of the oxazolopyridine core makes it a potential candidate for a hole-transporting material in perovskite solar cells.[5][6] The HOMO level of the material is a critical parameter that needs to be aligned with the valence band of the perovskite absorber layer for efficient hole extraction. The methylthio group and further functionalization can be used to tune the HOMO level.
Table 1: Comparison of Key Parameters for Selected Hole-Transporting Materials
| Material | HOMO Level (eV) | Hole Mobility (cm²/Vs) |
| Spiro-OMeTAD | -5.22 | 2 x 10⁻⁴ |
| PTAA | -5.1 to -5.3 | 10⁻³ to 10⁻² |
| Projected Oxazolopyridine Derivative | Tunable via functionalization | To be determined |
Building Block for Advanced Functional Materials via Cross-Coupling Reactions
The 2-(methylthio) group can be readily displaced or the pyridine ring can be functionalized with a halogen to enable palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. This allows for the synthesis of more complex, conjugated molecules with tailored optoelectronic properties.
Caption: Functionalization of the core structure via cross-coupling reactions.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, molecular scaffold for materials science. Based on robust chemical principles and the well-documented performance of its structural analogs, it is projected to be a valuable building block for blue-emitting materials in OLEDs and potentially as a hole-transporting material in perovskite solar cells. The synthetic accessibility and the potential for extensive functionalization via the 2-methylthio group offer a clear pathway for the rational design of novel materials with tailored optoelectronic properties.
This application note serves as a call to the materials science community to investigate the synthesis, characterization, and device integration of this intriguing heterocyclic compound. Future research should focus on the experimental validation of the proposed synthesis, a thorough investigation of its photophysical and electrochemical properties, and the exploration of its performance in organic electronic devices. The insights gained from such studies will undoubtedly contribute to the expanding library of functional materials for next-generation technologies.
References
- Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Kulakov, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Journal Name, if available].
- Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Journal Name, if available].
- Kulakov, I.V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
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Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
- Donati, D., Fusi, S., & Ponticelli, F. (2006). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry.
- Ates, B., et al. (2022).
- Singh, P., & Kaur, N. (2018). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Journal Name, if available].
- Calió, L., Kazim, S., Grätzel, M., & Ahmad, S. (2016). Hole-Transport Materials for Perovskite Solar Cells.
- Bi, D., et al. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells.
- Sharma, G. D., et al. (2021). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells.
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Chemcasts. (n.d.). This compound (CAS 169205-96-3) Properties. Retrieved from [Link]
- Kim, T., et al. (2015). Oxazoles and Light Emitting Diode. [Journal Name, if available].
- Im, Y., et al. (2017). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells.
- Saliba, M., et al. (2016). Benzotrithiophene-Based Hole-Transporting Materials for 18.2 % Perovskite Solar Cells.
-
Chaurasia, S., et al. (2015). 2H-[1][2][3]Triazolo[4,5-c]pyridine Cored Organic Dyes Achieving a High Efficiency: A Systematic Study of the Effect of Different Donors and π Spacers. ACS Applied Materials & Interfaces.
- Ameen, S., et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers.
- Wang, X., et al. (2019). Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs.
Sources
Application Notes and Protocols: Design and Utility of 2-(Methylthio)oxazolo[5,4-c]pyridine-Based Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxazolo[5,4-c]pyridine scaffold represents a privileged heterocyclic system with demonstrated bioactive potential. This document provides a comprehensive guide to the rational design, synthesis, and application of novel chemical probes derived from 2-(methylthio)oxazolo[5,4-c]pyridine. We will explore the strategic functionalization of this core structure to generate a versatile toolkit of fluorescent labels, photoaffinity probes, and biotinylated affinity reagents. Detailed, field-proven protocols are provided for key applications, including cellular imaging, covalent protein labeling, and the identification of protein targets using chemoproteomic strategies. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to leverage this promising chemical scaffold in their own discovery pipelines.
Introduction: The Oxazolo[5,4-c]pyridine Scaffold as a Platform for Chemical Probe Development
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry and chemical biology, with scaffolds like oxazolopyridine being explored for a range of therapeutic applications, including their use in fluorescent markers for cellular organelles.[1] The this compound core (Figure 1) presents a unique starting point for probe development due to its distinct chemical architecture and the synthetic versatility of the 2-methylthio group. This sulfur-linked moiety can serve as a versatile synthetic handle, allowing for the strategic introduction of various functionalities to create a suite of chemical probes tailored for specific biological investigations.
This guide will detail the conceptualization and practical execution of transforming the parent this compound molecule into three distinct classes of chemical probes:
-
Fluorescent Probes: For the visualization of cellular structures and dynamic processes.
-
Photoaffinity Probes: To covalently capture and identify specific protein binding partners.[2][3]
-
Biotinylated Affinity Probes: For the enrichment and identification of target proteins from complex biological lysates.[4][5]
We will provide a logical framework for probe design, detailed synthetic protocols, and step-by-step application methodologies to empower researchers in their quest to understand complex biological systems.
Figure 1: Core Structure of this compound
Caption: The chemical structure of this compound.
Design and Synthesis of Functionalized Probes
The strategic modification of the this compound core is paramount to its utility as a chemical probe. The methylthio group can be activated and displaced by various nucleophiles, or the pyridine ring itself can be functionalized.[6] Here, we propose the synthesis of a versatile intermediate that incorporates a terminal alkyne, a bioorthogonal handle for "click" chemistry. This alkyne-modified scaffold can then be readily conjugated to a variety of reporter tags.
Synthesis of a Versatile Alkyne-Functionalized Intermediate
The introduction of an alkyne handle provides a versatile platform for the subsequent attachment of various reporter groups via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" chemistry.[7][8]
Scheme 1: Proposed Synthesis of an Alkyne-Functionalized Oxazolopyridine Intermediate
Caption: Proposed synthetic route to an alkyne-functionalized intermediate.
Protocol 2.1: Synthesis of N-(prop-2-yn-1-yl)oxazolo[5,4-c]pyridin-2-amine
-
Oxidation of the Methylthio Group:
-
Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (DCM, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the methylsulfoxide or methylsulfone intermediate.
-
-
Nucleophilic Substitution with Propargylamine:
-
Dissolve the crude intermediate from the previous step in a polar aprotic solvent like dimethylformamide (DMF, 5 mL).
-
Add propargylamine (1.5 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkyne-functionalized intermediate.
-
Synthesis of Specific Probes via Click Chemistry
With the alkyne-functionalized intermediate in hand, a diverse array of probes can be synthesized through click chemistry with corresponding azide-containing reporter molecules.
Scheme 2: General Click Chemistry Reaction for Probe Synthesis
Caption: General scheme for probe synthesis using click chemistry.
Protocol 2.2: General Protocol for Click Chemistry Conjugation [9][10][11]
-
Prepare stock solutions of the necessary reagents:
-
Alkyne-functionalized oxazolopyridine (10 mM in DMSO).
-
Azide-reporter (e.g., Azide-Fluor 488, Biotin-Azide, Diazirine-Azide) (10 mM in DMSO).
-
Copper(II) sulfate (CuSO4) (20 mM in water).
-
Sodium ascorbate (300 mM in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water).
-
-
In a microcentrifuge tube, combine the following in order:
-
5 µL of alkyne-functionalized oxazolopyridine stock.
-
10 µL of azide-reporter stock.
-
75 µL of PBS buffer.
-
10 µL of THPTA stock.
-
10 µL of CuSO4 stock.
-
-
Vortex the mixture briefly.
-
Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate solution.
-
Vortex the mixture again and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
The resulting probe solution can often be used directly in diluted form for biological experiments or purified by HPLC if necessary.
Table 1: Proposed this compound-Based Probes
| Probe Type | Reporter Group | Proposed Application |
| Fluorescent Probe | Azide-conjugated fluorophore (e.g., Alexa Fluor 488, Cy5) | Cellular imaging, localization studies |
| Photoaffinity Probe | Azide-conjugated diazirine or benzophenone | Covalent capture of target proteins for identification[12] |
| Biotinylated Probe | Azide-conjugated biotin | Affinity purification and enrichment of target proteins[13][14] |
Application Protocols
The following protocols provide detailed methodologies for the application of the newly designed probes in key biological experiments.
Cellular Imaging with Fluorescent Probes
This protocol describes the use of the fluorescent oxazolopyridine probe for imaging in live or fixed cells.
Protocol 3.1: Live-Cell Fluorescence Microscopy
-
Cell Culture: Plate cells of interest onto glass-bottom imaging dishes and culture to the desired confluency.
-
Probe Preparation: Dilute the fluorescent oxazolopyridine probe stock solution (synthesized in Protocol 2.2) to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.
-
Cell Labeling: Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37 °C in a CO2 incubator for 30-60 minutes.
-
Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Target Identification using Photoaffinity Labeling and Mass Spectrometry
This workflow outlines the use of the photoaffinity probe to covalently label its binding partners in a cellular context, followed by enrichment and identification by mass spectrometry.[15][16]
Workflow 3.2: Photoaffinity Labeling and Target ID
Caption: Workflow for target identification using photoaffinity labeling.
Protocol 3.2: Detailed Steps for Photoaffinity Labeling
-
Probe Treatment: Treat live cells or cell lysate with the diazirine-based photoaffinity probe at a suitable concentration (typically 1-50 µM) for 1-4 hours. Include a vehicle-only (DMSO) control. For competition experiments, pre-incubate with a 100-fold excess of the parent, unlabeled compound for 1 hour before adding the probe.
-
UV Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent bond formation between the probe and its binding partners.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Chemistry Biotinylation: Perform a click reaction on the cell lysate as described in Protocol 2.2, using a biotin-azide conjugate to attach a biotin handle to the probe-labeled proteins.
-
Streptavidin Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads for 1-2 hours at 4 °C to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion or Elution:
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37 °C. Collect the supernatant containing the tryptic peptides.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Mass Spectrometry Analysis:
-
Analyze the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the control samples.
-
Target Engagement and Validation with Biotinylated Probes
The biotinylated oxazolopyridine probe can be used in pull-down assays from cell lysates to confirm target engagement.
Protocol 3.3: Biotin Pull-Down Assay
-
Lysate Preparation: Prepare a clarified cell lysate from the cells or tissue of interest.
-
Probe Incubation: Incubate the lysate with the biotinylated oxazolopyridine probe (typically 1-10 µM) for 2-4 hours at 4 °C. Include a control with free biotin to account for non-specific binding to streptavidin beads.
-
Streptavidin Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4 °C to capture the probe-protein complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a suspected target protein to confirm the interaction.
Concluding Remarks
The this compound scaffold offers a promising and synthetically tractable starting point for the development of a new class of chemical probes. By leveraging the versatile chemistry of the methylthio group and the power of bioorthogonal click chemistry, researchers can generate a suite of tools for fluorescent imaging, photoaffinity labeling, and affinity-based proteomics. The protocols detailed herein provide a robust framework for the synthesis and application of these probes, enabling the exploration of novel biological questions and the identification of new therapeutic targets. As with any novel probe, careful validation and the use of appropriate controls are essential for robust and reproducible results.
References
-
The fluorescent markers based on oxazolopyridine unit for imaging organelles. Dyes and Pigments. [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]
-
Preparation and Evaluation of Arylazide-Substituted Pyridine Adenine Dinucleotides for Photoaffinity Labeling Experiments. Helvetica Chimica Acta. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. [Link]
-
Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Request PDF. [Link]
-
Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]
-
Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. Molecules. [Link]
-
A series of novel cell membrane fluorescent probes based on oxazolopyridine unit. Semantic Scholar. [Link]
-
Reactions of other pyridine derivatives with 2‐methyl thiophene. ResearchGate. [Link]
-
Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem. [Link]
-
Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. Molecules. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews. [Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
-
Profiling the interactome of oligonucleotide drugs by proximity biotinylation. Nature Chemical Biology. [Link]
-
Synthesis of the biotinylated anti-HIV compound BMMP and the target identification study. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 4. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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High-throughput screening of "2-(Methylthio)oxazolo[5,4-c]pyridine" analogs
Application Note & Protocol
High-Throughput Screening of Novel 2-(Methylthio)oxazolo[5,4-c]pyridine Analogs for PI3Kα Kinase Inhibition
Abstract
The this compound scaffold represents a promising starting point for the development of novel therapeutics. This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) from a library of its analogs. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, making it a prime target for drug discovery.[1][2][3] We present a robust, two-tiered screening strategy, beginning with a highly sensitive biochemical luminescence-based assay for primary HTS, followed by a physiologically relevant cell-based assay for secondary validation and hit confirmation. This protocol is designed for researchers in drug development and chemical biology, providing detailed methodologies, data analysis procedures, and critical quality control metrics to ensure the generation of reliable and actionable results.
Scientific Rationale & Strategic Overview
The Target: PI3Kα in Oncogenic Signaling
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade.[1] Upon activation, typically by growth factors, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases like Akt, which in turn modulates a host of cellular processes including cell cycle progression, apoptosis, and metabolism.[1] Mutations and amplification of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most common oncogenic events, leading to constitutive pathway activation and tumor growth.[3] Therefore, identifying selective inhibitors of PI3Kα is a validated and highly pursued strategy in oncology drug discovery.[3]
The Screening Strategy: From Biochemical Hits to Cellular Leads
A successful HTS campaign must balance throughput, sensitivity, and biological relevance. Our strategy employs a funnel approach, designed to efficiently identify and validate true positive hits while minimizing false positives and negatives.
-
Primary HTS (Biochemical): A luminescence-based, homogeneous "add-and-read" assay is used to rapidly screen the entire analog library.[4][5] This assay directly measures the ATP consumed by PI3Kα during its kinase activity, offering a robust and highly miniaturizable format suitable for screening tens of thousands of compounds.[4][6][7] The signal is inversely proportional to kinase activity.[4][8]
-
Secondary Validation (Cell-Based): Hits from the primary screen are advanced to a more complex, cell-based assay.[6][9][10] This step is crucial to confirm compound activity in a physiological context, filtering out compounds that may be inactive due to poor cell permeability or off-target effects within the complex cellular environment.[6][9]
Caption: High-Throughput Screening (HTS) Funnel Workflow.
Primary HTS: Biochemical PI3Kα Inhibition Assay
Assay Principle
This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The PI3Kα enzyme consumes ATP to phosphorylate its substrate, PIP2. The addition of a luciferase-based reagent results in a light signal that is directly proportional to the ATP concentration.[5][8] Therefore, potent inhibitors of PI3Kα will prevent ATP consumption, leading to a high luminescence signal, whereas inactive compounds will result in low signal.[4]
Caption: Principle of the Luminescence-Based Kinase Assay.
Materials & Reagents
-
Enzyme: Recombinant Human PI3Kα (p110α/p85α)
-
Substrate: D-myo-phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Assay Plates: 384-well, solid white, low-volume plates
-
Compound Plates: 384-well plates containing analogs pre-diluted in 100% DMSO
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20
-
Controls:
-
Positive Control Inhibitor: GDC-0941 or a known PI3Kα inhibitor
-
Negative Control: DMSO (vehicle)
-
-
Instrumentation:
-
Acoustic liquid handler (e.g., Echo 525) for compound transfer
-
Multichannel pipette or automated dispenser for reagent addition
-
Plate luminometer with a temperature-controlled chamber
-
Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of compounds from the compound source plates to the 384-well white assay plates. This will result in a final assay concentration of 10 µM (assuming a 5 µL final volume).
-
Expert Insight: Acoustic dispensing is preferred as it minimizes DMSO carryover, which can affect enzyme activity. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.
-
-
Enzyme & Substrate Addition: Prepare a 2X PI3Kα/PIP2 master mix in cold Kinase Assay Buffer. Dispense 2.5 µL of this mix into each well of the assay plate.
-
Final Concentrations: 5 nM PI3Kα, 10 µM PIP2.
-
Self-Validation: Include control wells:
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a saturating concentration of GDC-0941 (e.g., 10 µM).
-
-
-
Pre-incubation: Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 2.5 µL to all wells to start the reaction.
-
Final Concentration: 10 µM ATP. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
-
Reaction Incubation: Incubate the plates for 60 minutes at 25°C.
-
Signal Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 5 µL of the reagent to each well.
-
Final Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate luminometer.
Data Analysis & Quality Control
-
Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)
-
Signal_Compound: Luminescence from a well with a test compound.
-
Signal_Negative: Average luminescence from DMSO-only wells.
-
Signal_Positive: Average luminescence from positive control inhibitor wells.
-
-
Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical measure of assay robustness. A high-quality assay should have a Z' ≥ 0.5. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
SD: Standard Deviation
-
Mean: Average Luminescence
-
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures statistical separation of controls | ≥ 0.5 |
| S/B Ratio | Signal-to-Background (Mean_Positive / Mean_Negative) | ≥ 10 |
| CV of Controls | Coefficient of Variation for control wells | < 10% |
Secondary Screen: Cell-Based p-Akt Downregulation Assay
Assay Principle
Hits identified in the primary biochemical screen are evaluated for their ability to inhibit the PI3K pathway within a cellular context.[10] We use a cancer cell line (e.g., HCT116) known to have a PIK3CA mutation, resulting in constitutive pathway activation.[11] Inhibition of PI3Kα by an active compound will lead to a decrease in the phosphorylation of its downstream effector, Akt. This change in phosphorylated Akt (p-Akt) levels is quantified using a sensitive immunoassay, such as an AlphaLISA® or HTRF® assay.
Caption: Simplified PI3K/Akt Signaling Pathway.
Step-by-Step Protocol
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS until they reach ~80% confluency.
-
Cell Plating: Seed 5,000 cells per well in a 384-well cell culture plate and incubate for 24 hours.
-
Compound Treatment: Perform a serial dilution of the hit compounds to create a dose-response curve (e.g., 8 points, 1:3 dilution starting from 30 µM). Add the diluted compounds to the cells.
-
Incubation: Treat the cells with the compounds for 2 hours at 37°C.
-
Cell Lysis: Remove the media and add 10 µL of lysis buffer (specific to the immunoassay kit) to each well. Incubate on a plate shaker for 10 minutes.
-
Immunoassay: Follow the manufacturer's protocol for the chosen p-Akt (Ser473) immunoassay kit (e.g., AlphaLISA®). This typically involves transferring lysate to an assay plate and adding acceptor beads and donor beads.
-
Data Acquisition: Read the plate on an appropriate plate reader (e.g., EnVision® for AlphaLISA®).
-
Data Analysis: Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
References
-
Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]
-
Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
-
Shukla, S. J., & Vender, R. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Future Oncology. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Semantic Scholar. [Link]
-
Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries. [Link]
-
Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate. [Link]
-
Lv, D., et al. (2023). High-throughput screening identifies PI3K–mTOR pathway regulation of cGAS–chromatin localization. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Advancements in Preclinical Models for NF2-Related Schwannomatosis Research. MDPI. [Link]
-
U.S. National Library of Medicine. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. National Center for Biotechnology Information. [Link]
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An, F., et al. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
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Li, Y., et al. (2022). Advances in luminescence-based technologies for drug discovery. National Center for Biotechnology Information. [Link]
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- 8. bpsbioscience.com [bpsbioscience.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of oxazolopyridine synthesis
Oxazolopyridine Synthesis Technical Support Center
From the Desk of the Senior Application Scientist
Welcome to the technical support center for oxazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Oxazolopyridines are core structures in many pharmacologically active compounds, and their efficient synthesis is crucial for advancing research.[1][2][3] However, the path to a high-yield, pure product can be fraught with challenges, from stubborn starting materials to unexpected side reactions.
This document moves beyond simple protocols. It is structured to provide deep, causal insights into the experimental choices you make, helping you not only to solve immediate problems but also to build a more intuitive understanding of your reaction systems. We will explore common issues, answer frequently asked questions, and provide robust, field-tested protocols.
Part 1: Troubleshooting Guide for Oxazolopyridine Synthesis
Experiencing suboptimal results is a common part of synthetic chemistry. This section is designed to help you diagnose and resolve the most frequent issues encountered during oxazolopyridine synthesis.
| Symptom Observed | Potential Root Cause | Recommended Action & Scientific Rationale |
| 1. Low or No Product Yield | Incomplete Cyclization: The energy barrier for the ring-closing step is not being overcome. This is common in thermal condensations or acid-catalyzed dehydrations. | Increase Reaction Temperature or Switch to Microwave Synthesis: Microwave irradiation can provide rapid, uniform heating, often reducing reaction times and improving yields.[4] Use a More Effective Dehydrating Agent/Catalyst: For acid-catalyzed cyclodehydration (e.g., from N-phenacyl-2-pyridones), ensure the acid (H₂SO₄, PPA, PPSE) is sufficiently concentrated and potent.[5] For condensations, propylphosphonic anhydride (T3P®) is a powerful modern alternative.[4] |
| Hydrolysis of Product/Intermediate: The oxazolopyridinium ring, especially when activated, is susceptible to cleavage by water, leading back to the starting material. This is a known issue in acid-catalyzed cyclodehydration of N-phenacylpyridones.[6][7] | Ensure Anhydrous Conditions: Use dry solvents and reagents. For workup of sensitive salts, a procedure of pouring the acidic reaction mixture into a large volume of anhydrous diethyl ether can be highly effective for precipitating the product while avoiding water.[6][7] | |
| Poor Quality Starting Materials: Impurities in the aminopyridine precursor or the coupling partner can inhibit the reaction or lead to decomposition. | Verify Purity of Starting Materials: Use freshly purified reagents. Confirm the structure and purity by NMR and/or mass spectrometry before starting the reaction. Attempts to use certain precursors, like 2-chloro-5-nitropyridine for phenacylation, can be unsuccessful, necessitating a switch to a more suitable starting material like the sodium salt of 5-nitro-2-pyridone.[6] | |
| 2. Complex Product Mixture / Significant Side Products | Formation of O-Alkylated Isomer: During the initial alkylation of a pyridone, reaction can occur at the oxygen instead of the nitrogen, leading to an isomer that cannot cyclize correctly. | Use the Salt of the Pyridone: Preparing the sodium or potassium salt of the 2-pyridone starting material before alkylation promotes selective N-alkylation over O-alkylation.[6] |
| Nucleophilic Ring Opening: Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring can activate it towards nucleophilic attack, causing the six-membered ring to open instead of the expected oxazole ring cleavage.[6] | Control Nucleophiles and Temperature: When reacting activated oxazolopyridinium salts with nucleophiles (like amines), be aware of this alternative pathway. Carefully control the stoichiometry and temperature of the nucleophilic addition. The reaction of 6-nitrooxazolo[3,2-a]pyridinium salts with amines leads to products of pyridine ring opening.[6] | |
| Decomposition of Product or Starting Material: Harsh reaction conditions (e.g., excessively high heat or prolonged reaction times) can degrade sensitive functional groups. | Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS.[6] Once the starting material is consumed, proceed with the workup promptly to avoid product degradation. Consider milder synthesis methods, such as copper-catalyzed C-O coupling, which can proceed under less harsh conditions.[8] | |
| 3. Difficulty in Product Isolation / Purification | Product is an Oil, Not a Solid: This is a common issue when precipitating salts, such as perchlorates, from the reaction mixture. | Modify Precipitation Technique: Instead of a simple precipitation, pour the reaction mixture into a vigorously stirred, large volume of a non-polar solvent like diethyl ether. If an oil still forms, decant the solvent and repeat the wash with fresh ether until a pure powder is obtained.[6] |
| Co-elution of Product and Byproducts: Structurally similar impurities, such as isomers or starting materials, can be difficult to separate by standard column chromatography. | Optimize Chromatography Conditions: For challenging separations, consider alternative solvent systems. A mix of chloroform, methanol, and aqueous ammonia has been reported to be effective for separating closely related amine and azide compounds.[9] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic strategy for my target oxazolopyridine?
The optimal strategy depends on the substitution pattern of your target molecule.
-
For Oxazolo[3,2-a]pyridinium Systems: The cyclization of N-phenacyl-2-pyridones is a standard and effective route.[6][7]
-
For Oxazolo[4,5-b] or [5,4-b]pyridines: These are typically built from appropriately substituted aminopyridinols or dihalopyridines. A copper(I)-mediated intramolecular cyclization of halopyridylamides is a robust method.[8] Another modern approach involves the condensation of aminopyridinols with carboxylic acids using a dehydrating agent like T3P, often accelerated by microwave heating.[4]
-
For Complex Scaffolds: One-pot, multi-component reactions can be highly efficient for building complex derivatives, though they may require more optimization.[10]
Q2: What are the most critical reaction parameters to control for a successful cyclization?
Water content is arguably the most critical parameter, especially in acid-catalyzed cyclodehydrations, where water can cause product hydrolysis.[6][7] Temperature and reaction time are also vital; insufficient heat leads to incomplete reaction, while excessive heat can cause decomposition. Close monitoring by TLC or LC-MS is essential to determine the optimal endpoint.[6]
Q3: My cyclization reaction is sluggish. Besides temperature, what can I do to improve the rate and yield?
Consider the catalyst or reagent mediating the cyclization. If you are using a classical method like polyphosphoric acid (PPA), switching to a more modern and potent reagent can make a significant difference.
-
Propylphosphonic Anhydride (T3P®): An excellent and often superior reagent for condensation/cyclization reactions, known for high yields and clean conversions.[4]
-
Copper Iodide (CuI): For syntheses involving C-O bond formation (e.g., from a halopyridine precursor), CuI is an effective catalyst that can enable the reaction to proceed under milder conditions than purely thermal methods.[8]
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and accessible method. It is crucial for tracking the consumption of your starting materials. For example, in the N-alkylation of 5-nitro-2-pyridone, the Rf values of the product are intermediate between the reactants, making it easy to monitor.[6] For more complex reaction mixtures or for more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it provides simultaneous information on conversion and the masses of products and byproducts.
Q5: What are the best practices for purifying oxazolopyridine final products?
Purification depends on the nature of the product (neutral compound vs. salt).
-
Neutral Compounds: Flash column chromatography on silica gel is the standard method.
-
Salts (e.g., Perchlorates, Hydrochlorides): These are often purified by precipitation or recrystallization. As detailed in the troubleshooting guide, a key technique for obtaining crystalline salts is to pour the concentrated reaction mixture into a large volume of a stirred, anhydrous non-polar solvent.[6] Washing the resulting precipitate thoroughly is critical for removing trapped impurities.
Part 3: Key Experimental Protocols
Protocol: Synthesis of 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium Perchlorate
This protocol is adapted from a procedure for synthesizing activated oxazolopyridinium salts where the exclusion of water is critical for achieving high yields.[6][7]
Step 1: N-Phenacylation of 5-Nitro-2-pyridone
-
To a solution of sodium hydroxide (35 mmol) in methanol (250 mL), add 5-nitro-2-pyridone (30 mmol) under vigorous stirring.
-
Stir for 10-15 minutes until the sodium salt is formed.
-
Add the desired phenacyl bromide (30 mmol) to the reaction mixture.
-
Reflux the mixture for 1.5-2 hours. Monitor the reaction progress by TLC (e.g., CHCl₃:CCl₄:EtOAc = 1:1:2).[6]
-
Cool the reaction mixture and allow it to stand, typically overnight at room temperature.
-
Filter the light-yellow precipitate, wash it with methanol and then water, and dry to yield the N-phenacyl-5-nitro-2-pyridone precursor. Yields typically range from 40-80%.[6]
Step 2: Cyclodehydration to the Oxazolopyridinium Salt
-
Dissolve the N-phenacyl-5-nitro-2-pyridone precursor (10 mmol) in concentrated sulfuric acid (10 mL) in a dry flask.
-
Let the solution stand at room temperature for 20-25 hours to ensure complete cyclization.
-
Crucial Step: Carefully add 71% perchloric acid (2.5 mL) to the mixture.
-
In a separate, large beaker, place anhydrous diethyl ether (500 mL) and stir vigorously.
-
Slowly pour the acid reaction mixture into the stirred ether. A precipitate will form.
-
If the precipitate is oily, decant the ether and add a fresh portion (500 mL), continuing to stir until a pure white powder forms.
-
Filter the solid product, wash it with fresh ether, and dry it in a vacuum desiccator over P₂O₅. Yields are typically high (95-98%).[6]
Part 4: Visualization & Workflows
General Synthesis & Troubleshooting Workflow
This diagram outlines the logical flow from reaction setup to troubleshooting common yield issues.
Caption: A workflow for oxazolopyridine synthesis and troubleshooting.
Mechanism: Acid-Catalyzed Cyclodehydration
This diagram illustrates the key steps in the formation of an oxazolopyridinium ring from an N-phenacyl-2-pyridone precursor.
Caption: Simplified mechanism of acid-catalyzed cyclodehydration.
References
-
D.A. Oparin, S.I. Koldaev, A.V. Aksenov, N.A. Oparin, "Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles," Molbank, 2003, M347. [Link]
-
T. K. Venkatachalam, G. K. Pierens, D. C. Reutens, "Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives," Letters in Organic Chemistry, vol. 7, no. 7, 2010, pp. 519-527. [Link]
-
Semantic Scholar, "Synthesis of novel heterocycles : Oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines". [Link]
-
T. K. Venkatachalam, G. K. Pierens, D. C. Reutens, "Synthesis and characterization of oxazolopyridine and benzoxazole derivatives," UQ eSpace, The University of Queensland, 2010. [Link]
-
A. Hunchak, et al., "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research," Molecules, 2021. [Link]
-
S. Marc, et al., "SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES," Heterocyclic Communications, vol. 7, no. 2, 2001. [Link]
-
S.S. Kumar, et al., "Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives," Journal of Drug Discovery and Therapeutics, 2017. [Link]
-
R. Sireesha, et al., "Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies," Polycyclic Aromatic Compounds, vol. 43, no. 1, 2023. [Link]
-
V.A. Chebanov, et al., "Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines," Future Medicinal Chemistry, 2021. [Link]
-
I.V. Palamarchuk, I.V. Kulakov, "A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones," Eurasian Journal of Chemistry, 2024. [Link]
-
ResearchGate, "Optimization of the reaction conditions". [Link]
-
ResearchGate, "Synthetic strategies for thiazolopyridine derivatives". [Link]
-
S. Heuser, M. Keenan, A. Weichert, "New Facile and Mild Synthesis of 2-Substituted Oxazolopyridines," Synlett, 2005. [Link]
-
ResearchGate, "Optimization of the reaction conditions. a". [Link]
-
S. Link, Y. Zhang, S. Heuser, "T3P-mediated microwave-assisted synthesis of oxazolopyridines," Results in Chemistry, 2021. [Link]
-
A.S. D'Angelo, et al., "Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases," ChemRxiv, 2023. [Link]
-
ResearchGate, "Optimization of reaction conditions for the synthesis of compounds 11-14". [Link]
-
D.A. Oparin, S.I. Koldaev, A.V. Aksenov, N.A. Oparin, "Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles," MDPI, 2003. [Link]
-
A.A. Gobouri, "Reactivity and stereoselectivity of oxazolopyridines with a ring-junction nitrogen atom," Journal of Heterocyclic Chemistry, 2021. [Link]
-
Reddit, "Staudinger Reaction Troubleshooting," r/Chempros, 2023. [Link]
-
S. Singh, et al., "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review," Arabian Journal of Chemistry, vol. 13, no. 1, 2020. [Link]
Sources
- 1. jddt.in [jddt.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions with 2-(Methylthio)oxazolo[5,4-c]pyridine
Welcome to the technical support center for 2-(Methylthio)oxazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
I. General Handling and Stability
Question: My this compound appears to have degraded upon storage. What are the likely causes and how can I prevent this?
Answer: this compound is generally a stable compound, but like many sulfur-containing heterocycles, it can be susceptible to oxidation and hydrolysis under improper storage conditions.
-
Oxidation: The methylthio group (-SCH₃) is prone to oxidation to the corresponding sulfoxide and then to the sulfone, especially if exposed to air and light over extended periods.[1] This is a common reactivity pathway for thioethers.
-
Hydrolysis: The oxazole ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening. While less common under neutral storage conditions, residual acids or bases in the storage container could contribute to degradation.
-
Discoloration: A visual indication of degradation is often a change in color, from a white or off-white solid to a yellow or brownish hue. This can be indicative of the formation of decomposition products.[2]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Slows down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the methylthio group. |
| Light | Amber vial or stored in the dark | Prevents light-induced degradation. |
| Moisture | Tightly sealed container with a desiccant | Minimizes hydrolysis of the oxazole ring. |
II. Troubleshooting Nucleophilic Aromatic Substitution (SNA_r_) Reactions
The methylthio group in this compound is an excellent leaving group, making it a versatile precursor for the synthesis of various 2-substituted oxazolo[5,4-c]pyridines via SNAr reactions with nucleophiles such as amines.[1]
Question: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but I am observing low to no conversion. What are the critical parameters to check?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like this compound can be sensitive to several factors.[4][5]
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
In-depth Explanation:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] Ensure your palladium source is active and the palladium-to-ligand ratio is optimized (typically 1:1 to 1:2).
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, but lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous for substrates with base-sensitive functional groups.[5] The base must be anhydrous, as water can deactivate the catalyst and hydrolyze the substrate.
-
Solvent and Atmosphere: The reaction must be performed under an inert atmosphere (argon or nitrogen) as oxygen can oxidize the phosphine ligands and the palladium catalyst. Anhydrous solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
-
Reaction Temperature: The temperature needs to be high enough to facilitate the catalytic cycle, but excessive heat can lead to decomposition of the starting material or product. A typical starting point is 80-110 °C.
Question: I am getting a significant amount of a side product with a mass 16 amu higher than my starting material during my SNAr reaction. What is this and how can I avoid it?
Answer: A mass increase of 16 amu strongly suggests the oxidation of the methylthio group to the corresponding methylsulfinyl (sulfoxide) derivative. This is a common side reaction, especially if the reaction is not performed under strictly inert conditions.
Strategies to Minimize Oxidation:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for at least 15-20 minutes.
-
Use of Fresh Solvents: Use freshly distilled or anhydrous, deoxygenated solvents.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Antioxidant Additives: In some cases, small amounts of antioxidants can be added, but their compatibility with the catalytic system must be verified.
III. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound can also be functionalized at other positions on the pyridine ring, assuming a suitable handle (e.g., a halide) is present. Suzuki-Miyaura coupling is a common method for introducing new carbon-carbon bonds.[8][9][10][11][12]
Question: I am attempting a Suzuki-Miyaura coupling on a halogenated derivative of this compound, but the reaction is sluggish and gives a low yield. What should I investigate?
Answer: Low yields in Suzuki-Miyaura couplings involving this scaffold can often be attributed to catalyst inhibition, suboptimal reaction conditions, or issues with the boronic acid/ester.
Troubleshooting Decision Tree for Suzuki-Miyaura Coupling:
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Key Considerations:
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation or form inactive trimeric boroxines upon storage. It is crucial to use fresh, high-quality boronic acids or their more stable pinacol esters.
-
Catalyst and Ligand: The sulfur atom in the methylthio group can potentially coordinate to the palladium center and inhibit catalysis. Using ligands that form very stable and active catalysts, such as those used in Buchwald-Hartwig aminations, can sometimes overcome this. Pd(dppf)Cl₂ and Pd(PPh₃)₄ are common starting points.[11]
-
Base and Solvent: The choice of base and solvent system is interdependent. An aqueous base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is often required for the transmetalation step.[10] Common solvent systems include dioxane/water or toluene/water. The ratio of organic solvent to water may need optimization.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[11]
IV. Purification Strategies
Question: My crude product containing a this compound derivative is difficult to purify by column chromatography. What are some alternative strategies?
Answer: Purification of pyridine-containing compounds can be challenging due to their basicity, which can lead to tailing on silica gel.
Purification Protocol and Alternatives:
| Method | Description | When to Use |
| Modified Column Chromatography | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[13] | To reduce tailing of basic compounds on silica gel. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material. | For crystalline solid products with good solubility differences between the product and impurities at different temperatures. |
| Preparative HPLC | Reversed-phase preparative HPLC is a powerful tool for separating complex mixtures. | For difficult separations or when very high purity is required. |
| Acid-Base Extraction | If the impurities are neutral or acidic, an acid-base workup can be used to isolate the basic product. Dissolve the crude mixture in an organic solvent, wash with aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer and re-extract the product with an organic solvent. | When there is a significant difference in the acid-base properties of the product and impurities. |
V. References
-
ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) -one. [Link]
-
Chemcasts. This compound (CAS 169205-96-3) Properties. [Link]
-
Sinfoo Biotech. This compound. [Link]
-
PMC. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
ResearchGate. Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [Link]
-
MDPI. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. [Link]
-
Google Patents. Purification method of pyridine and pyridine derivatives.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
PMC. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 169205-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cross-Coupling Conditions for Thioether-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the unique challenges encountered when performing cross-coupling reactions with thioether-containing heterocyclic substrates. The inherent reactivity of the thioether moiety, particularly its interaction with transition metal catalysts, necessitates a carefully optimized approach to achieve high yields and reaction efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems observed during experiments in a direct question-and-answer format, providing not just a solution but the underlying scientific rationale.
Q1: My reaction is sluggish, stalls, or results in very low yield. What is the primary cause?
A1: The most probable cause is catalyst poisoning by the sulfur atom in your heterocycle.
The lone pair of electrons on the thioether's sulfur atom can strongly coordinate to the palladium (or other transition metal) catalyst center. This coordination can either block the site needed for the catalytic cycle to proceed or form a stable, off-cycle complex, effectively deactivating the catalyst.[1][2] This is a pervasive issue in reactions involving substrates with strongly coordinating heteroatoms.[2]
Solutions & Scientific Rationale:
-
Optimize Ligand Selection: The choice of ligand is crucial to shield the metal center and promote the desired catalytic steps over deactivation.[3]
-
Use Bulky, Electron-Rich Monophosphine Ligands: Contrary to older approaches that favored chelating bisphosphine ligands to prevent dissociation, modern methods have shown that bulky biaryl monophosphine ligands (e.g., RuPhos, tBuXPhos, BrettPhos) are often superior.[4][5] These ligands create a sterically hindered environment around the metal, which disfavors the binding of the thioether substrate while still allowing the smaller reactants to access the catalytic site. Their electron-rich nature also promotes the crucial oxidative addition and reductive elimination steps.[4][5]
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with the metal center. This robust M-C bond can prevent displacement by the thioether, maintaining catalyst activity.
-
-
Employ Pre-formed Catalysts (Precatalysts): Using a well-defined precatalyst (e.g., G3 or G4 palladacycles) ensures more reliable and efficient formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7] This leads to more reproducible results and can reduce the induction period where catalyst deactivation might occur.
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the gradual deactivation over the course of the reaction.[8] This should be considered a secondary optimization step after ligand and solvent screening.
Q2: I'm observing significant formation of side products, particularly homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation of my starting material.
A2: This indicates a disruption in the catalytic cycle, where a key step like transmetalation or reductive elimination is slow relative to undesired pathways.
-
Homocoupling: Often arises from slow transmetalation of the organoboron reagent to the palladium center, allowing for competing reactions.
-
Dehalogenation: This can occur if the oxidative addition is followed by a competing pathway, such as β-hydride elimination (if applicable) or reaction with trace water or base, before the coupling partner is engaged.[6]
Solutions & Scientific Rationale:
-
Base Selection is Critical: The base plays a key role in activating the coupling partner (e.g., the boronic acid in Suzuki coupling) for transmetalation.[9]
-
For Suzuki reactions, an inappropriate base can fail to efficiently form the active boronate species. Switch from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃, especially for less reactive substrates.[10][11]
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. Ensure the base is fresh and anhydrous, as degradation can introduce nucleophiles that lead to side reactions.
-
-
Solvent Choice and Degassing:
-
The solvent can influence the solubility of the base and intermediates, affecting reaction rates. Aprotic polar solvents like dioxane, toluene, or THF are common.[6][12] If homocoupling is an issue in a Suzuki reaction, switching to a more polar solvent or a solvent/water mixture can sometimes accelerate the desired transmetalation step.[10]
-
Crucially, ensure rigorous degassing. Oxygen can degrade phosphine ligands and the active Pd(0) species, leading to catalyst death and promoting side reactions. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[9]
-
Q3: My thioether-containing heterocycle has multiple potential reaction sites (e.g., multiple halides). How can I achieve regioselectivity?
A3: Regioselectivity is governed by a combination of electronic and steric factors at the different positions of the heterocycle.
For polyhalogenated systems, the oxidative addition step is typically the selectivity-determining step.
Solutions & Scientific Rationale:
-
Exploit Inherent Reactivity: Different positions on a heterocycle have intrinsically different electronic properties. For example, in polybrominated thieno[3,2-b]thiophenes, the positions adjacent to the sulfur atoms (C2 and C5) are often more reactive in Suzuki couplings.[13] This inherent reactivity can often be exploited by using mild reaction conditions.
-
Steric Hindrance: A bulky substituent near one of the potential coupling sites can sterically block the approach of the bulky palladium catalyst, favoring reaction at a less hindered site.
-
Directed C-H Activation: While more advanced, if your substrate has a suitable directing group, C-H activation can offer an alternative and highly regioselective route for functionalization, bypassing the need for pre-halogenation. Thioethers themselves have been successfully used as directing groups in certain C-H activation contexts.[14][15]
Frequently Asked Questions (FAQs)
-
What is the best general-purpose catalyst system to start with for a novel thioether-containing heterocycle? For a Suzuki coupling, a good starting point is a combination of a G3 or G4 precatalyst (like tBuXPhos-Pd-G3) with K₃PO₄ as the base in a solvent like dioxane or toluene at 80-100 °C. For a Buchwald-Hartwig amination, the same precatalyst with NaOtBu is a robust choice.[6][16] However, screening is almost always necessary for optimal results.
-
Are there alternatives to Palladium catalysis? Yes. Copper-catalyzed Ullmann-type reactions are a valuable alternative, particularly for C-N, C-O, and C-S bond formation.[17][18] While traditional Ullmann reactions required harsh conditions, modern protocols use ligands (like diamines or amino acids) that allow the reactions to proceed at much lower temperatures.[17][19][20] These systems can sometimes be more tolerant of specific functional groups or less susceptible to poisoning by certain substrates.
-
Can the thioether itself be the coupling partner (i.e., C-S bond cleavage)? Yes, this is possible under specific conditions, known as Liebeskind-Srogl cross-coupling.[21][22][23] This reaction typically uses a palladium catalyst in conjunction with a copper(I) carboxylate co-catalyst to couple heteroaromatic thioethers with boronic acids or organostannanes under neutral conditions.[22][23] This provides a powerful alternative disconnection strategy.
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Coupling Type | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Aryl-Br/Cl | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 |
| Aryl-Br/Cl | tBuXPhos-Pd-G3 (2) | - | K₂CO₃ (2.5) | Dioxane | 80-110 | |
| Buchwald-Hartwig | Aryl-Br/Cl | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 90-110 |
| Aryl-Br/Cl | BrettPhos-Pd-G4 (2) | - | LHMDS (1.5) | THF | 70-90 | |
| Sonogashira | Aryl-I/Br | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N / DIPA | THF / Toluene | 25-70 |
| Aryl-Cl | Pd₂(dba)₃ (1) | cataCXium® A (2) | Cs₂CO₃ (2.0) | Dioxane | 100-120 | |
| Ullmann (C-N) | Aryl-I/Br | CuI (5-10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90-120 |
Note: These are general starting points. Optimization is crucial for each specific substrate.
Diagrams & Workflows
A key challenge is the deactivation of the catalyst. The following diagram illustrates the standard Pd(0)/Pd(II) catalytic cycle for a Suzuki coupling and highlights the point of potential catalyst poisoning by a thioether-containing substrate.
Caption: Fig 1. Catalyst poisoning in a Suzuki cycle.
When troubleshooting, a logical workflow can save significant time and resources.
Caption: Fig 2. A troubleshooting decision workflow.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene
This protocol provides a detailed, step-by-step methodology for a representative cross-coupling reaction.
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
tBuXPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL), anhydrous and degassed
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the tBuXPhos-Pd-G3 precatalyst (15.2 mg), phenylboronic acid (146 mg), and K₃PO₄ (425 mg).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Follow with the addition of 2-bromothiophene (97 µL).
-
Reaction: Place the sealed vessel in a pre-heated oil bath at 100 °C. Stir vigorously for the designated reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylthiophene product.
References
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
- Metal-catalyzed Approaches to Aryl Thioethers. Wordpress.
- Ullmann Reaction, A Centennial Memory and Recent Renaissance--Related Formation of Carbon-Heteroatom Bond.
- Bypassing the Limitations of Directed C–H Functionaliz
- Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temper
- Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
- Help troubleshooting a Buchwald-Hartwig amin
- Ullmann condens
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,3,5-Tribromothieno[3,2-b]thiophene. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions.
- Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. PMC - NIH.
- Heteroaromatic thioether-organostannane cross-coupling. PubMed - NIH.
- Heteroaromatic Thioether-Boronic Acid Cross-Coupling Under Neutral Reaction Conditions.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. Chemical Science (RSC Publishing).
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ullmann Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 4. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. books.rsc.org [books.rsc.org]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Heteroaromatic thioether-organostannane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Heteroaromatic thioether-boronic acid cross-coupling under neutral reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation issues of "2-(Methylthio)oxazolo[5,4-c]pyridine"
Welcome to the dedicated technical support center for 2-(Methylthio)oxazolo[5,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this heterocyclic compound. Below, you will find a combination of frequently asked questions and detailed troubleshooting guides to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from the three key functional moieties within its structure: the thioether group, the oxazole ring, and the pyridine ring. Each of these can be susceptible to specific degradation pathways under common experimental and storage conditions. The thioether is prone to oxidation, the oxazole ring can undergo hydrolysis (particularly under acidic or basic conditions), and the pyridine ring may be susceptible to photodegradation.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed, amber glass vial to protect it from light and moisture.[1][2] For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, pyridine and its derivatives are known to undergo photochemical reactions.[3][4][5] Therefore, it is prudent to handle the compound in a laboratory with minimal UV light exposure and to store it in a light-protecting container.
Q4: What are the likely degradation products I might observe?
A4: Depending on the degradation pathway, you may observe several potential products. Oxidation of the methylthio group can yield the corresponding sulfoxide and subsequently the sulfone.[6][7] Hydrolysis of the oxazole ring could lead to the formation of an N-acylated aminopyridine derivative. Photodegradation of the pyridine ring can result in a complex mixture of products.
Q5: Can the methylthio group be displaced during reactions?
A5: Yes, the methylthio group can act as a leaving group and be displaced by strong nucleophiles. This reactivity can be a useful synthetic handle for further functionalization of the molecule.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent analytical results (e.g., NMR, LC-MS) suggesting sample degradation.
-
Potential Cause A: Oxidation of the Thioether Group. The sulfur atom in the methylthio group is susceptible to oxidation, which can occur upon exposure to atmospheric oxygen, peroxide-containing solvents, or certain reactive reagents.[7][8][9] This oxidation typically forms the corresponding sulfoxide and can be further oxidized to the sulfone.
-
Troubleshooting Protocol:
-
Solvent Purity Check: Ensure that your solvents are free of peroxides, especially ethereal solvents like THF and diethyl ether. Use freshly distilled or inhibitor-free solvents.
-
Inert Atmosphere: When setting up reactions or preparing samples, use an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
LC-MS Analysis: Analyze your sample by LC-MS, looking for masses corresponding to the addition of one oxygen atom (sulfoxide) or two oxygen atoms (sulfone) to your parent compound.
-
NMR Spectroscopy: In the 1H NMR spectrum, the methyl protons of the sulfoxide will be shifted downfield compared to the methyl protons of the thioether.
-
-
Preventative Measures:
-
Store the compound under an inert atmosphere.
-
Degas solvents before use.
-
Avoid prolonged exposure of the compound to air.
-
-
Diagram of Thioether Oxidation:
Caption: Oxidation pathway of the methylthio group.
Issue 2: Appearance of new, more polar impurities during aqueous workup or in protic solvents.
-
Potential Cause B: Hydrolysis of the Oxazole Ring. The oxazole ring can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, leading to ring-opening.[10][11]
-
Troubleshooting Protocol:
-
pH Control: During aqueous workups, maintain a neutral pH if possible. If acidic or basic conditions are required, minimize the exposure time and temperature.
-
Aprotic Solvents: Whenever feasible, use aprotic solvents for your reactions and sample preparations.
-
LC-MS Analysis: Look for a mass corresponding to the addition of a water molecule to your parent compound, which would indicate hydrolysis.
-
IR Spectroscopy: The hydrolyzed product will likely show a characteristic amide carbonyl stretch in the IR spectrum.
-
-
Preventative Measures:
-
Buffer your reaction mixtures to maintain a neutral pH.
-
Perform aqueous extractions quickly and at low temperatures.
-
Thoroughly dry organic extracts to remove residual water.
-
-
Diagram of Oxazole Ring Hydrolysis:
Caption: Potential hydrolysis of the oxazole ring.
Issue 3: Reaction failure or low yield, with evidence of starting material decomposition upon prolonged reaction times or exposure to light.
-
Potential Cause C: Photodegradation of the Pyridine Ring. Pyridine and its derivatives can be sensitive to UV light, leading to the formation of complex reaction mixtures.[3][4][5]
-
Troubleshooting Protocol:
-
Light Protection: Conduct your reactions in flasks wrapped in aluminum foil or in a dark fume hood to exclude light.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Control Experiment: Run a control experiment where the starting material is dissolved in the reaction solvent and stirred under the reaction conditions (temperature, time) but in the absence of other reagents and protected from light. Compare this to a sample exposed to ambient light to assess photostability.
-
-
Preventative Measures:
-
Always store and handle the compound with protection from light.
-
Use amber-colored vials for sample storage.
-
Minimize the duration of experiments where the compound is in solution.
-
-
Diagram of General Experimental Workflow for Stability Assessment:
Experimental Protocols
Protocol 1: Assessing Oxidative Stability
-
Dissolve a small amount (1-2 mg) of this compound in a suitable solvent (e.g., acetonitrile) in a clear vial.
-
Prepare a second sample in the same manner, but add a drop of 3% hydrogen peroxide solution.
-
Leave both samples on a benchtop, exposed to air and light, for 24 hours.
-
Analyze both samples by LC-MS and compare the chromatograms. The appearance of peaks with m/z values corresponding to [M+16] and [M+32] in the peroxide-treated sample would indicate oxidation to the sulfoxide and sulfone, respectively.
Protocol 2: Assessing pH Stability
-
Prepare three solutions of this compound (approx. 1 mg/mL) in:
-
a) 0.1 M HCl (acidic)
-
b) Deionized water (neutral)
-
c) 0.1 M NaOH (basic)
-
-
Let the solutions stand at room temperature for 24 hours.
-
Neutralize the acidic and basic solutions.
-
Analyze all three solutions by HPLC or LC-MS and compare the chromatograms to assess the extent of degradation under each condition.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Product | Expected Change in m/z | Key Analytical Signature |
| Oxidation | 2-(Methylsulfinyl)oxazolo[5,4-c]pyridine | +16 | Downfield shift of methyl protons in 1H NMR |
| Oxidation | 2-(Methylsulfonyl)oxazolo[5,4-c]pyridine | +32 | Further downfield shift of methyl protons |
| Hydrolysis | N-(pyridin-4-yl)methanethioamide derivative | +18 | Appearance of an amide carbonyl in IR spectrum |
| Photodegradation | Complex mixture | Varies | Multiple new peaks in HPLC/LC-MS |
References
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
-
Cas no 169205-96-3 (2-(Methylthio)oxazolo5,4-cpyridine). C&L BIOLOGICAL.
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Institutes of Health.
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. SpringerLink.
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Loughborough University Institutional Repository.
-
2-(Methylthio)oxazolo[4,5-b]pyridine. Benchchem.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications.
-
Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. ACS Publications.
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
-
Thiols And Thioethers. Master Organic Chemistry.
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
This compound CAS 169205-96-3. ChemicalBook.
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health.
-
Oxazole. Wikipedia.
-
This compound (CAS 169205-96-3) Properties. Chemcasts.
-
169205-96-3|this compound. BLDpharm.
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ACS Publications.
-
The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health.
-
PYRIDINE. International Labour Organization.
-
This compound. Sinfoo Biotech.
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Institutes of Health.
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
-
UV photolysis for accelerating pyridine biodegradation. PubMed.
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer.
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate.
-
OXAZOLO[4,5-C]PYRIDINE. Sigma-Aldrich.
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed.
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health.
-
Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate.
-
169205-96-3(this compound) Product Description. ChemicalBook.
-
This compound. Santa Cruz Biotechnology.
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate.
-
2,9-Dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one. MDPI.
Sources
- 1. This compound CAS#: 169205-96-3 [m.chemicalbook.com]
- 2. 169205-96-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance the Solubility of Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges of heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven insights. Our goal is to provide you with the rationale behind experimental choices, enabling you to design and execute effective solubility enhancement strategies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common reasons for the poor solubility of heterocyclic compounds?
-
What are the main strategies to improve the solubility of a heterocyclic compound?
-
How do I choose the most appropriate solubility enhancement strategy for my compound?
-
-
Troubleshooting Guides
-
Problem: My heterocyclic compound has very low aqueous solubility, hindering its use in biological assays.
-
Problem: I have successfully synthesized a promising heterocyclic lead, but its poor solubility is a major obstacle for in vivo studies.
-
Problem: My formulation of a heterocyclic compound is unstable and precipitates over time.
-
-
Experimental Protocols
-
Protocol 1: Salt Formation Screening
-
Protocol 2: Cocrystal Screening
-
Protocol 3: Formulation with Cosolvents
-
-
References
Frequently Asked Questions (FAQs)
What are the common reasons for the poor solubility of heterocyclic compounds?
The solubility of a compound is influenced by its physicochemical properties. For heterocyclic compounds, poor solubility often stems from:
-
High Crystallinity: A stable crystal lattice requires significant energy to break down, leading to low solubility.[1][2]
-
Low Polarity: A high degree of lipophilicity, often indicated by a high logP value, results in poor affinity for aqueous solvents.[3][4]
-
Strong Intermolecular Interactions: Hydrogen bonds and other intermolecular forces within the crystal structure can make it difficult for solvent molecules to interact with the compound.[3][5]
-
Molecular Weight and Shape: Larger, more planar molecules can pack more efficiently in a crystal lattice, reducing solubility.[3]
What are the main strategies to improve the solubility of a heterocyclic compound?
There are three main categories of strategies to enhance the solubility of heterocyclic compounds:
-
Physical Modifications: These techniques alter the solid-state properties of the compound without changing its chemical structure. Key approaches include:
-
Salt Formation: Converting an ionizable compound into a salt can significantly increase its solubility.[6][7][8]
-
Cocrystallization: Forming a cocrystal with a benign coformer can disrupt the crystal lattice and improve solubility.[9][10][11][12]
-
Amorphization/Solid Dispersions: Converting the crystalline form to a higher-energy amorphous state can lead to enhanced solubility.[1][13][14][15][16]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[17][18][19]
-
-
Chemical Modifications: This involves covalently modifying the molecule to create a more soluble derivative, often a prodrug.
-
Formulation-Based Strategies: These methods involve the use of excipients to improve the solubility of the compound in a specific formulation.
-
Use of Cosolvents: A water-miscible organic solvent can be added to the aqueous vehicle to increase the solubility of a lipophilic compound.[18][25][26][27]
-
Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[28][29][30]
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs.[31][32][33][34][35]
-
How do I choose the most appropriate solubility enhancement strategy for my compound?
The selection of a suitable strategy depends on several factors, including the physicochemical properties of your compound, the desired application (e.g., in vitro assay vs. in vivo formulation), and the stage of drug development.
Troubleshooting Guides
Problem: My heterocyclic compound has very low aqueous solubility, hindering its use in biological assays.
Answer: For in vitro assays, the primary goal is to achieve a sufficient concentration of the compound in the assay medium without interfering with the biological system.
Initial Steps:
-
Determine the Target Concentration: What is the desired final concentration in the assay?
-
Assess Solvent Tolerance of the Assay: Can your assay tolerate a small percentage of an organic cosolvent like DMSO or ethanol?
Troubleshooting Workflow:
Detailed Explanations:
-
Cosolvents: For many in vitro screens, using a small amount of a water-miscible organic solvent is the simplest solution.[18][25] Prepare a concentrated stock solution of your compound in a solvent like DMSO and then dilute it into the aqueous assay buffer. Always include a vehicle control in your experiment to account for any effects of the cosolvent.
-
Cyclodextrins: If your assay is sensitive to organic solvents, cyclodextrins can be an excellent alternative.[31][32][33] They can form inclusion complexes with your compound, increasing its aqueous solubility without the need for organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option.
-
Surfactants: Non-ionic surfactants like Tween 80 can be used at low concentrations to aid in solubilization.[29][30] However, be cautious as surfactants can interfere with some biological assays.
Problem: I have successfully synthesized a promising heterocyclic lead, but its poor solubility is a major obstacle for in vivo studies.
Answer: For in vivo applications, the formulation must be biocompatible and capable of delivering the drug to the site of action. The choice of strategy will depend on the route of administration (e.g., oral, intravenous).
Strategy Comparison for In Vivo Studies:
| Strategy | Advantages | Disadvantages | Best Suited For |
| Salt Formation | Significant solubility increase, well-established regulatory path.[6][7] | Only applicable to ionizable compounds, potential for disproportionation. | Oral and parenteral formulations of ionizable drugs. |
| Cocrystallization | Applicable to non-ionizable compounds, can improve other physicochemical properties.[2][9][10] | Requires screening for a suitable coformer, regulatory path is less established than for salts. | Oral formulations of neutral or weakly ionizable compounds. |
| Prodrug Approach | Can dramatically increase solubility and permeability, potential for targeted delivery.[20][21][22] | Requires chemical modification and subsequent metabolism back to the active drug, which can be a source of variability. | Oral and parenteral formulations where significant solubility and/or permeability enhancement is needed. |
| Amorphous Solid Dispersions | High solubility enhancement, can be formulated into oral solid dosage forms.[1][14][16] | Thermodynamically unstable and can recrystallize, may require specialized manufacturing techniques like spray drying or hot-melt extrusion.[13][14] | Oral solid dosage forms for compounds with high melting points and poor solubility. |
| Lipid-Based Formulations (e.g., SEDDS) | Can significantly improve oral bioavailability of highly lipophilic compounds.[26] | Can be complex to formulate and characterize, potential for in vivo variability. | Oral delivery of highly lipophilic (high logP) compounds. |
Problem: My formulation of a heterocyclic compound is unstable and precipitates over time.
Answer: Precipitation indicates that the compound's concentration in the formulation exceeds its equilibrium solubility under the storage conditions.
Possible Causes and Solutions:
-
Supersaturation: The initial formulation method may have created a supersaturated solution that is thermodynamically unstable.
-
Solution: Re-evaluate the formulation to ensure the drug concentration is below the saturation solubility. Consider using precipitation inhibitors in amorphous solid dispersions.[1]
-
-
Change in Temperature or pH: Solubility is often dependent on temperature and pH.
-
Recrystallization of an Amorphous Form: Amorphous forms are metastable and can convert back to a more stable, less soluble crystalline form over time.[15]
Experimental Protocols
Protocol 1: Salt Formation Screening
Objective: To identify a salt form of an ionizable heterocyclic compound with improved aqueous solubility.
Materials:
-
Your ionizable heterocyclic compound (acidic or basic).
-
A selection of pharmaceutically acceptable counter-ions (e.g., for a basic compound: HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, fumaric acid; for an acidic compound: NaOH, KOH, calcium hydroxide, tromethamine).
-
Various solvents for crystallization (e.g., water, ethanol, isopropanol, acetone, acetonitrile).
-
Small-scale vials (e.g., 2 mL glass vials).
-
Stir plate and magnetic stir bars.
-
Analytical balance.
-
pH meter.
-
Method for quantifying the compound's concentration (e.g., HPLC-UV).
Procedure:
-
Determine the pKa of your compound: This is crucial for selecting appropriate counter-ions. The general rule is that the pKa difference between the drug and the counter-ion should be at least 2-3 units for stable salt formation.[36]
-
Prepare a saturated solution of your free-form compound: This will serve as a baseline for solubility comparison.
-
Screening: a. Dissolve a known amount of your compound in a suitable solvent. b. Add a stoichiometric amount (e.g., 1:1 molar ratio) of the selected counter-ion. c. Stir the mixture at a controlled temperature for a set period (e.g., 24-48 hours) to allow for salt formation and equilibration. d. If a precipitate forms, isolate the solid by filtration or centrifugation. e. Wash the solid with a small amount of the solvent and dry it.
-
Characterization: a. Analyze the solid to confirm salt formation (e.g., using DSC, TGA, PXRD, or NMR). b. Measure the aqueous solubility of the new salt form using the shake-flask method.[37][38]
-
Comparison: Compare the solubility of the different salt forms to that of the free form.
Protocol 2: Cocrystal Screening
Objective: To identify a cocrystal of a heterocyclic compound with enhanced solubility.
Materials:
-
Your heterocyclic compound.
-
A library of pharmaceutically acceptable coformers (e.g., carboxylic acids, amides, sugars).[9]
-
Solvents for grinding and slurry experiments (e.g., ethanol, ethyl acetate, acetonitrile).
-
Mortar and pestle or a ball mill for grinding.
-
Vials and a shaker for slurry experiments.
-
Analytical instrumentation for characterization (PXRD is essential).
Procedure:
-
Coformer Selection: Choose coformers that have complementary functional groups to your compound, capable of forming strong intermolecular interactions like hydrogen bonds.[9][10]
-
Screening Methods:
-
Liquid-Assisted Grinding: a. Place your compound and a coformer (typically in a 1:1 molar ratio) in a mortar or ball mill. b. Add a few drops of a solvent. c. Grind the mixture for a specified time (e.g., 30-60 minutes).
-
Slurry Crystallization: a. Suspend your compound and a coformer in a small amount of a solvent in which they are sparingly soluble. b. Agitate the slurry at a constant temperature for an extended period (e.g., 24-72 hours).
-
-
Isolation and Characterization: a. Isolate the solid phase. b. Analyze the solid using Powder X-ray Diffraction (PXRD) to identify new crystalline phases, which may indicate cocrystal formation. c. Further characterization of promising candidates can be done using DSC, TGA, and single-crystal X-ray diffraction.
-
Solubility Measurement: Determine the aqueous solubility of the confirmed cocrystals and compare it to the parent compound.
Protocol 3: Formulation with Cosolvents
Objective: To prepare a simple cosolvent formulation for a heterocyclic compound for preclinical studies.
Materials:
-
Your heterocyclic compound.
-
A selection of biocompatible cosolvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).[25][27]
-
Aqueous vehicle (e.g., water, saline, or a buffer).
-
Glass vials and a vortex mixer.
-
Analytical method to determine the concentration of your compound.
Procedure:
-
Determine the Solubility in Pure Cosolvents: Measure the solubility of your compound in each of the selected cosolvents to identify the most effective one.
-
Ternary Phase Diagram (Optional but Recommended): For a more systematic approach, create a ternary phase diagram to map the solubility of your compound in various combinations of the cosolvent, water, and potentially a surfactant.
-
Formulation Preparation: a. Dissolve your compound in the chosen cosolvent to create a concentrated stock solution. b. Slowly add the aqueous vehicle to the cosolvent stock solution while vortexing. The order of addition can be critical to avoid precipitation.
-
Physical Stability Assessment: a. Visually inspect the formulation for any signs of precipitation immediately after preparation and over a set period (e.g., 24 hours) at different temperatures (e.g., 4°C, room temperature). b. If precipitation occurs, adjust the ratio of cosolvent to the aqueous vehicle.
References
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Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Verma, S., & Rawat, A. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
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Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 375. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. [Link]
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Kumar, L., et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(4), 231-237. [Link]
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American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics. [Link]
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Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 113-125. [Link]
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Jain, A., et al. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor, 2(10), 55-65. [Link]
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Kumar, S., & Nanda, A. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. International Journal of Pharmaceutical Sciences and Research, 13(6), 2465-2473. [Link]
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Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Medicinal Research, 3(2), 51-57. [Link]
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Journal of Pharmaceutical Research. (2024). Pharmaceutical Cocrystals: Innovative Solutions for Solubility Challenges. Journal of Pharmaceutical Research. [Link]
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Shan, N., & Zaworotko, M. J. (2008). The role of co-crystals in pharmaceutical science. Drug Discovery Today, 13(9-10), 440-446. [Link]
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Sravani, G., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
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Yunitasari, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Global Pharma Technology, 13(5), 1-8. [Link]
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Huttunen, K. M., et al. (2011). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Current Opinion in Drug Discovery & Development, 14(4), 461-469. [Link]
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Journal of Drug Delivery and Therapeutics. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Journal of Drug Delivery and Therapeutics. [Link]
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Paulekuhn, G. S., et al. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]
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Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1-9. [Link]
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Hussain, A. F., et al. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
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Science of Synthesis. (2025). Salt formation: Significance and symbolism. Science of Synthesis. [Link]
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da Silva, A. B., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(11), 2623. [Link]
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Kumar, S., & Nanda, A. (2021). Pharmaceutical Cocrystals: A Review on the Enhancement of Physicochemical Properties of Drugs. Journal of Drug Delivery Science and Technology, 66, 102830. [Link]
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Lee, P. I. (2014). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect of Polymer Chemistry and Drug Properties. TSpace. [Link]
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Al-Obaidi, H., & Buckton, G. (2016). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Current Pharmaceutical Design, 22(21), 3058-3071. [Link]
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Kumar, S., & Nanda, A. (2025). A Concise Review On Pharmaceutical Cocrystals: An Approach Of Solubility Enhancement Of Drug. ResearchGate. [Link]
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Science of Synthesis. (2025). Co-solvent: Significance and symbolism. Science of Synthesis. [Link]
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He, W., et al. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 14(11), 2366. [Link]
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Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-953. [Link]
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Bergström, C. A. S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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He, W., et al. (2022). Market formulations solubilized by the combination of surfactants and cosolvents. ResearchGate. [Link]
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U.S. Army Research Laboratory. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]
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Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Applied Sciences and Environmental Management, 11(2), 105-108. [Link]
-
Sugihara, H., et al. (2022). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ResearchGate. [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 8207-8215. [Link]
-
Walker, M. A. (2013). Improving solubility via structural modification. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. OUCI. [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
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Technical Support Center: Scale-Up Synthesis of 2-(Methylthio)oxazolo[5,4-c]pyridine
Welcome to the technical support center for the synthesis of 2-(Methylthio)oxazolo[5,4-c]pyridine (CAS 169205-96-3).[1][2] This guide is designed for researchers, chemists, and process development professionals who are transitioning from lab-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
The synthesis of this oxazolopyridine scaffold, a valuable intermediate in medicinal chemistry, presents unique challenges during scale-up that require careful consideration of reaction kinetics, thermodynamics, and safety.[3] This document provides field-proven insights to navigate these complexities effectively.
Section 1: Synthesis Overview and Key Scale-Up Challenges
The most common and adaptable route to 2-(alkylthio)-substituted benzoxazoles and related heterocycles involves the cyclization of an ortho-aminohydroxypyridine with carbon disulfide, followed by S-alkylation.[3] This pathway is favored for its atom economy and use of readily available starting materials.
Proposed Synthetic Pathway
The synthesis proceeds via two key steps:
-
Cyclization: Reaction of 4-amino-3-hydroxypyridine with carbon disulfide (CS₂) in the presence of a strong base (e.g., KOH) to form an in-situ dithiocarbamate, which then cyclizes to form the oxazolopyridine-2-thiolate salt.
-
S-Methylation: Quenching the thiolate intermediate with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (DMS), to yield the final product.
Caption: General workflow for the two-step synthesis of this compound.
Primary Scale-Up Challenges
Transitioning this synthesis from grams to kilograms introduces significant hurdles. The table below summarizes the most critical challenges that require rigorous process control.
| Challenge ID | Challenge Area | Lab-Scale Observation | Scale-Up Implication & Risk |
| SC-1 | Exotherm Control | A mild to moderate temperature increase is noted upon base and CS₂ addition. | Runaway reaction risk due to poor surface-area-to-volume ratio in large reactors. This can lead to solvent boiling, pressure buildup, and degradation of product and intermediates. |
| SC-2 | Reagent Handling & Safety | Reagents are handled in a fume hood with standard PPE. | The high volatility, flammability, and toxicity of Carbon Disulfide (CS₂) and Methyl Iodide (CH₃I) require closed-system transfers and dedicated scrubber systems.[4][5] |
| SC-3 | Byproduct Formation | Minor impurities are easily removed by column chromatography. | Impurity profile can change significantly. Poor mixing or temperature control can increase the formation of thioureas and other polymeric materials, complicating isolation and reducing yield. |
| SC-4 | Solid Handling & Isolation | Product is isolated via simple filtration and washed with a solvent. | Handling large volumes of wet solids, ensuring efficient washing, and drying under vacuum become complex engineering tasks. Product may agglomerate, trapping impurities. |
| SC-5 | Effluent & Odor Control | Foul odors are managed within the fume hood. | Potential for release of highly odorous and toxic compounds like methyl mercaptan, especially if side reactions occur.[6][7] This necessitates robust off-gas treatment. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up process in a practical question-and-answer format.
Q1: My reaction is showing a significant induction period or fails to initiate. What are the likely causes?
Answer: This is a common issue often related to the quality of reagents and the initial reaction conditions.
-
Causality: The initial step, the deprotonation of the aminophenol and subsequent nucleophilic attack on CS₂, is highly sensitive to moisture and base strength.
-
Troubleshooting Steps:
-
Verify Base Quality and Stoichiometry: Use freshly crushed or powdered KOH/NaOH pellets. Carbonates on the surface of old pellets can reduce basicity. Ensure at least 2.0 equivalents of base are used to deprotonate both the hydroxyl and amino groups for optimal reactivity.
-
Ensure Anhydrous Conditions: While some protocols use ethanol, ensure your solvent is sufficiently dry. Water can compete with the desired nucleophiles and hydrolyze CS₂. Consider using anhydrous grade solvents for scale-up.
-
Check Starting Material Purity: Impurities in the 4-amino-3-hydroxypyridine can inhibit the reaction. Verify purity by NMR or LC-MS.
-
Q2: I am observing a dangerous exotherm during the addition of Carbon Disulfide (CS₂). How can this be safely managed at scale?
Answer: This exotherm is expected and is a critical safety parameter to control. It arises from the rapid, base-catalyzed reaction between the aminophenol and CS₂.
-
Causality: The reaction enthalpy is significant. In a large reactor, heat dissipation is much less efficient than in lab glassware.
-
Mitigation Strategy:
-
Reverse Addition: Add the solution of the deprotonated aminophenol to the carbon disulfide solution. This maintains CS₂ as the excess reagent initially, which can help temper the reaction rate.
-
Controlled Dosing: Use a dosing pump for slow, subsurface addition of the reagent over an extended period (e.g., 2-4 hours). This allows the reactor's cooling system to keep pace with heat generation.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger thermal buffer before the reaction temperature reaches its target (e.g., 25 °C).
-
Q3: My final product yield is low, and I've isolated a significant amount of a dark, insoluble material. What is this byproduct?
Answer: The formation of dark, polymeric byproducts is often due to poor temperature control or incorrect stoichiometry.
-
Causality: Localized "hot spots" or high concentrations of intermediates can lead to side reactions. The thiolate intermediate can react with itself or other electrophiles in unintended ways. Over-addition of CS₂ can also lead to the formation of trithiocarbonates and other sulfur-rich polymers.
-
Prevention & Optimization:
-
Improve Agitation: Ensure the reactor's agitator provides good top-to-bottom mixing to prevent stratification and localized concentration gradients.
-
Precise Stoichiometry: Use exactly 1.05-1.10 equivalents of CS₂. A large excess can promote side reactions.
-
Immediate Methylation: Once the cyclization is complete (monitor by TLC or LC-MS), proceed directly to the methylation step. Do not let the thiolate intermediate sit for extended periods, as it may be unstable.
-
Q4: The work-up is generating a powerful, noxious odor, and my product is difficult to purify. What is happening?
Answer: This strongly suggests the presence of volatile sulfur compounds, most likely methyl mercaptan (methanethiol).[8]
-
Causality: Methyl mercaptan is exceptionally odorous and toxic.[6][7] It can form if the methylthio group is cleaved under harsh work-up conditions (e.g., excessively high pH or temperature) or if the methylating agent reacts with sulfide impurities. Its presence makes purification difficult due to its volatility and the product's potential degradation.
-
Troubleshooting & Control:
-
Controlled Quench: Quench the reaction by adding the reaction mixture to chilled water, rather than adding water to the reactor. This helps dissipate heat and dilute the base quickly.
-
pH Adjustment: Carefully adjust the pH of the aqueous phase to 7-8 using a mild acid like acetic acid or ammonium chloride before extraction. Avoid strong acids, which can cleave the oxazole ring or the methylthio group.
-
Effluent Scrubber: All off-gas from the reactor and during the work-up must be directed through a chemical scrubber containing sodium hypochlorite (bleach) to oxidize and neutralize volatile sulfur compounds.[4]
-
Purification Strategy: If the crude product is contaminated, consider a charcoal treatment in a suitable solvent (e.g., ethyl acetate) to remove colored impurities, followed by recrystallization from an ethanol/water or isopropanol/heptane solvent system.
-
Section 3: Detailed Scale-Up Protocol
This protocol is a general guideline for a 50 L scale. All operations must be conducted in a well-ventilated area with appropriate engineering controls.
Safety Precautions
-
Carbon Disulfide (CS₂): Extremely flammable (flash point -30 °C), neurotoxic, and volatile. Use in a closed system with nitrogen blanketing. Avoid any source of ignition, including static discharge.[5]
-
Methyl Iodide (CH₃I): Toxic, volatile, and a potential carcinogen. Handle in a closed system.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin and eye burns.
-
Methyl Mercaptan (CH₃SH): May be generated as a byproduct. Extremely flammable and toxic by inhalation, with a low odor threshold.[6][8] Ensure adequate ventilation and off-gas treatment.
Step-by-Step Procedure
-
Reactor Preparation:
-
Inert a 50 L glass-lined reactor with nitrogen.
-
Charge the reactor with 20 L of anhydrous ethanol.
-
Begin agitation and cool the reactor jacket to 0-5 °C.
-
-
Base and Starting Material Charge:
-
Slowly charge 1.0 kg (17.8 mol) of powdered Potassium Hydroxide (KOH) to the cold ethanol.
-
Once the KOH has dissolved and the temperature is stable below 10 °C, slowly add 0.9 kg (8.17 mol) of 4-amino-3-hydroxypyridine.
-
Stir the resulting slurry for 30 minutes at 5-10 °C.
-
-
Cyclization (CS₂ Addition):
-
Charge 0.68 kg (8.99 mol, 1.1 eq) of Carbon Disulfide (CS₂) to a sealed dosing vessel.
-
Using a subsurface addition tube, dose the CS₂ into the reactor over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at 20-25 °C for an additional 2 hours.
-
Monitor reaction completion by taking a quenched sample for LC-MS analysis.
-
-
S-Methylation:
-
Cool the reactor back to 0-5 °C.
-
Slowly add 1.28 kg (9.0 mol, 1.1 eq) of Methyl Iodide (CH₃I) subsurface over 1 hour, maintaining the temperature below 15 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 3-4 hours until LC-MS confirms consumption of the thiolate intermediate.
-
-
Work-up and Isolation:
-
In a separate 200 L vessel, charge 80 L of chilled water.
-
Transfer the reaction mixture from the reactor into the chilled water with vigorous stirring.
-
Adjust the pH of the slurry to ~7.5 using glacial acetic acid.
-
Filter the resulting solid precipitate using a filter press or Nutsche filter.
-
Wash the filter cake thoroughly with 2 x 10 L of deionized water.
-
Dry the crude product under vacuum at 50 °C until constant weight is achieved.
-
-
Purification:
-
Charge the crude solid to a clean reactor with 15 L of isopropanol.
-
Heat to 60-70 °C to dissolve the solid.
-
Add 0.1 kg of activated charcoal and stir for 30 minutes.
-
Filter the hot solution through a celite pad to remove charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to complete crystallization.
-
Filter the purified product, wash with cold isopropanol, and dry under vacuum at 50 °C.
-
Section 4: Safety Workflow
A robust safety plan is non-negotiable. The following decision tree illustrates a simplified workflow for handling a process deviation, such as an unexpected temperature spike.
Caption: Decision tree for managing a thermal runaway event during scale-up.
References
-
Fire Engineering. (1996). CHEMICAL DATA NOTEBOOK SERIES #112: METHYL MERCAPTAN. [Link][6]
-
Interscan Corporation. (2024). Understanding Mercaptans: Knowledge for Industrial Safety. [Link][7]
-
ResearchGate. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). [Link][9]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Mercaptan. [Link][8]
-
MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link][10]
-
Taylor & Francis Online. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. [Link][11]
-
Chemcasts. This compound (CAS 169205-96-3) Properties. [Link][12]
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Technical Support Center: Navigating the Purification of Methylthio-Substituted Aromatic Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by methylthio-substituted aromatic compounds. As a senior application scientist, I understand that while these molecules are invaluable in pharmaceutical and materials science, their purification can be a significant bottleneck. The inherent reactivity of the methylthio group, particularly its susceptibility to oxidation, coupled with often challenging physical properties, demands a nuanced and well-informed purification strategy.
This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purifications effectively. We will delve into common issues, from unexpected side products to the persistent malodor characteristic of many organosulfur compounds.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during the purification of methylthio-substituted aromatic compounds. Each issue is presented in a question-and-answer format, providing both an explanation of the root cause and actionable solutions.
Issue 1: My purified compound shows extra peaks in the NMR/LC-MS, suggesting oxidation.
Question: I've purified my methylthio-substituted aromatic compound by column chromatography, but my analytical data (¹H NMR, LC-MS) shows signals corresponding to the sulfoxide and sometimes the sulfone. What's causing this and how can I prevent it?
Answer:
This is the most common challenge when working with methylthioaromatics. The sulfur atom in a thioether is nucleophilic and readily oxidized, particularly by atmospheric oxygen, residual peroxides in solvents, or even the silica gel itself under certain conditions.[1][2][3] The primary oxidation product is the corresponding methyl phenyl sulfoxide, and further oxidation can lead to the methyl phenyl sulfone.[1]
Causality Explained:
-
Air Oxidation: Prolonged exposure to air, especially during slow chromatographic runs or solvent evaporation, can lead to the formation of sulfoxide impurities.
-
Solvent Peroxides: Ethers (like THF, diethyl ether) and other solvents can form explosive peroxides upon storage. These peroxides are potent oxidizing agents for thioethers.
-
Silica Gel Activity: While less common, highly activated or acidic silica gel can sometimes promote oxidation, especially in the presence of trace metal impurities.
Solutions & Protocols:
-
Use Freshly Distilled or High-Purity Solvents: Always use freshly opened bottles of high-purity solvents or distill them to remove peroxides and other impurities. This is particularly critical for ethereal solvents.
-
Degas Solvents: Before preparing your mobile phase for chromatography, degas the solvents by sparging with an inert gas (nitrogen or argon) or by using a sonicator.[4]
-
Work Under an Inert Atmosphere: When possible, conduct your purification steps, especially solvent evaporation, under a nitrogen or argon atmosphere to minimize contact with oxygen.[5]
-
Fast Chromatography: Optimize your chromatographic conditions to minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Passivation of Silica Gel: If you suspect the silica gel is contributing to oxidation, you can use silica gel that has been treated with a small amount of a non-nucleophilic base, like triethylamine, in the slurry preparation. However, be mindful of the compatibility of your target compound with basic conditions.
-
Alternative Adsorbents: Consider using less acidic stationary phases like alumina (neutral or basic) if your compound is stable under those conditions.
Experimental Protocol: Deoxygenating Solvents for Chromatography
-
Pour the required volume of solvent for your mobile phase into a suitable flask.
-
Place a sparging stone attached to a nitrogen or argon line into the solvent.
-
Bubble the inert gas through the solvent for 15-30 minutes.
-
Use the degassed solvent immediately to prepare your mobile phase.
Issue 2: My compound is a liquid/low-melting solid and is difficult to crystallize.
Question: My methylthio-substituted aromatic compound is an oil or a low-melting solid, and I'm struggling to get it to crystallize. What are some effective crystallization strategies?
Answer:
Many simple methylthioaromatics, like thioanisole itself, are liquids at room temperature. Even solid derivatives can be challenging to crystallize due to their often moderate polarity and potential for "oiling out." The key is to find a solvent or solvent system where the compound has a steep solubility curve – highly soluble when hot and poorly soluble when cold.
Troubleshooting Crystallization:
| Solvent System | Rationale & Application |
| Hexane/Ethyl Acetate | A good starting point for many moderately polar compounds. Dissolve in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity persists. Reheat to dissolve and then cool slowly.[6] |
| Ethanol/Water | Effective for compounds with some polarity. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.[6] |
| Toluene/Heptane | A less polar system that can be effective for more nonpolar derivatives. |
| Dichloromethane/Hexane | Useful for compounds that are highly soluble in chlorinated solvents. Dissolve in a small amount of dichloromethane and add hexane as the anti-solvent.[6] |
Protocol: Two-Solvent Recrystallization
-
Dissolve your crude compound in a minimum amount of the "good" solvent (e.g., hot ethyl acetate) in an Erlenmeyer flask.[7]
-
While the solution is hot, add the "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness.[7]
-
Add a few more drops of the "good" solvent until the solution becomes clear again.[7]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[7]
Issue 3: The characteristic "sulfur" smell is a major problem in the lab.
Question: The odor of my methylthio compound and its impurities is permeating the lab. What are the best practices for odor control?
Answer:
The malodor associated with many volatile sulfur compounds is a significant practical and safety concern.[8] The odor is often due to trace impurities of more volatile thiols, such as thiophenol or methanethiol, which have extremely low odor thresholds.
Odor Mitigation Strategies:
-
Work in a Well-Ventilated Fume Hood: This is the most critical step. All manipulations should be performed deep within a properly functioning fume hood.
-
Bleach Decontamination: A dilute solution of sodium hypochlorite (bleach) is highly effective at oxidizing and neutralizing thiol and thioether odors.[8]
-
Keep a beaker of bleach solution in the fume hood to rinse contaminated glassware and spatulas immediately after use.
-
Wipe down the surfaces of the fume hood with a bleach solution after your work is complete.
-
-
Dedicated Glassware: If you work with these compounds frequently, consider having a dedicated set of glassware to prevent cross-contamination of odors.
-
Waste Management:
-
Quench reaction mixtures that may contain unreacted thiols with a small amount of bleach before transferring them to the waste container. Caution: This can be exothermic; perform the quench slowly and with cooling if necessary.
-
Keep waste containers for sulfur compounds separate and sealed tightly.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively visualize my methylthio-substituted aromatic compound on a TLC plate?
A1: Many methylthioaromatics are UV-active due to the aromatic ring, so UV visualization (254 nm) is the first method to try.[9][10] For compounds that are not UV-active or for better visualization, a potassium permanganate (KMnO₄) stain is an excellent choice.[11] The thioether moiety is readily oxidized by KMnO₄, resulting in a yellow or brown spot on a purple background.[11] Anisaldehyde and phosphomolybdic acid stains can also be effective.[9][12]
Q2: I need to purify my compound by distillation, but it has a high boiling point. What should I do?
A2: For high-boiling methylthioaromatics, distillation under reduced pressure (vacuum distillation) is essential to prevent thermal decomposition.[13][14][15] By lowering the pressure, you significantly reduce the boiling point of the compound. For example, thioanisole boils at 188 °C at atmospheric pressure, but its boiling point is reduced to 60-61.5 °C at 5 mmHg.[16] Ensure you use a vacuum-tight system and a suitable vacuum pump.
Q3: What are the common impurities I should expect in a synthetically prepared methylthio-substituted aromatic compound?
A3: Besides the starting materials and the desired product, common impurities include:
-
Methyl phenyl sulfoxide: The primary oxidation product.[1]
-
Methyl phenyl sulfone: The over-oxidation product.[1]
-
Thiophenol (or corresponding arylthiol): If the methylating agent was not completely consumed or if demethylation occurred.[1]
-
Anisole (or corresponding arylether): If there was a competing reaction with an oxygen nucleophile.[1]
-
Dimethyl sulfide: A potential byproduct from the methylation reaction.[1]
Q4: How should I store my purified methylthio-substituted aromatic compound to prevent degradation?
A4: To ensure the long-term stability of your compound, store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1][5] For added protection, especially for liquids, storing in an amber vial in a refrigerator or freezer can slow down decomposition pathways.
Q5: Can I use a protecting group strategy to avoid oxidation during synthesis and purification?
A5: While protecting the thioether as a sulfonium salt is possible, it's often more practical to manage the purification conditions to avoid oxidation. For related thiol functionalities, a wide range of protecting groups are available, such as the trityl group, which can be removed under acidic conditions.[17] However, for a simple methylthio group, careful handling is usually the preferred strategy.
References
-
Veeprho. Thioanisole Impurities and Related Compound. [Link]
-
Gether, U., Rasted, N., & Schousboe, A. (2001). Odor Control in Wastewater Treatment: The Removal of Thioanisole from Water—A Model Case Study by Pulse Radiolysis and Electron Beam Treatment. Environmental Science & Technology, 35(4), 788–793. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7520, Thioanisole. [Link]
- Google Patents. (1978). Process for producing thioanisole.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. (2024). [Link]
- Williamson, K. L., Minard, R. D., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. [Link]
-
Wu, S., et al. (2020). Enantioselective Sulfoxidation of Thioanisole by Cascading a Choline Oxidase and a Peroxygenase in the Presence of Natural Deep Eutectic Solvents. ChemPlusChem, 85(1), 254-257. [Link]
-
Wikipedia. Hydrogen peroxide. [Link]
-
Organic Syntheses. Methyl phenyl sulfoxide. [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. (2023). [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
-
Reddit. r/chemistry - How to reduce thiol stink? (2021). [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
ResearchGate. The catalytic oxidation of thioanisole to sulfoxide and sulfone with 30 % H2O2. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
Pharmaguideline. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. [Link]
-
Reddit. r/chemistry - Handling thiols in the lab. (2013). [Link]
-
YouTube. Visualizing a TLC plate. (2021). [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]
-
University of California, Irvine, Department of Chemistry. Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). [Link]
-
Unacademy. Everything about Distillation Under Reduced Pressure. [Link]
-
Reddit. How would you purify air-sensitive materials (thiols) using column chromatography?. (2013). [Link]
-
ResearchGate. How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?. (2022). [Link]
- Google Patents. (1995).
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
MDPI. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. [Link]
-
ResearchGate. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]
-
PubMed. Separation of synthetic oligonucleotide dithioates from monothiophosphate impurities by anion-exchange chromatography on a mono-q column. [Link]
-
MDPI. Removal of Odors (Mainly H2S and NH3) Using Biological Treatment Methods. [Link]
-
MDPI. Analysis of the Odor Purification Mechanism and Smoke Release of Warm-Mixed Rubber Asphalt. [Link]
-
ResearchGate. GC-MS analysis of thiols from air: what are options to concentrate sapmple?. (2018). [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
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PubMed. Use of thiophilic adsorption chromatography for the one-step purification of a bacterially produced antibody F(ab) fragment without the need for an affinity tag. [Link]
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Preventing side reactions in the functionalization of oxazolopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and functionalization of oxazolopyridines. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. Oxazolopyridines are a vital scaffold in medicinal chemistry, but their unique electronic and structural properties can lead to unexpected side reactions.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you anticipate, diagnose, and solve these challenges, ensuring the integrity and efficiency of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting your experiments.
Q1: What are the primary challenges in selectively functionalizing the oxazolopyridine core?
The core challenge lies in the dual nature of the fused bicyclic system. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack and influencing the acidity of its C-H bonds. Conversely, the oxazole ring is relatively electron-rich. This electronic dichotomy can lead to issues with regioselectivity and chemoselectivity. For example, when performing an electrophilic aromatic substitution like halogenation, you must consider the directing effects of both rings and any existing substituents.[3][4] Furthermore, the nitrogen atom in the pyridine ring is a Lewis base, which can coordinate to metal catalysts, potentially poisoning them or altering their reactivity in cross-coupling reactions.[5]
Q2: My oxazolopyridine seems unstable under certain conditions, leading to low yields. Why does this happen?
The stability of the oxazolopyridine scaffold can be compromised, particularly the oxazole ring. It is susceptible to cleavage under both strongly acidic and strongly basic conditions. For instance, reactions with strong nucleophiles like hydroxide or secondary amines can lead to the opening of either the five-membered oxazole ring or the six-membered pyridine ring, especially if the pyridine ring is activated by an electron-withdrawing group like a nitro group.[6] This degradation pathway is a common cause of unexplained yield loss. It is crucial to screen for pH stability and choose reagents and conditions that are compatible with the scaffold's limits.
Q3: When should I consider using a protecting group strategy?
A protecting group strategy is essential when you have functional groups that are incompatible with your planned reaction conditions.[7] For example:
-
Problem: You want to perform a metal-catalyzed cross-coupling on a bromo-oxazolopyridine that also has a secondary amine (-NHR) group.
-
Side Reaction: The amine can react with the organometallic reagents or coordinate to the palladium catalyst, inhibiting the reaction.
-
Solution: Protect the amine as a carbamate (e.g., Boc or Cbz). These groups are stable under typical cross-coupling conditions and can be removed later without affecting the newly formed C-C bond.[8][9]
The key is to choose a protecting group that can be installed and removed in high yield under conditions that do not affect other parts of your molecule.[10]
Part 2: Troubleshooting Guide by Reaction Type
This section provides specific, actionable advice for common problems encountered during the functionalization of oxazolopyridines.
Scenario 1: Lithiation and Borylation Reactions
Directed ortho-metalation (DoM) followed by quenching with an electrophile (like a boron source) is a powerful tool. However, it is fraught with potential pitfalls.
Problem: Low or no yield of the desired borylated oxazolopyridine.
-
Probable Cause A: Incomplete Deprotonation/Lithiation. The acidity of C-H bonds on the pyridine ring can be subtle. Your choice of base may be insufficient, or steric hindrance may be preventing access to the target proton.
-
Solution & Rationale: If n-BuLi is failing, consider a stronger or more sterically hindered base like sec-BuLi or LDA. The choice depends on the desired regioselectivity. Also, ensure your starting material is completely soluble in the chosen solvent (typically THF or Et₂O) at the reaction temperature. In flow chemistry setups, precise control over temperature and mixing can improve the efficiency of these highly reactive organolithium intermediates.[11]
-
-
Probable Cause B: Protonolysis of the Organolithium Intermediate. Organolithium species are extremely strong bases and will be quenched by any available proton source, including trace water in your solvent, glassware, or even from the starting material itself.
-
Solution & Rationale: Rigorously dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Ensure your inert atmosphere (Argon or Nitrogen) is dry. If your substrate has an acidic proton elsewhere (e.g., an alcohol or amine), it must be protected prior to the lithiation step.[7]
-
-
Probable Cause C: Side Reaction with the Borylation Reagent. The boronic ester product can sometimes participate in competing reactions, such as a Suzuki-Miyaura homocoupling if not handled carefully.[12]
-
Solution & Rationale: After forming the organolithium, cool the reaction to a very low temperature (e.g., -78 °C) before adding the borylation agent (e.g., triisopropyl borate or B₂pin₂). This minimizes side reactions. The choice of base in the subsequent workup is also crucial; using a mild base like KOAc can prevent the competing Suzuki coupling that stronger bases might promote.[12]
-
Decision Workflow for Lithiation-Borylation
Here is a logical workflow to diagnose and solve issues in your lithiation-borylation sequence.
Caption: Troubleshooting workflow for lithiation-borylation reactions.
Scenario 2: Halogenation Reactions
Introducing a halogen provides a versatile handle for further functionalization, but achieving regioselectivity and avoiding side reactions is key.
Problem: A mixture of mono- and di-halogenated products is formed.
-
Probable Cause: Over-reaction. The mono-halogenated product can be as, or even more, reactive than the starting material, leading to a second halogenation event.
-
Solution & Rationale: Carefully control the stoichiometry of your halogenating agent (e.g., NBS, NCS). Use exactly 1.0 equivalent or slightly less. Add the reagent slowly at a low temperature (e.g., 0 °C or below) to allow for selective consumption before the temperature rises and promotes a second reaction. Using milder, modern halogenating agents can also improve control.[13]
-
Problem: Ring-opening or decomposition instead of halogenation.
-
Probable Cause: Harsh Reagents. Some halogenating agents can generate strongly acidic or radical conditions that degrade the oxazolopyridine core.
-
Solution & Rationale: Avoid overly aggressive reagents. For bromination, N-bromosuccinimide (NBS) is generally preferred over elemental bromine. For chlorination, N-chlorosuccinimide (NCS) is a good choice. In some cases, adding a radical scavenger like butylated hydroxytoluene (BHT) can suppress side reactions involving radical intermediates.[14] Ring-opening halogenations are a known pathway for related heterocycles like pyrazolopyridines and isoxazoles, highlighting the need for mild conditions.[14][15]
-
Data Summary: Common Halogenation Conditions
| Halogen | Reagent | Typical Solvent | Key Considerations |
| Cl | N-Chlorosuccinimide (NCS) | DMF, MeCN, HFIP | Mild and selective. HFIP can promote unique reactivity.[14] |
| Br | N-Bromosuccinimide (NBS) | CCl₄, DMF, MeCN | Often requires a radical initiator (AIBN, light) or can proceed via electrophilic substitution. |
| I | N-Iodosuccinimide (NIS) | MeCN, TFA | TFA can be used to activate the system towards electrophilic iodination. |
Scenario 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling is arguably the most important method for functionalizing halo-oxazolopyridines. Success hinges on a stable and active catalyst.
Problem: Significant formation of a homocoupled biaryl product.
-
Probable Cause A: Transmetalation is too slow. If the transmetalation step of the catalytic cycle is slow relative to reductive elimination, the organopalladium intermediate can react with another molecule of itself, leading to homocoupling.
-
Solution & Rationale: The choice of base is critical in Suzuki couplings. The base activates the boronic acid/ester for transmetalation.[12] If you are seeing homocoupling, consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or adding a phase-transfer catalyst if using a biphasic system.
-
-
Probable Cause B: Oxygen contamination. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution & Rationale: Thoroughly degas your reaction mixture (e.g., by sparging with argon for 15-30 minutes) before adding the palladium catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
-
Problem: Low conversion or catalyst decomposition (black precipitate).
-
Probable Cause: Ligand instability or inappropriate ligand choice. The ligand stabilizes the palladium catalyst. If the ligand is not bulky enough or is electronically mismatched, the palladium can agglomerate and precipitate as inactive palladium black. Cross-coupling reactions on nitrogen-containing heterocycles are often challenging.[16]
-
Solution & Rationale: For electron-deficient halo-oxazolopyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the difficult oxidative addition step and stabilize the catalyst. Screen a panel of ligands to find the optimal one for your specific substrate.
-
Diagram: Simplified Suzuki-Miyaura Cycle & Side Reactions
Sources
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- 3. Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Mechanochemical halogenation of unsymmetrically substituted azobenzenes [beilstein-journals.org]
- 5. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Miyaura Borylation Reaction [organic-chemistry.org]
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- 14. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Substitution on the Methylthio Group
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and optimization strategies for nucleophilic substitution reactions involving the methylthio (-SMe) group. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, offering field-proven insights to overcome common challenges.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges associated with using the methylthio group in substitution reactions and outlines the core strategy for success.
Q1: Why is my nucleophilic substitution reaction with a methylthio (-SMe) leaving group failing or giving low yields?
A: The primary reason for failure is the inherent nature of the methylthio group itself: it is a poor leaving group.[1] The effectiveness of a leaving group is determined by its ability to stabilize the negative charge it accepts after the bond to carbon breaks.[1] Good leaving groups are typically weak bases, meaning their conjugate acids are strong.[1][2] The methanethiolate anion (CH₃S⁻), which is formed when the methylthio group departs, is the conjugate base of a relatively weak acid (methanethiol). This makes it a comparatively strong base and, consequently, a poor leaving group, rendering direct displacement kinetically unfavorable under standard conditions.[1]
Q2: What is the most reliable and effective strategy to make the substitution reaction work?
A: Instead of attempting to force the reaction with harsh conditions, the most effective strategy is to activate the methylthio group by converting it into a superior leaving group. The universally accepted method is to oxidize the sulfide (-SMe) to a methylsulfonyl group (-SO₂Me) .[1] The methylsulfonyl group is an excellent leaving group because the resulting methanesulfinate anion's negative charge is extensively delocalized across the two oxygen atoms through resonance.[1] This high degree of stabilization makes it a very weak base and thus an outstanding leaving group.[1]
Q3: My substrate is an aromatic compound. Are there other factors besides the leaving group that I need to consider for the reaction to succeed?
A: Absolutely. For Nucleophilic Aromatic Substitution (SₙAr) reactions, the structure of the aromatic ring is critical.[3][4] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] To facilitate the initial attack by the nucleophile and to stabilize this intermediate, the aromatic ring must be electron-deficient.[4][5][6] This is achieved by having at least one, and preferably more, strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.[3][4][5] EWGs in the meta position do not provide the necessary resonance stabilization for the intermediate and are therefore ineffective at activating the ring for SₙAr.[5]
Part 2: Troubleshooting Guide for Common Issues
This section provides a structured approach to diagnosing and solving specific experimental problems.
Issue: Low to No Product Formation
Q: I have run my reaction overnight, even with heating, but I only recover my starting material. What is the definitive cause?
A: Recovering your starting material is the classic symptom of employing a poor leaving group. Direct displacement of the methylthio group is often so slow that no discernible reaction occurs under typical laboratory timescales.[1] For example, comparative studies have shown that while 2-methylsulfonyl-pyrimidines react readily with nucleophiles, the corresponding 2-methylthio-pyrimidines show no observable reaction even after several hours.[1] Your primary focus should be on chemical activation of the leaving group rather than simply increasing reaction time or temperature.
Q: I tried using a very strong base and high temperatures to force the reaction. Now I see starting material, some decomposition, and a complex mixture of products. What happened?
A: Applying forcing conditions to overcome a high activation barrier often introduces more problems than it solves. Harsh conditions can lead to decomposition of your starting material, nucleophile, or product. Furthermore, strong bases can promote unintended side reactions, such as elimination or reaction at other sites on your molecule. This approach does not address the core issue—the poor leaving group ability of -SMe. The most efficient path to your desired product is to modify the substrate to make the reaction conditions milder.
Data Presentation: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action & Rationale |
| No Reaction; Starting Material Recovered | Poor Leaving Group: The methylthio (-SMe) group is not sufficiently labile.[1] | Oxidize the -SMe group to -SO₂Me. This converts it into an excellent leaving group, dramatically lowering the activation energy for the substitution.[1] |
| Low Conversion (SₙAr Context) | Insufficient Ring Activation: The aromatic ring is not electron-deficient enough to be attacked by the nucleophile.[4][7] | Verify the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. These are essential to stabilize the Meisenheimer intermediate.[4][5] |
| Weak Nucleophile: The nucleophile is not potent enough to initiate the reaction.[7] | Use a stronger nucleophile. If using a neutral nucleophile (e.g., an alcohol or amine), consider pre-deprotonation with a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive anionic form.[7][8] | |
| Complex Mixture / Decomposition | Reaction Conditions Too Harsh: High temperatures or excessively strong bases are causing side reactions or degradation. | Avoid forcing conditions. Activate the leaving group via oxidation, which allows the substitution to proceed under much milder, cleaner conditions. |
| Inappropriate Solvent: The solvent is not effectively solvating the ions or promoting the desired mechanism. | Use a polar aprotic solvent (e.g., DMSO, DMF, NMP) for SₙAr reactions. These solvents solvate the cation, leaving the nucleophilic anion more reactive.[7][8] |
Mandatory Visualization: Troubleshooting Workflow
Caption: The two-step strategy for successful nucleophilic substitution.
Part 4: Experimental Protocols
This section provides a representative, self-validating protocol for the key activation step.
Protocol: Oxidation of an Aryl Methyl Thioether to an Aryl Methyl Sulfone
This protocol is a general guideline and may require optimization for specific substrates.
Objective: To convert the poor methylthio (-SMe) leaving group into the excellent methylsulfonyl (-SO₂Me) leaving group.
Materials:
-
Aryl methyl thioether (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 - 2.5 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates, solvent system for monitoring
Procedure:
-
Dissolution: Dissolve the aryl methyl thioether (1.0 eq) in DCM (or another suitable chlorinated solvent) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the oxidation.
-
Addition of Oxidant: Add m-CPBA (2.2 - 2.5 eq) portion-wise over 10-15 minutes. Adding it slowly prevents a rapid temperature increase. Note: Using >2 equivalents ensures the reaction proceeds past the sulfoxide intermediate to the desired sulfone.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The sulfone product should have a significantly lower Rf (be more polar) than the starting thioether and the intermediate sulfoxide. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated sodium thiosulfate solution and stir for 15 minutes.
-
Workup - Base Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to remove the m-chlorobenzoic acid byproduct, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: The crude product is typically a solid. Validate the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The sulfone can be purified further by recrystallization or column chromatography if necessary. The resulting aryl methyl sulfone is now an activated substrate ready for the nucleophilic substitution reaction.
References
- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Benchchem.
- ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
- Nucleophilic arom
- Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
- 16.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic Arom
- What Makes A Good Leaving Group?. Master Organic Chemistry.
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- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Confirming the Biological Activity of 2-(Methylthio)oxazolo[5,4-c]pyridine: A Comparative Guide
Introduction
The landscape of medicinal chemistry is in constant pursuit of novel heterocyclic scaffolds that can serve as the foundation for developing next-generation therapeutics. The oxazolopyridine core, a purine analog, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anticancer, immunosuppressive, and antiviral properties.[1][2][3] This guide focuses on a specific, yet underexplored member of this family: 2-(Methylthio)oxazolo[5,4-c]pyridine . While direct biological data for this compound is scarce in publicly available literature, its structural similarity to other bioactive oxazolopyridine and thiazolopyridine derivatives suggests a high potential for therapeutic relevance.
This document provides a framework for the systematic evaluation of the biological activity of this compound. We will objectively compare its potential performance with that of well-characterized alternatives, supported by detailed experimental protocols. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.
Structural Comparison and Rationale for Investigation
The core structure of this compound features a fused oxazole and pyridine ring system, with a methylthio group at the 2-position. This methylthio group is a key functional handle that can be readily displaced by nucleophiles, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.[4]
To establish a rational basis for investigating the biological activity of our target compound, we will compare it with two well-studied classes of related heterocyclic compounds:
-
Oxazolo[5,4-d]pyrimidines: These compounds are structurally analogous to purine bases and have demonstrated a wide range of activities, including inhibition of various kinases and activity against cancer cell lines.[2][5][6]
-
Thiazolo[5,4-b]pyridine Derivatives: This scaffold has been successfully utilized to develop potent kinase inhibitors, notably targeting c-KIT in imatinib-resistant cancers.[7]
The structural similarities and differences between these compounds are highlighted in the table below.
| Feature | This compound | Oxazolo[5,4-d]pyrimidines | Thiazolo[5,4-b]pyridines |
| Core Scaffold | Oxazolo[5,4-c]pyridine | Oxazolo[5,4-d]pyrimidine | Thiazolo[5,4-b]pyridine |
| Key Heteroatoms | Nitrogen, Oxygen, Sulfur | Nitrogen, Oxygen | Nitrogen, Sulfur |
| Rationale for Comparison | Shared oxazole ring and pyridine-like core. The methylthio group offers a site for derivatization. | Close structural analogs with proven broad biological activity, particularly in oncology.[2][3] | The thiazole ring is isosteric to the oxazole ring, and these compounds have shown potent and specific kinase inhibitory activity.[7] |
Postulated Biological Activities and Screening Strategy
Based on the activities of structurally related compounds, we postulate that this compound may exhibit the following biological activities:
-
Anticancer Activity: Due to the structural similarity to purine antagonists and other oxazolopyrimidine derivatives with demonstrated cytotoxic effects on cancer cell lines.[2][6]
-
Kinase Inhibitory Activity: The pyridine-based scaffold is a common feature in many kinase inhibitors, and related compounds have shown activity against kinases like VEGFR-2 and c-KIT.[2][7]
-
Antibacterial Activity: Heterocyclic compounds, in general, are a rich source of novel antibacterial agents.[8][9]
Our proposed screening strategy is designed to efficiently test these hypotheses.
Caption: High-level workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Rationale: The MTT assay is a well-established colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a reduction in cell proliferation.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF7 - breast adenocarcinoma, HT29 - colon adenocarcinoma).[5]
-
This compound (test compound)
-
Comparator compounds (e.g., a known oxazolo[5,4-d]pyrimidine derivative with anticancer activity, Cisplatin as a positive control).[6]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Cisplatin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sources
- 1. Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Prospective Comparative Analysis of 2-(Methylthio)oxazolo[5,4-c]pyridine as a Novel Kinase Inhibitor Scaffold
Abstract
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. Privileged scaffolds, molecular frameworks that are recurrent in successful drugs, offer a rational starting point for inhibitor design. The oxazolopyridine core is one such scaffold, found in compounds targeting a range of kinases. This guide presents a prospective comparative analysis of "2-(Methylthio)oxazolo[5,4-c]pyridine," a compound of interest due to its structural relation to known bioactive molecules. As direct kinase inhibition data for this specific compound is not publicly available, this document serves as an expert-led framework for its evaluation. We will benchmark its potential against three well-characterized kinase inhibitors—Dasatinib, CHIR-99021, and Selpercatinib—and provide detailed, field-proven experimental protocols to guide its investigation from initial biochemical screening to cellular target engagement.
Introduction: The Rationale for Investigating the Oxazolopyridine Scaffold
Kinases are a vast family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their central role in signal transduction makes them ideal targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has been revolutionized by focusing on heterocyclic scaffolds that can effectively mimic the adenine region of ATP, anchoring the inhibitor within the kinase's active site.
The oxazolopyridine ring system has emerged as a "privileged" scaffold in medicinal chemistry. Its structural isomer, the oxazolo[4,5-b]pyridine core, is present in molecules that potently inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key regulator of inflammation and cellular metabolism.[2] Furthermore, related fused heterocyclic systems like oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of various kinases, including VEGFR-2, Aurora A, and Janus kinases (JAKs).[3][4] This precedent provides a strong rationale for investigating novel isomers such as This compound . Its unique arrangement of nitrogen and oxygen atoms may offer distinct binding interactions and selectivity profiles compared to its better-studied relatives.
This guide outlines a comprehensive strategy to evaluate its potential as a kinase inhibitor, comparing its profile hypothetically against established drugs that target diverse and critical kinase families.
Benchmarking Against Established Kinase Inhibitors
To frame the potential of this compound, we select three FDA-approved or widely-used research inhibitors that offer a spectrum of kinase targets, selectivity profiles, and chemical scaffolds.
-
Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of leukemia. It represents a broader-spectrum inhibitor.[5][6]
-
CHIR-99021: A highly potent and selective ATP-competitive inhibitor of GSK-3α and GSK-3β, widely used in stem cell research and for studying Wnt signaling.[7][8][9][10] This serves as a benchmark for high-selectivity inhibitors.
-
Selpercatinib: A highly selective, next-generation inhibitor of the Rearranged during Transfection (RET) proto-oncogene, used for treating RET-altered cancers.[11][12][13] It exemplifies a precision medicine approach targeting specific genetic alterations.
The following table summarizes the key physicochemical properties of our compound of interest and the selected comparators.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Primary Kinase Target(s) |
| This compound | C₇H₆N₂OS | 166.20 | To be determined | |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.01 | BCR-ABL, Src family, c-KIT[5][6] | |
| CHIR-99021 | C₂₂H₁₈Cl₂N₈ | 465.34 | GSK-3α, GSK-3β[9][14] | |
| Selpercatinib | C₂₉H₃₁N₇O₃ | 525.60 | RET kinase[12][15] |
Proposed Experimental Evaluation Workflow
A logical, multi-stage approach is essential to comprehensively characterize a novel compound. The causality of this workflow is to move from broad, direct enzymatic activity to specific, in-cell target validation, ensuring that resources are focused on compounds that show promise in physiologically relevant systems.
Caption: A four-step workflow for kinase inhibitor characterization.
This workflow ensures that a compound's direct enzymatic inhibition is first established before proceeding to more complex and resource-intensive cellular assays.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16] A lower kinase activity in the presence of an inhibitor results in less ADP, which is converted to a luminescent signal.[16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., GSK-3β).
Materials:
-
Recombinant human kinase (e.g., GSK-3β)
-
Kinase-specific peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound, comparators (CHIR-99021), and DMSO (vehicle control)
-
White, opaque 384-well assay plates
-
Multichannel pipettor and plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the positive control (CHIR-99021) in DMSO. The final top concentration might be 100 µM.
-
Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% inhibition control).
-
Add 2 µL of a 2.5X kinase/substrate mixture (prepared in Kinase Buffer).
-
Prepare "no kinase" control wells by adding 2 µL of 2.5X substrate-only mixture to wells containing only DMSO. This serves as the 100% inhibition control.
-
-
Initiate Kinase Reaction: Add 2 µL of 2.5X ATP solution to all wells to start the reaction. The final volume is 5 µL. Causality Note: Initiating the reaction with ATP ensures all components are present to accurately measure the inhibitor's effect on the enzymatic turnover.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. This time should be within the linear range of the kinase reaction, which must be determined during assay optimization.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures compound binding to a specific kinase target within intact, living cells.[17] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[18] A test compound that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[17][18]
Objective: To quantify the apparent intracellular affinity of this compound for its target kinase in a physiological context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
FuGene® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Kinase Tracer and Nano-Glo® Substrate
-
Test compound, appropriate positive control inhibitor, and DMSO
-
White, non-binding surface 384-well plates
Step-by-Step Methodology:
-
Cell Transfection (Day 1):
-
Prepare a suspension of HEK293 cells.
-
Create a transfection complex by mixing the kinase-NanoLuc® plasmid DNA with FuGene® HD in Opti-MEM®. Incubate for 20 minutes. Causality Note: This allows for the formation of lipid-DNA complexes that can efficiently enter the cells.
-
Add the transfection complex to the cell suspension and plate the cells. Culture for 18-24 hours to allow for protein expression.[19]
-
-
Assay Preparation (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2x10⁵ cells/mL.[19]
-
Prepare a 2X solution of the NanoBRET® Tracer in Opti-MEM® at a concentration predetermined to be near its EC₅₀ value for the target.
-
Prepare a 10-point serial dilution of the test compound at 4X the final desired concentration in Opti-MEM®.
-
-
Compound and Tracer Addition:
-
Add 10 µL of the 4X compound dilutions (or DMSO control) to the assay wells.
-
Add 20 µL of the cell suspension to each well.
-
Add 10 µL of the 2X Tracer solution to all wells. The final volume is 40 µL.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the compound and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol, including an extracellular NanoLuc® inhibitor to reduce background signal.[19]
-
Add 10 µL of the substrate solution to each well.
-
Read the plate within 20 minutes on a BRET-capable plate reader, measuring luminescence at both 450 nm (donor) and >610 nm (acceptor).[19]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data and plot the BRET ratio versus the log of the inhibitor concentration to determine the IC₅₀ value for intracellular target engagement.
-
Hypothetical Data Analysis and Signaling Pathway Context
To illustrate the potential outcomes, we can place our hypothetical findings in the context of a relevant signaling pathway. Given the activity of the related oxazolo[4,5-b]pyridine scaffold against GSK-3β, we will use the Wnt/β-catenin pathway as an example.[2] GSK-3β is a constitutively active kinase that phosphorylates β-catenin, marking it for degradation.[20][21] Inhibition of GSK-3β prevents this phosphorylation, leading to β-catenin accumulation and translocation to the nucleus to regulate gene expression.[21][22]
Sources
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- 2. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 15, Comparison of Activity and Physical Properties of CHIR99021 and ML320 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gsk-3.com [gsk-3.com]
- 9. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
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- 12. Buy Selpercatinib | 2152628-33-4 | >98% [smolecule.com]
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- 14. selleckchem.com [selleckchem.com]
- 15. Selpercatinib | c-RET | TargetMol [targetmol.com]
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- 18. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
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- 20. ahajournals.org [ahajournals.org]
- 21. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GSK3 in cell signaling | Abcam [abcam.com]
For researchers and drug development professionals, the quest for novel small molecules that can effectively and safely modulate key signaling pathways in disease is a perpetual endeavor. The oxazolopyridine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. While direct in vivo efficacy data for the specific compound "2-(Methylthio)oxazolo[5,4-c]pyridine" is not yet prominent in the public domain, a comprehensive analysis of structurally related compounds provides a strong rationale for its investigation and offers a valuable comparative framework.
This guide delves into the in vivo efficacy of compounds featuring the oxazolopyridine and related heterocyclic cores, with a particular focus on the inhibition of Spleen Tyrosine Kinase (Syk), a critical mediator in autoimmune and inflammatory disorders. By examining the performance of advanced Syk inhibitors and other related kinase inhibitors in relevant preclinical models, we can project the potential therapeutic applications and key considerations for novel oxazolopyridine-based compounds.
The Central Role of Spleen Tyrosine Kinase (Syk) in Immunity and Disease
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] Its activation in immune cells such as B cells, mast cells, macrophages, and neutrophils triggers a cascade of downstream signaling events that lead to cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[3][4] Dysregulation of the Syk signaling pathway is a hallmark of numerous autoimmune diseases, including rheumatoid arthritis (RA) and immune thrombocytopenia (ITP), making it a compelling therapeutic target.[1][5]
The Syk Signaling Cascade: A Visual Representation
The following diagram illustrates the central position of Syk in immunoreceptor signaling. Upon ligand binding to Fc receptors, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor-associated chains are phosphorylated. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and the subsequent propagation of downstream signals.
Caption: Syk signaling pathway initiated by Fc receptor activation.
Comparative In Vivo Efficacy of Syk Inhibitors
Several small molecule Syk inhibitors have been evaluated in preclinical models of autoimmune and inflammatory diseases. This section compares the in vivo efficacy of prominent examples, providing a benchmark for the evaluation of new chemical entities.
Fostamatinib (R406): The Pioneer Syk Inhibitor
Fostamatinib is the prodrug of R406, the first Syk inhibitor to be extensively studied in clinical trials.[6] Its efficacy has been demonstrated in a range of animal models.
Table 1: In Vivo Efficacy of Fostamatinib in Autoimmune Models
| Animal Model | Disease | Dosing Regimen | Key Efficacy Endpoint | Result | Reference(s) |
| Mouse Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Oral, once or twice daily | Reduction in arthritis score, paw swelling, and joint damage | Significant dose-dependent reduction in clinical signs of arthritis and protection from bone erosion. | [6][7] |
| Mouse Passive Immune Thrombocytopenia (ITP) | Immune Thrombocytopenia | 25-40 mg/kg, oral | Prevention of platelet count decline | Significantly protected mice from developing thrombocytopenia. | [7] |
Next-Generation and Alternative Syk Inhibitors
Building on the experience with fostamatinib, a new generation of Syk inhibitors with potentially improved selectivity and pharmacokinetic profiles has been developed.
Table 2: In Vivo Efficacy of Other Investigational Syk Inhibitors
| Compound | Animal Model | Disease | Dosing Regimen | Key Efficacy Endpoint | Result | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Entospletinib | Mouse Autoantibody-Induced Arthritis | Rheumatoid Arthritis | Oral, dose-dependent | Reduction in macroscopic signs of joint inflammation | Dose-dependently decreased clinical signs of inflammatory arthritis. |[8] | | Sovleplenib (Compound 41) | Mouse Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | 1-30 mg/kg QD, oral | Reduction in arthritis score | Significant and dose-dependent reduction in arthritis score; at 30 mg/kg, reversed disease progression. |[9] | | RO9021 | Mouse Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Oral | Inhibition of arthritis progression | Oral administration inhibited arthritis progression with a clear PK/PD correlation. |[10] | | CC-509 | Mouse Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Oral, dose-dependent | Reduction in paw swelling and pro-inflammatory cytokines | Significantly reduced paw swelling and tissue levels of RANTES and MIP-1α. |[11] |
Oxazolopyridine Scaffolds Targeting Other Kinases: A Case Study in Anti-Inflammatory Activity
While Syk is a major target, the oxazolopyridine core is versatile and has been incorporated into inhibitors of other kinases with roles in inflammation. A notable example is a series of oxazolo[4,5-b]pyridine-based compounds developed as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.
Table 3: In Vivo Anti-Inflammatory Efficacy of an Oxazolo[4,5-b]pyridine-Based GSK-3β Inhibitor
| Compound | Animal Model | Inducing Agent | Dosing Regimen | Key Efficacy Endpoint | Result | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 7d | Rat Paw Edema | Carrageenan | Not specified | Reduction in paw volume | Maximum inhibition of paw volume by 62.79% at 3 hours and 65.91% at 5 hours post-carrageenan administration. |[12] |
This data demonstrates that the oxazolopyridine scaffold can be effectively utilized to generate orally bioavailable compounds with significant in vivo anti-inflammatory effects through the modulation of different kinase targets.
Key Experimental Protocols for In Vivo Efficacy Assessment
The following are standardized protocols for key in vivo models used to evaluate the efficacy of anti-inflammatory and autoimmune drug candidates.
Collagen-Induced Arthritis (CIA) in Mice
This is the most widely used animal model for rheumatoid arthritis.
Experimental Workflow:
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Step-by-Step Protocol:
-
Animal Selection: Use susceptible mouse strains such as DBA/1.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection.
-
Treatment Initiation: Begin oral administration of the test compound or vehicle daily, either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity based on erythema and swelling of the paws. Measure paw thickness using calipers.
-
Endpoint Analysis: At the termination of the study, collect tissues for histopathological analysis of joint inflammation, cartilage destruction, and bone erosion. Measure serum levels of inflammatory cytokines and anti-collagen antibodies.
Reverse Passive Arthus Reaction
This model is used to assess immune complex-mediated inflammation.
Experimental Workflow:
Caption: Workflow for the Reverse Passive Arthus Reaction model.
Step-by-Step Protocol:
-
Animal Preparation: Use rats or mice.
-
Compound Administration: Administer the test compound or vehicle orally at a specified time before the inflammatory challenge.
-
Induction of Reaction: Inject a specific antibody (e.g., anti-ovalbumin) intravenously. After a short interval, inject the corresponding antigen (ovalbumin) intradermally into the paw or ear.[13]
-
Assessment of Inflammation: Measure the resulting edema (swelling) at various time points using calipers. To quantify plasma extravasation, Evans blue dye can be co-injected with the antibody, and the amount of dye that has leaked into the tissue can be measured spectrophotometrically after extraction.
Conclusion and Future Directions
The collective in vivo data for Syk inhibitors and other kinase inhibitors based on related heterocyclic scaffolds strongly supports the therapeutic potential of the oxazolopyridine core in treating inflammatory and autoimmune diseases. The robust efficacy observed in models of rheumatoid arthritis and other inflammatory conditions provides a solid foundation for the investigation of novel compounds such as "this compound."
Future in vivo studies with novel oxazolopyridine derivatives should aim to:
-
Establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Assess efficacy in a range of relevant disease models.
-
Evaluate the selectivity profile against a panel of kinases to anticipate potential off-target effects.
-
Conduct safety and toxicology studies to determine the therapeutic window.
By leveraging the insights gained from the compounds presented in this guide, researchers can more effectively design and execute preclinical programs to advance new and improved therapies for patients with debilitating autoimmune and inflammatory diseases.
References
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- Jyonouchi, H. (2012). Arthus reaction. In Encyclopedia of Inflammatory Diseases (pp. 1-3). Springer, Basel.
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Sigma-Aldrich. (n.d.). 2-Methyl[1][3]oxazolo[5,4-d]pyrimidin-7(6H)-one. Retrieved from [A representative vendor URL, not a direct citation for data].
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- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Oxazolopyridine Synthesis Routes
Executive Summary: Oxazolopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[1][2] The efficient construction of this scaffold is a critical task for synthetic chemists. This guide provides an in-depth comparison of the primary synthetic routes to oxazolopyridines, evaluating them based on synthetic efficiency, substrate scope, and operational simplicity. We will delve into classical condensation reactions, modern transition-metal-catalyzed cross-couplings, and other innovative one-pot methodologies, supported by experimental data and detailed protocols to inform methodological selection for researchers and drug development professionals.
Introduction: The Importance of the Oxazolopyridine Scaffold
The oxazolopyridine core is a privileged heterocyclic motif found in numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial agents.[2][3] The fusion of an oxazole ring to a pyridine core creates a unique electronic and steric environment, making it an attractive scaffold for modulating drug-target interactions. The specific isomer of the oxazolopyridine, such as oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, or oxazolo[4,5-c]pyridine, can significantly influence its biological activity.[4][5][6] Consequently, the development of efficient and versatile synthetic methods to access these various isomers is paramount.
Overview of Primary Synthetic Strategies
The construction of the oxazolopyridine ring system can be broadly categorized into two main approaches:
-
Route A: Annulation of an Oxazole Ring onto a Pyridine Precursor: This strategy typically involves the intramolecular cyclization of a suitably functionalized pyridine derivative, such as an aminopyridinol.
-
Route B: Construction of the Pyridine Ring onto an Oxazole Precursor: This approach is less common but can be effective for specific substitution patterns.
-
Route C: Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern catalytic methods, such as the Buchwald-Hartwig and Ullmann couplings, offer powerful alternatives for forming key C-N or C-O bonds in the final cyclization step.[7][8]
The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on both the pyridine and oxazole rings, and considerations of overall yield and step economy.
Strategy 1: Intramolecular Cyclization of Aminopyridinols
One of the most traditional and direct methods for synthesizing the oxazolopyridine core is the condensation and subsequent cyclization of an aminopyridinol with a carboxylic acid derivative. This approach is widely used for the synthesis of oxazolo[4,5-b]pyridines.[9]
Mechanism and Key Considerations
The reaction typically proceeds by the formation of an amide bond between the amino group of the aminopyridinol and the carboxylic acid, followed by an acid-promoted intramolecular cyclodehydration to form the oxazole ring.
Key Factors for Efficiency:
-
Condensing Agent: Strong dehydrating acids like polyphosphoric acid (PPA) or its milder trimethylsilyl ester (PPSE) are commonly used to drive the reaction to completion.[4][10]
-
Reaction Temperature: High temperatures (often >150 °C) are typically required for the cyclodehydration step.[4][11]
-
Substrate Electronics: The reactivity of the carboxylic acid partner can influence reaction times and yields. Electron-withdrawing groups on the carboxylic acid can sometimes hinder the initial acylation step.
Comparative Data for Intramolecular Cyclization
| Starting Materials | Condensing Agent/Conditions | Product Isomer | Yield (%) | Reference |
| 2-Amino-5-bromo-3-hydroxypyridine + 4-Cyanobenzoic acid | PPSE, 200°C | Oxazolo[4,5-b]pyridine | 93 | [4] |
| 2-Amino-3-hydroxypyridine + Orthoesters | Not specified | Oxazolo[4,5-b]pyridine | N/A | [9] |
| 3-Aminopyridin-2(1H)-ones + Diethyl oxalate | Neat, 150°C, then POCl₃ | Oxazolo[5,4-b]pyridine | Fair | [11] |
| 3-Amino-4-pyridinol + 1,1'-Carbonyldiimidazole | Not specified | Oxazolo[4,5-c]pyridin-2(3H)-one | N/A | [6] |
Representative Protocol: Synthesis of 2-(4-cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine
This protocol is adapted from the synthesis described by Guillaumet et al.[4]
Materials:
-
2-Amino-5-bromo-3-hydroxypyridine (1.0 mmol)
-
4-Cyanobenzoic acid (1.1 mmol)
-
Polyphosphoric acid trimethylsilyl ester (PPSE) (5 g)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a stirred solution of 2-amino-5-bromo-3-hydroxypyridine and 4-cyanobenzoic acid in anhydrous toluene, add PPSE.
-
Heat the reaction mixture to 200°C and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazolopyridine.
Strategy 2: Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by transition-metal catalysis, and the synthesis of oxazolopyridines is no exception.[12][13][14] Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide powerful and often milder alternatives to classical methods.[7][8][15] These reactions are particularly useful for constructing the oxazolopyridine core via an intramolecular C-O or C-N bond formation.
Mechanism and Key Considerations
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[7][16] In the context of oxazolopyridine synthesis, this can be applied intramolecularly where a halogenated pyridine bearing a pendant amide or alcohol is cyclized. The catalytic cycle involves oxidative addition, coordination of the nucleophile, and reductive elimination.[7]
Ullmann Condensation: This is a copper-catalyzed reaction that can form C-O, C-N, and C-S bonds.[8][15] It is often used for intramolecular cyclizations to form heterocyclic rings. While historically requiring harsh conditions, modern ligand development has enabled these reactions to proceed under much milder temperatures.[8]
Key Factors for Efficiency:
-
Catalyst System: The choice of metal (Pd or Cu), ligand, and base is critical for achieving high yields.[17][18] For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands like X-Phos are often effective.[17]
-
Substrate Compatibility: These methods generally exhibit broad functional group tolerance, a significant advantage over high-temperature condensations.[7]
-
Reaction Conditions: Microwave irradiation can significantly accelerate reaction times in many cases.[17]
Comparative Data for Cross-Coupling Routes
| Reaction Type | Catalyst System | Key Bond Formed | Conditions | Yield (%) | Reference |
| Intramolecular C-O Coupling | Copper Iodide, Water | C-O | Not specified | Good to excellent | [19] |
| Buchwald-Hartwig Amination (Aryl Halide + Amine) | Pd(OAc)₂, X-Phos, KOt-Bu | C-N | Microwave irradiation | Good to excellent | [17] |
| Ullmann-type N-arylation (Aryl Halide + N-heterocycle) | CuI, Ligand | C-N | Varies with ligand | Up to 92% | [8] |
Representative Protocol: Microwave-Assisted Buchwald-Hartwig Cyclization
This generalized protocol is based on principles described for C-N bond formation.[17]
Materials:
-
2-chloro-3-(2-hydroxyethylamino)pyridine (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
X-Phos (0.1 mmol)
-
Potassium tert-butoxide (KOt-Bu, 1.5 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a microwave reaction vial, combine the starting pyridylaminoalcohol, Pd(OAc)₂, X-Phos, and KOt-Bu.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon).
-
Add anhydrous dioxane via syringe.
-
Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150°C) for 15-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the oxazolopyridine.
Strategy 3: One-Pot and Multicomponent Reactions
To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies.[20][21] These approaches minimize purification steps, reduce waste, and can significantly shorten synthetic sequences. Several one-pot methods for the synthesis of oxazoles and their fused derivatives have been reported.[22][23]
Rationale and Advantages
The core principle of a one-pot synthesis is to perform multiple reaction steps in a single reaction vessel without isolating intermediates.[24] This approach offers:
-
High Atom and Step Economy: Reduces the number of synthetic operations and waste generated.
-
Increased Efficiency: Saves time and resources compared to traditional multi-step syntheses.
-
Access to Molecular Diversity: MCRs, in particular, allow for the rapid generation of libraries of compounds by varying the starting components.
Example of a One-Pot Approach
A reported one-pot synthesis of oxazoles involves the reaction of benzoin, carboxylic acids, and ammonium acetate using a recyclable copper ferrite (CuFe₂O₄) nanoparticle catalyst in water.[20] While this example yields a simple oxazole, the principle can be extended to suitably substituted pyridyl starting materials to construct oxazolopyridines in a green and efficient manner.
Comparative Analysis and Route Selection
| Feature | Strategy 1: Intramolecular Cyclization | Strategy 2: Cross-Coupling | Strategy 3: One-Pot Reactions |
| Efficiency/Yield | Can be very high (>90%) for specific substrates.[4] | Generally high to excellent yields with broad applicability.[17][19] | Variable, but can be very efficient for specific transformations.[20] |
| Conditions | Often harsh (high temperatures, strong acids).[4] | Milder conditions, often room temperature to moderate heating.[8] | Conditions are highly reaction-specific. |
| Substrate Scope | Can be limited by the stability of functional groups to harsh conditions. | Broad functional group tolerance.[7] | Often tailored for a specific class of substrates. |
| Operational Simplicity | Relatively simple, but can require anhydrous conditions and high temps. | Requires careful handling of air-sensitive catalysts and ligands. | Can be very simple, reducing workup and purification steps.[20] |
| Cost | Generally uses inexpensive reagents. | Palladium catalysts and specialized ligands can be expensive. | Can be cost-effective by reducing steps and solvent usage. |
| Best For | Large-scale synthesis of specific, robust oxazolopyridine isomers. | Synthesizing complex, highly functionalized analogs; medicinal chemistry. | Rapid library synthesis and green chemistry approaches. |
Conclusion
The synthesis of oxazolopyridines can be achieved through several effective routes. The classical intramolecular cyclization of aminopyridinols remains a robust and high-yielding method, particularly for large-scale synthesis where cost is a primary concern. However, the often-harsh reaction conditions can limit its applicability for complex, functionalized targets.
For medicinal chemistry and drug discovery applications, transition-metal-catalyzed cross-coupling reactions offer superior functional group tolerance, milder conditions, and broader substrate scope, making them the preferred choice for analog synthesis and the preparation of delicate molecules. The higher cost of catalysts and ligands is often justified by the increased efficiency and versatility.
Finally, the development of one-pot and multicomponent reactions represents a significant step forward in terms of synthetic efficiency and green chemistry. While perhaps less general at present, these methods hold great promise for the rapid and waste-minimized production of oxazolopyridine libraries. The optimal synthetic route will always depend on the specific target molecule, available resources, and the overall goals of the research program.
Visualizations
General Workflow for Oxazolopyridine Synthesis
Caption: High-level workflow for oxazolopyridine synthesis.
Decision Logic for Route Selection
Caption: Decision tree for selecting a synthetic route.
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Biological activity of "2-(Methylthio)oxazolo[5,4-c]pyridine" vs its amino-substituted analog
A Comparative Guide to the Biological Activity of 2-(Methylthio)oxazolo[5,4-c]pyridine and its Amino-Substituted Analog for Drug Discovery Professionals
In the landscape of medicinal chemistry, the oxazolopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of this compound and its amino-substituted analog, offering insights into their potential as therapeutic agents. While direct comparative experimental data is limited, this document synthesizes existing knowledge on related compounds to build a predictive framework for their biological activities and provides detailed experimental protocols for their head-to-head evaluation.
Introduction: The Therapeutic Potential of the Oxazolopyridine Scaffold
The fusion of oxazole and pyridine rings creates a heterocyclic system with significant therapeutic potential. Derivatives of oxazolopyridines and the structurally similar oxazolopyrimidines have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, molecules that can selectively modulate kinase function are of high interest in drug discovery.[3][4]
The 2-position of the oxazolo[5,4-c]pyridine core is a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.[5] This guide focuses on the comparison between a methylthio (-SCH3) group and an amino (-NH2) group at this position, exploring how this substitution may impact the molecule's therapeutic potential.
Profile of this compound
This compound is a readily available synthetic intermediate.[6][7][8][9] The methylthio group is a versatile functional group; it is relatively non-polar and can participate in hydrophobic interactions within a protein's binding pocket. More importantly, the methylthio group can act as a good leaving group, making it a valuable synthetic handle for the introduction of other functional groups via nucleophilic substitution.[5] While specific biological activity data for this compound is not extensively reported in the public domain, its structural analogs suggest potential roles as kinase inhibitors.
The Rationale for Amino-Substitution: A Shift in Biological Activity
The substitution of the methylthio group with an amino group is a common strategy in medicinal chemistry to enhance biological activity. The rationale for this substitution is rooted in the following principles:
-
Introduction of Hydrogen Bonding Capability: The primary amino group can act as a hydrogen bond donor, a critical interaction for binding to the hinge region of many protein kinases. This can lead to a significant increase in binding affinity and inhibitory potency.
-
Improved Solubility: The introduction of a polar amino group can enhance the aqueous solubility of the compound, a desirable property for drug candidates.
-
Modulation of Electronic Properties: The amino group is an electron-donating group, which can alter the electronic distribution of the oxazolopyridine ring system and influence its interaction with biological targets.
Studies on the closely related oxazolo[5,4-d]pyrimidine scaffold have demonstrated that 7-amino substituted derivatives exhibit a range of biological activities, including immunosuppressive, antiviral, and anticancer effects.[10][11][12][13] This provides a strong precedent for the potential of amino-substituted oxazolo[5,4-c]pyridines.
Head-to-Head Comparison: A Predictive Analysis and Experimental Roadmap
This section outlines a predictive comparison of the two compounds and provides a comprehensive set of experimental protocols to validate these hypotheses.
Predicted Biological Activities
| Feature | This compound | Amino-Substituted Analog | Rationale for Difference |
| Kinase Inhibitory Activity | Potentially moderate | Potentially potent | The amino group can form key hydrogen bonds with the kinase hinge region, increasing affinity. |
| Anticancer Activity | Likely to be a synthetic precursor with limited intrinsic activity | May exhibit significant cytotoxicity against cancer cell lines | Enhanced kinase inhibition can translate to potent anti-proliferative effects. |
| Anti-inflammatory Activity | Unknown | May possess anti-inflammatory properties | Inhibition of pro-inflammatory kinases like GSK-3β is a known activity of related scaffolds.[3] |
| Antimicrobial Activity | Unknown | May exhibit antimicrobial properties | The 2-aminopyridine moiety is a known pharmacophore in some antimicrobial agents.[14] |
Experimental Workflows
To empirically determine and compare the biological activities of these two compounds, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for the comparative biological evaluation.
Detailed Experimental Protocols
This protocol describes the nucleophilic aromatic substitution of the methylthio group with an amino group.
Caption: Synthetic pathway for the amino-substituted analog.
Step-by-Step Procedure:
-
To a solution of this compound (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) (5 mL) in a sealed tube, add an excess of an ammonia source (e.g., 28% aqueous ammonia, 5 mL).
-
Heat the reaction mixture at 100-150 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-oxazolo[5,4-c]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol is based on a generic luminescence-based kinase assay.
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test compounds (this compound and its amino-substituted analog) in DMSO, followed by dilution in the reaction buffer.
-
In a 96-well plate, add the diluted compounds, a GSK-3β substrate (e.g., a phosphopeptide), and recombinant human GSK-3β enzyme.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Luminescence is inversely proportional to kinase activity.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma) in a 96-well plate at a suitable density and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) values.
Data Presentation
The following tables should be used to summarize the experimental data obtained from the proposed assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | GSK-3β | |
| VEGFR-2 | ||
| Amino-Substituted Analog | GSK-3β | |
| VEGFR-2 | ||
| Reference Inhibitor | GSK-3β | |
| VEGFR-2 |
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | CC₅₀ (µM) |
| This compound | A549 | |
| MCF7 | ||
| Amino-Substituted Analog | A549 | |
| MCF7 | ||
| Cisplatin | A549 | |
| MCF7 |
Conclusion and Future Directions
The substitution of the methylthio group in this compound with an amino group is predicted to significantly enhance its biological activity, particularly as a kinase inhibitor for anticancer and anti-inflammatory applications. The provided experimental roadmap offers a clear path for the synthesis and comprehensive biological evaluation of this promising analog.
Future research should focus on expanding the panel of kinases and cancer cell lines to be tested. Furthermore, structure-activity relationship (SAR) studies involving various substitutions on the amino group and the pyridine ring could lead to the discovery of even more potent and selective compounds. Promising candidates should then be advanced to in vivo studies to evaluate their efficacy and safety in animal models.
References
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Shaikh, A., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8), 1700022. Available from: [Link]
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Szychta, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available from: [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(20), 7080. Available from: [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Available from: [Link]
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Kumar, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(8), 1436-1461. Available from: [Link]
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Fedoseeva, E., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Archiv der Pharmazie, 354(9), e2100122. Available from: [Link]
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ResearchGate (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified.... Available from: [Link]
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Fedoseeva, E., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available from: [Link]
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Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available from: [Link]
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Sinfoo Biotech (n.d.). This compound. Available from: [Link]
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Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available from: [Link]
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Chemcasts (n.d.). This compound (CAS 169205-96-3) Properties. Available from: [Link]
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Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available from: [Link]
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Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. Available from: [Link]
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Lee, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3169. Available from: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 2-(Methylthio)oxazolo[5,4-c]pyridine: A Comparative Methodological Handbook
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selective targeting of macromolecules is a cornerstone of developing safe and effective therapeutics. The compound 2-(Methylthio)oxazolo[5,4-c]pyridine (CAS: 169205-96-3), a heterocyclic molecule featuring a fused oxazole and pyridine ring system, represents a scaffold with potential for biological activity, likely as a kinase inhibitor or a modulator of other enzyme families. However, its therapeutic promise is intrinsically linked to its selectivity profile. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity of this compound, offering a comparative analysis of state-of-the-art methodologies and illustrative data to empower researchers in their drug development endeavors.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
The human proteome is a complex network of interacting proteins. A small molecule designed to inhibit a specific target, for instance, a protein kinase, may also bind to other structurally related or unrelated proteins. This cross-reactivity can have profound implications. While sometimes beneficial, leading to a multi-targeted therapeutic effect, it is more often the cause of adverse drug reactions. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in preclinical development. It informs lead optimization, aids in the prediction of potential toxicities, and provides a rational basis for the interpretation of cellular and in vivo studies.
I. Foundational Assessment: In Vitro Kinase Panel Screening
Given the prevalence of the oxazolopyridine scaffold in kinase inhibitors, a primary and logical first step in profiling this compound is to assess its activity across a broad panel of human kinases. This approach provides a panoramic view of the compound's kinome-wide selectivity.
The Rationale Behind Kinase Panel Screening
The human kinome comprises over 500 protein kinases, many of which share conserved ATP-binding pockets. This structural similarity makes achieving selectivity a significant challenge. Large-scale kinase panels, offered by commercial vendors or established in-house, allow for the simultaneous screening of a compound against hundreds of kinases at a fixed concentration. The resulting data provides a "selectivity score," offering a quantitative measure of a compound's promiscuity.
Comparative Data: Illustrative Kinome Scan Profiles
While specific data for this compound is not publicly available, we can illustrate the output of such a screen using representative data for two hypothetical kinase inhibitors, Compound A (a highly selective inhibitor) and Compound B (a more promiscuous inhibitor).
| Kinase Target | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Target Kinase X | 98 | 95 |
| Kinase 1 | 12 | 85 |
| Kinase 2 | 5 | 72 |
| Kinase 3 | < 5 | 65 |
| Kinase 4 | < 5 | 58 |
| ... (400+ other kinases) | < 10 | ... |
Table 1: Illustrative kinome-wide selectivity data for a selective (Compound A) and a promiscuous (Compound B) inhibitor.
This table clearly demonstrates that while both compounds potently inhibit the intended target, Compound B exhibits significant off-target activity against several other kinases, raising potential concerns for further development.
Visualizing Selectivity: The Kinome Map
A powerful way to represent this data is through a kinome map, which visually depicts the interactions of a compound with the human kinase phylogenetic tree.
Figure 1: Illustrative kinome map depicting a selective inhibitor (white nodes) versus a promiscuous inhibitor (red nodes).
Experimental Protocol: In Vitro Kinase Panel Screen (Representative)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare assay plates containing the panel of recombinant human kinases, appropriate substrates, and ATP.
-
Compound Dosing: Add the test compound to the assay plates at a final concentration (e.g., 1 µM). Include appropriate controls (DMSO vehicle and a known inhibitor).
-
Reaction Incubation: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Measure kinase activity using a suitable detection method, such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
II. Unbiased Target Deconvolution: Chemical Proteomics Approaches
While kinase panels are invaluable, they are inherently biased towards a specific protein family. To gain a truly global understanding of a compound's interactome, chemical proteomics methods are employed. These techniques aim to identify all proteins that physically interact with the small molecule in a complex biological sample, such as a cell lysate or even in living cells.
The Power of Affinity-Based Probes
A common chemical proteomics strategy involves the synthesis of a chemical probe derived from the compound of interest. This probe typically consists of three components: the parent molecule (the "bait"), a reactive group for covalent attachment to targets, and a reporter tag (e.g., biotin) for enrichment.
To apply this to this compound, a synthetic chemistry effort would be required to create a probe. The methylthio group could potentially be functionalized with a linker attached to a biotin tag and a photoreactive group.
Figure 2: Conceptual design of a chemical probe for this compound and the affinity purification workflow.
Comparative Data: Interpreting Chemical Proteomics Results
The output of a chemical proteomics experiment is a list of proteins identified by mass spectrometry. A quantitative comparison between the probe-treated sample and a control (e.g., a competition experiment with an excess of the parent compound) is crucial to distinguish specific binders from background.
| Protein ID | Fold Enrichment (Probe vs. Control) | Known Function | Potential Off-Target? |
| P12345 | 5.2 | Target Kinase X | No (On-target) |
| Q67890 | 3.8 | Metabolic Enzyme | Yes |
| R11223 | 3.1 | Structural Protein | Unlikely (potential non-specific) |
| S44556 | 2.5 | Transcription Factor | Yes |
Table 2: Illustrative data from a chemical proteomics experiment, highlighting potential off-targets based on enrichment.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a biotinylated and photoreactive derivative of this compound.
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line.
-
Probe Incubation: Incubate the cell lysate with the chemical probe. For competition experiments, also incubate a parallel sample with the probe and an excess of the parent compound.
-
UV Cross-linking: Expose the samples to UV light to covalently link the probe to interacting proteins.
-
Enrichment: Add streptavidin-coated beads to the lysates to capture the biotinylated probe-protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Calculate the enrichment of proteins in the probe-treated sample compared to the control.
III. Cellular Target Engagement: Confirming In-Cell Interactions
Biochemical and proteomic screens provide a wealth of information on potential interactions. However, it is essential to validate that these interactions occur within the complex environment of a living cell. Cellular thermal shift assays (CETSA) are a powerful tool for this purpose.
The Principle of Thermal Shift Assays
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. By heating intact cells or cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, one can determine the thermal stability of target proteins.
Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion: A Multi-faceted Approach to De-risking Drug Candidates
The comprehensive cross-reactivity profiling of a novel compound like this compound is a critical and multi-step process. There is no single "magic bullet" experiment. Instead, a judicious combination of in vitro panel screening, unbiased chemical proteomics, and cellular target engagement assays is required to build a complete picture of a compound's selectivity. The illustrative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute their own cross-reactivity studies, ultimately leading to the development of safer and more effective medicines.
References
-
Kinome Screening Services: DiscoverX (now part of Eurofins), Reaction Biology, and others offer comprehensive kinase profiling panels. [Link]
-
Chemical Proteomics Reviews: For a deeper dive into the methodologies, refer to review articles on chemical proteomics for target deconvolution. [Link]
-
Cellular Thermal Shift Assay (CETSA): Detailed protocols and applications of CETSA can be found in various scientific publications. [Link]
-
PubChem Entry for this compound: For chemical properties and structure. [Link]
A Head-to-Head Comparison of 2-(Methylthio)oxazolo[5,4-c]pyridine with Established VEGFR-2 Inhibitors in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel small-molecule inhibitors for critical oncology targets is a cornerstone of modern drug discovery. The oxazolo[5,4-c]pyridine scaffold has emerged as a promising heterocyclic system with diverse biological activities. While the specific biological profile of 2-(Methylthio)oxazolo[5,4-c]pyridine is not extensively documented in publicly available literature, its structural similarity to other kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), warrants a thorough investigation of its potential in this domain.[1][2] This guide provides a comprehensive head-to-head comparison of this compound with established, FDA-approved VEGFR-2 inhibitors: Sunitinib, Sorafenib, and Axitinib.[1][2][3][4][5][6][7][8]
This document is structured to provide a deep, technically-grounded comparison, complete with detailed experimental protocols, to empower researchers to empirically evaluate the potential of this novel compound. The narrative will delve into the mechanistic underpinnings of VEGFR-2 inhibition, present comparative data on established drugs, and offer a clear roadmap for the preclinical evaluation of this compound.
The Critical Role of VEGFR-2 in Tumor Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[9] In the context of oncology, tumors exploit this physiological process to secure a dedicated blood supply, which is essential for their growth, survival, and metastasis. The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events, including the activation of the PI3K/AKT and RAS/MAPK pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[10] Consequently, the inhibition of VEGFR-2 has become a clinically validated strategy for cancer therapy.[11]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of inhibition by small-molecule drugs.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Comparative Profile of Established VEGFR-2 Inhibitors
A thorough understanding of the performance of established drugs is crucial for contextualizing the potential of a new chemical entity. Sunitinib, Sorafenib, and Axitinib are multi-targeted tyrosine kinase inhibitors with VEGFR-2 as a primary target.[1][3][7] Their key characteristics are summarized below.
| Feature | Sunitinib (Sutent®) | Sorafenib (Nexavar®) | Axitinib (Inlyta®) |
| Primary Indications | Renal Cell Carcinoma (RCC), Imatinib-resistant Gastrointestinal Stromal Tumor (GIST)[2] | Hepatocellular Carcinoma (HCC), RCC, Differentiated Thyroid Carcinoma (DTC)[12] | Advanced RCC[4][5] |
| Mechanism of Action | Inhibits VEGFRs, PDGFRs, c-KIT, FLT3, RET, and CSF-1R[1][2][13] | Inhibits VEGFRs, PDGFRs, c-KIT, FLT3, and RAF kinases (BRAF and CRAF)[3][12] | Potent and selective inhibitor of VEGFR-1, -2, and -3[7] |
| IC50 for VEGFR-2 | ~9 nM[14] | ~90 nM[15] | ~0.2 nM |
| Common Adverse Events | Fatigue, diarrhea, hypertension, hand-foot syndrome[14] | Diarrhea, rash, fatigue, hypertension, hand-foot syndrome[16] | Diarrhea, hypertension, fatigue, decreased appetite, nausea[5] |
Experimental Protocols for Head-to-Head Comparison
To objectively assess the potential of this compound as a VEGFR-2 inhibitor, a series of in vitro and cellular assays are recommended. The following protocols provide a framework for a direct comparison with Sunitinib, Sorafenib, and Axitinib.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human VEGFR-2. A luminescence-based assay that quantifies ATP consumption is a common and robust method.[17][18]
Principle: The kinase reaction involves the transfer of a phosphate group from ATP to a substrate by VEGFR-2. The amount of remaining ATP after the reaction is inversely proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.
Workflow Diagram:
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer from a 5X stock solution.
-
Dilute recombinant human VEGFR-2 enzyme to the desired concentration in 1X kinase buffer.
-
Prepare a working solution of the kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.
-
Prepare stock solutions of this compound and the reference inhibitors (Sunitinib, Sorafenib, Axitinib) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a white 96-well plate, add the kinase buffer, substrate, and ATP to all wells.
-
Add the serially diluted test compounds and reference inhibitors to the respective wells. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and detect the remaining ATP by adding a commercially available luminescence-based reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Cellular Assay for VEGFR-2 Phosphorylation
This assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are a suitable model system.
Principle: In response to VEGF-A stimulation, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. An ELISA-based method can be used to quantify the level of phosphorylated VEGFR-2 in cell lysates.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate media until they reach 80-90% confluency in a 96-well plate.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound and the reference inhibitors for 1-2 hours.
-
Stimulate the cells with a pro-angiogenic factor, such as VEGF-A (e.g., 50 ng/mL), for 10-15 minutes.
-
-
Cell Lysis and ELISA:
-
Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Use a commercially available ELISA kit to quantify the amount of phosphorylated VEGFR-2 in the cell lysates. This typically involves capturing total VEGFR-2 and detecting the phosphorylated form with a specific antibody.
-
-
Data Analysis:
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal or total protein concentration.
-
Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each compound concentration relative to the VEGF-A stimulated control.
-
Determine the IC50 value for each compound as described for the in vitro kinase assay.
-
Expected Outcomes and Interpretation
The data generated from these experiments will allow for a direct comparison of the potency of this compound with that of Sunitinib, Sorafenib, and Axitinib.
-
In Vitro Kinase Assay: A low nanomolar IC50 value for this compound would indicate potent direct inhibition of the VEGFR-2 enzyme. A comparison of its IC50 value with those of the established drugs will provide a measure of its relative potency.
-
Cellular Phosphorylation Assay: A potent IC50 value in this assay would confirm that the compound can effectively penetrate the cell membrane and inhibit VEGFR-2 activity in a physiological context. Discrepancies between the in vitro and cellular IC50 values could provide insights into factors such as cell permeability and off-target effects.
Conclusion
While the therapeutic potential of this compound is yet to be fully elucidated, its structural features suggest that it may be a promising candidate for development as a VEGFR-2 inhibitor. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach for a head-to-head comparison with established drugs in the field. The data generated from these studies will be invaluable for making informed decisions about the future development of this and other novel oxazolo[5,4-c]pyridine derivatives as potential anticancer agents.
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A Comparative Guide to the Photophysical Properties of 2-(Methylthio)oxazolo[5,4-c]pyridine Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Promise of Oxazolopyridine Scaffolds in Fluorescence Applications
In the landscape of fluorescent probes, the demand for novel scaffolds with tunable photophysical properties is ever-present. These molecular tools are indispensable in a myriad of applications, from cellular imaging to high-throughput screening in drug discovery.[1][2] The oxazolopyridine core has garnered significant interest due to its rigid, planar structure, which often imparts favorable fluorescence characteristics. This guide focuses on benchmarking the anticipated photophysical properties of "2-(Methylthio)oxazolo[5,4-c]pyridine" derivatives, a class of heterocyclic compounds with potential as novel fluorophores.
Due to the limited availability of direct experimental data for this compound derivatives in the public domain, this guide will leverage data from the closely related and well-studied oxazolo[5,4-b]pyridine derivatives to project the performance of the target compounds. This comparison will be made against established blue-emitting fluorescent probes, namely coumarin and fluorescein derivatives, to provide a comprehensive performance outlook for researchers exploring new molecular imaging and sensing agents.
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent probe is defined by a set of key photophysical parameters. A desirable fluorophore for biological imaging should ideally possess a high molar absorptivity (ε), a high fluorescence quantum yield (Φf), a significant Stokes shift, and a suitable fluorescence lifetime (τ).[3] Below is a comparative table summarizing these properties for oxazolo[5,4-b]pyridine derivatives (as a proxy for our target compounds) and two widely used classes of blue-to-green emitting fluorophores.
| Parameter | Oxazolo[5,4-b]pyridine Derivatives * | Coumarin Derivatives | Fluorescein | Significance in Application |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~10,000 - 30,000 | ~10,000 - 50,000 | ~70,000 - 90,000 | Higher ε leads to greater light absorption and brighter fluorescence, crucial for detecting low-concentration analytes. |
| Quantum Yield (Φf) | 0.32 - 0.84[] | 0.1 - 0.9+[5][6] | ~0.95[7] | A high Φf indicates high fluorescence efficiency, resulting in a brighter signal and better sensitivity. |
| Stokes Shift (nm) | 83 - 128[8] | 50 - 100+ | ~20 - 30 | A larger Stokes shift minimizes self-quenching and improves the signal-to-noise ratio by separating excitation and emission wavelengths. |
| Fluorescence Lifetime (τ) (ns) | Not widely reported; expected to be in the 1-5 ns range | 1 - 5 | ~4[9] | The lifetime of a fluorophore can be sensitive to its local environment, enabling applications in fluorescence lifetime imaging (FLIM).[8][10] |
| Emission Wavelength (nm) | ~400 - 450 (blue)[] | ~400 - 550 (blue to green)[5] | ~515 - 525 (green)[11] | The emission wavelength determines the color of the fluorescence and the suitability for specific imaging systems and multiplexing experiments. |
*Data for oxazolo[5,4-b]pyridine derivatives are used as an estimation for this compound derivatives based on structural similarity.
Experimental Protocols for Photophysical Characterization
The reliable benchmarking of fluorescent probes hinges on standardized and well-executed experimental protocols. Here, we detail the methodologies for determining the key photophysical parameters discussed above.
Determination of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[12][13]
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorophore in a suitable solvent (e.g., DMSO, ethanol) with a precisely known concentration.
-
Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar absorptivity (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[14]
Causality Behind Experimental Choices:
-
A linear range of absorbance (0.1-1.0) is chosen to ensure the validity of the Beer-Lambert law and to minimize instrumental errors.
-
The use of a blank solution (the pure solvent) is critical to correct for any absorbance from the solvent itself.
Relative Fluorescence Quantum Yield (Φf) Measurement
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a well-characterized standard, is a widely used and accessible technique.[9][11]
Protocol:
-
Standard Selection: Choose a quantum yield standard with an emission profile similar to the sample. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.55) is a common choice.[15][16]
-
Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent, with their absorbance at the excitation wavelength being low and ideally matched (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Causality Behind Experimental Choices:
-
Low absorbance values are crucial to minimize reabsorption of emitted light.
-
Using the same solvent for both sample and standard simplifies the calculation as the refractive index term (ns²/nr²) becomes 1.
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for its determination.[17][18]
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode) and a sensitive, high-speed detector (e.g., photomultiplier tube or single-photon avalanche diode).[10]
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the detection of each photon.
-
Data Analysis: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).
Causality Behind Experimental Choices:
-
A pulsed light source with a pulse width significantly shorter than the expected fluorescence lifetime is necessary for accurate measurements.
-
TCSPC is preferred for its high temporal resolution and ability to accurately measure lifetimes from picoseconds to microseconds.
Structure-Property Relationships and Future Directions
The photophysical properties of oxazolopyridine derivatives are intrinsically linked to their molecular structure. Substituents on the heterocyclic core can significantly influence the electronic distribution and, consequently, the absorption and emission characteristics. For instance, electron-donating groups tend to cause a red-shift in the emission spectrum, while electron-withdrawing groups can have the opposite effect. The introduction of the methylthio group at the 2-position of the oxazolo[5,4-c]pyridine core is anticipated to modulate the electron density of the system, potentially leading to interesting and useful photophysical properties.
Further research should focus on the synthesis and direct experimental characterization of a series of this compound derivatives with varying substituents. This will enable a more precise understanding of the structure-property relationships and facilitate the rational design of novel fluorescent probes with tailored characteristics for specific applications in cellular imaging, biosensing, and as components in advanced materials.
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NIH. (n.d.). Fluorescent Probes for Biological Imaging. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorescence-lifetime imaging microscopy. Retrieved from [Link]
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RSC Publishing. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Retrieved from [Link]
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HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
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NIH. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Retrieved from [Link]
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Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]
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ResearchGate. (n.d.). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study. Retrieved from [Link]
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Scilit. (n.d.). Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. Retrieved from [Link]
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DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Retrieved from [Link]
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NIST. (n.d.). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Retrieved from [Link]
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PubMed. (n.d.). The fluorescent markers based on oxazolopyridine unit for imaging organelles. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]
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NIH. (n.d.). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Retrieved from [Link]
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Semantic Scholar. (n.d.). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Retrieved from [Link]
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Alphalyse. (2016). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]
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Bio-Synthesis. (2016). Extinction Coefficient Determination of Proteins. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Methylthio)oxazolo[5,4-c]pyridine
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-(Methylthio)oxazolo[5,4-c]pyridine. However, responsible lifecycle management, culminating in its safe and compliant disposal, is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are grounded in established chemical safety principles and regulatory guidelines, tailored to the specific hazard profile of this heterocyclic compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound (CAS No. 169205-96-3) is a heterocyclic compound whose hazard profile necessitates careful management.[1][2] The primary risks are associated with direct contact and inhalation, as outlined in its Safety Data Sheet (SDS).[3]
A thorough risk assessment dictates that all handling and disposal operations must be conducted in a controlled environment, minimizing the possibility of exposure. The causality is clear: the irritant nature of the compound requires physical barriers (PPE), and the potential for respiratory irritation demands engineering controls (fume hoods).
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Implication for Disposal |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[3] | Requires use of chemical-resistant gloves and a lab coat. Contaminated items become hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation.[3] | Mandates the use of safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3] | All handling, including waste consolidation, must occur within a certified chemical fume hood. |
Pre-Disposal Operations: Safe Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with the meticulous segregation and containment of waste from the moment it is generated.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Based on the hazard profile, the following PPE is mandatory when handling this compound and its associated waste[4][5][6]:
-
Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves. While specific permeation data for this compound is not widely available, general guidance for handling pyridine and its derivatives suggests that nitrile gloves may offer insufficient protection.[7] It is best practice to use thicker, chemical-resistant gloves (e.g., butyl rubber) and to dispose of them immediately if contamination is suspected.[7][8]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[4][5]
Waste Segregation and Containerization: The Cornerstone of Safety
Cross-contamination of waste streams can lead to dangerous chemical reactions. Therefore, waste containing this compound must be segregated meticulously.
-
Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA at or near the point of generation.[9][10] This area should be clearly marked.
-
Use Compatible Containers: Waste must be collected in containers made of a compatible material (e.g., high-density polyethylene or glass) with a tightly sealing screw cap.[7][11] The container must be in good condition, free from cracks or leaks.
-
Label Correctly: Every waste container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[7][12] The label must include the full chemical name, "this compound," and list all other constituents and their approximate percentages.
-
Segregate Incompatibles: This waste stream must be kept separate from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[7][9]
Step-by-Step Disposal Protocol
The following workflow provides a procedural guide for managing different types of waste generated from the use of this compound.
Caption: Decision workflow for handling and segregating waste streams.
Protocol 1: Decontamination of Empty Containers
An "empty" container that held this compound is still considered hazardous waste. It must be decontaminated before it can be disposed of as non-hazardous glass or plastic.
-
Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[11][12]
-
Collect Rinseate: Each rinse volume should be approximately 10% of the container's volume. Crucially, all rinseate must be collected and added to your designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[12]
-
Final Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container in the appropriate recycling or general waste bin as per your institution's policy.[12]
Protocol 2: Management of Contaminated Solid Waste
This category includes used gloves, disposable lab coats, bench paper, and any other solid materials contaminated with this compound.
-
Segregation: Collect all contaminated solid waste separately from regular trash.
-
Containment: Place the items in a clear plastic bag. Once full, seal the bag and then place it inside a second bag (double-bagging) to prevent leaks.[7][13]
-
Disposal: Deposit the double-bagged waste into the designated container for solid chemical waste, typically a labeled fiber or polyethylene drum.
Protocol 3: Management of Liquid Waste and Unused Product
This applies to solutions containing the compound, reaction mixtures, and any pure, unused product that needs to be discarded.
-
Direct Collection: Carefully pour the liquid waste into a designated, properly labeled hazardous waste container located in your SAA.[7][11] Use a funnel to prevent spills.
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion.[14] Keep the container securely capped at all times, except when adding waste.[9][14]
-
Final Disposal Route: This waste stream will ultimately be managed by your institution's Environmental Health & Safety (EH&S) office. The standard disposal method for pyridine-based chemical waste is high-temperature incineration by a licensed hazardous waste vendor.[15][16] Your responsibility is to ensure it is collected and labeled correctly for this final step.
Protocol 4: Spill Management
Accidents happen, and a clear plan is essential.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, clay, or sand.[7][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the absorbent material into a container, which is then treated as solid hazardous waste.[7]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as solid hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.[7]
-
Alert your supervisor and contact your institution's emergency EH&S number.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
-
By adhering to these systematic procedures, you contribute to a culture of safety, ensuring that the lifecycle of this compound in your laboratory concludes with minimal risk to people and the environment.
References
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Chemcasts. This compound (CAS 169205-96-3) Properties. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Pyridine. (1992). Available at: [Link]
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Molbase. Cas no 169205-96-3 (2-(Methylthio)oxazolo5,4-cpyridine). Available at: [Link]
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ChemSynthesis. 2-(methylsulfanyl)[15][18]oxazolo[5,4-c]pyridine. Available at: [Link]
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National Center for Biotechnology Information (NCBI). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In: Toxicological Profile for Pyridine. Available at: [Link]
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Available at: [Link]
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Mastering the Safe Handling of 2-(Methylthio)oxazolo[5,4-c]pyridine: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of specialized chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the personal protective equipment (PPE), handling, and disposal of 2-(Methylthio)oxazolo[5,4-c]pyridine (CAS 169205-96-3). Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and operational excellence within your laboratory.
This compound, a heterocyclic molecule featuring an oxazolo-pyridine core with a methylthio substituent, is a valuable building block in medicinal chemistry.[1] Its unique structure, however, necessitates a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] While comprehensive toxicological data may be limited, the presence of a pyridine core and a sulfur-containing functional group warrants a cautious approach, drawing upon established safety protocols for analogous compounds.[3][4][5] Pyridine itself is a flammable and toxic liquid, and sulfur compounds can also present significant hazards.[3][5]
Core Principles for Safe Handling
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes engineering and administrative controls to minimize reliance on PPE alone. When handling this compound, the following should be considered imperative:
-
Engineering Controls: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a properly functioning and certified chemical fume hood.[3][4] This is the most critical step in minimizing inhalation exposure.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for the handling of this and other hazardous chemicals. Ensure all personnel are trained on these procedures and are aware of the location of safety equipment, such as emergency eyewash stations and safety showers. An emergency eyewash unit must be readily accessible.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following table summarizes the recommended PPE for various laboratory operations involving this compound. The selection of appropriate PPE is a critical step in mitigating the risks associated with this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | N95 respirator (if dust generation is likely) |
| Solution Preparation | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Not generally required if performed in a fume hood |
| Handling Spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with an organic vapor cartridge |
A Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if needed): If a respirator is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don the first pair of gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put the second pair on over the first.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. If only one pair is worn, remove them in the same manner.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield (if worn), followed by your safety goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Operational and Disposal Plans
Spill Management:
In the event of a spill, immediate and decisive action is required:
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[3]
-
Neutralization (if applicable): For pyridine-based compounds, a weak acid solution can be used for neutralization after initial absorption. Always consult your institution's safety guidelines.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal:
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.
-
Segregation: Waste containing this compound should be collected in a dedicated, clearly labeled, and sealed container.[4]
-
Compatibility: Ensure the waste container is compatible with the chemical.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[6] Never pour chemical waste down the drain.[3]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
By integrating these robust safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring a safe environment conducive to groundbreaking scientific discovery.
References
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Cas no 169205-96-3 (2-(Methylthio)oxazolo5,4-cpyridine). [Link]
-
This compound (CAS 169205-96-3) Properties. Chemcasts. [Link]
-
2-(methylsulfanyl)[1][7]oxazolo[5,4-c]pyridine. ChemSynthesis. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Safety Data Sheet: Sulphur. Carl ROTH. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
Sources
- 1. 169205-96-3(2-(Methylthio)oxazolo5,4-cpyridine) | Kuujia.com [kuujia.com]
- 2. fishersci.nl [fishersci.nl]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. carlroth.com [carlroth.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chem-casts.com [chem-casts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
